Aumolertinib
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
N-[5-[[4-(1-cyclopropylindol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N7O2/c1-6-29(38)32-24-17-25(28(39-5)18-27(24)36(4)16-15-35(2)3)34-30-31-14-13-23(33-30)22-19-37(20-11-12-20)26-10-8-7-9-21(22)26/h6-10,13-14,17-20H,1,11-12,15-16H2,2-5H3,(H,32,38)(H,31,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEOECWDNSEFDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C5CC5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1899921-05-1 | |
| Record name | Aumolertinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1899921051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Almonertinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16640 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AUMOLERTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4RS462G19 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of Aumolertinib in EGFR-Mutant Cells
Introduction
Aumolertinib (formerly almonertinib) is an oral, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has emerged as a significant therapeutic agent for non-small cell lung cancer (NSCLC) harboring EGFR mutations.[1][2] As a third-generation inhibitor, it is specifically designed to be highly selective for both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR-TKIs.[3][4][5] This guide provides a detailed examination of this compound's core mechanism of action, its effects on cellular signaling, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action: Irreversible and Selective EGFR Inhibition
The primary mechanism of action for this compound is the irreversible inhibition of the kinase activity of mutant EGFR.[1][6] This is achieved through a highly specific interaction with the ATP-binding pocket of the EGFR kinase domain.
Covalent Binding: this compound's structure contains an acrylamide (B121943) functional group which acts as a Michael acceptor. This group forms a covalent bond with the thiol side chain of the cysteine residue at position 797 (Cys797) within the ATP-binding site of EGFR.[1][7] This irreversible binding permanently inactivates the kinase, preventing it from phosphorylating downstream substrates.
Structural Basis for Selectivity: this compound's chemical structure is optimized for high affinity and selectivity. A key modification is the introduction of a cyclopropyl (B3062369) group on the indole (B1671886) nitrogen.[1][8] This feature enhances metabolic stability and contributes to a higher binding affinity for the compact hydrophobic pocket characteristic of the T790M mutant EGFR.[7][9] This structural design allows this compound to potently inhibit both sensitizing (e.g., Ex19del, L858R) and T790M resistance mutant forms of EGFR while having significantly lower activity against wild-type (WT) EGFR.[2][9] This selectivity is clinically crucial as it minimizes off-target effects on normal tissues, leading to a more favorable safety profile with a lower incidence of adverse events like rash and diarrhea that are commonly associated with WT-EGFR inhibition.[2][9]
Inhibition of Downstream Signaling Pathways
Mutations in the EGFR kinase domain lead to its constitutive activation, triggering a cascade of downstream signaling pathways that promote tumor growth, proliferation, and survival.[10] By inhibiting EGFR phosphorylation, this compound effectively blocks these critical signal transduction pathways.[8][9]
The two primary pathways suppressed by this compound are:
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell survival, growth, and proliferation.
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway plays a crucial role in regulating cell division and proliferation.
Studies have consistently demonstrated that treatment with this compound leads to a dose-dependent reduction in the phosphorylation levels of EGFR, as well as its key downstream effectors, AKT and ERK, in EGFR-mutant cells.[8][9][10] This comprehensive blockade of pro-survival signaling ultimately results in the inhibition of tumor cell proliferation and the induction of apoptosis.[9]
Data Presentation
Quantitative Analysis of this compound's Inhibitory Activity
The potency of this compound has been quantified through various in vitro assays, demonstrating its high affinity for mutant EGFR and its selectivity over WT-EGFR.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| EGFR Kinase Mutation | This compound IC₅₀ (nmol/L) |
|---|---|
| L861Q | 0.84 |
| D761Y | 1.05 |
| L747S | 1.12 |
| G719S | 8.86 |
| S768I | 13.91 |
| T790M/L861Q | 82.80 |
| Wild-Type (WT) | 596.60 |
(Data sourced from studies on engineered Ba/F3 cells and kinase activity assays)[9]
Table 2: Cellular Proliferation Inhibitory Activity (IC₅₀) of this compound
| Cell Line / Mutation | This compound IC₅₀ (nmol/L) |
|---|---|
| Ba/F3 - L861Q | 10.68 |
| Ba/F3 - G719S | 20.21 |
| Ba/F3 - S768I | 27.56 |
| Ba/F3 - H773-V774insNPH | 46.51 |
| Ba/F3 - V769-D770insASV | 56.41 |
| Ba/F3 - D770-N771insSVD | 64.95 |
| Ba/F3 - A763-Y764insFQEA | 99.41 |
| LU0387 (Patient-Derived, NPH) | 312 |
| A431 (WT-EGFR) | 596.60 |
(Data represents the concentration required to inhibit cell proliferation by 50% after 72 hours of exposure)[9][10]
Table 3: In Vivo Antitumor Activity of this compound in Xenograft Models
| Model Type & Mutation | Dosage | Tumor Growth Inhibition (TGI) |
|---|---|---|
| Ba/F3 Allograft (ASV) | 20 mg/kg/day | 41% |
| Ba/F3 Allograft (ASV) | 40 mg/kg/day | 64% |
| Ba/F3 Allograft (L861Q) | 40 mg/kg/day | 103% (Tumor Regression) |
| PDX Model (LU0387, NPH) | 40 mg/kg/day | Significant Inhibition |
(Data from murine allograft and patient-derived xenograft (PDX) models)[9][11]
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of standardized preclinical assays.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified EGFR kinase domains.
-
Methodology: A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology.[10]
-
Protocol:
-
Recombinant EGFR kinase domains (both wild-type and various mutant forms) are incubated in a reaction buffer.
-
This compound is added at a range of concentrations.
-
A kinase substrate (e.g., a biotinylated peptide) and ATP are added to initiate the phosphorylation reaction.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
A detection solution containing a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (APC) conjugate is added.
-
If the substrate is phosphorylated, the antibody binds, bringing the europium and APC into close proximity, which generates a FRET signal.
-
The signal is measured on a plate reader, and the IC₅₀ value is calculated as the concentration of this compound that inhibits kinase activity by 50%.
-
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and metabolic activity of cancer cell lines.
-
Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay is frequently used.[9] This assay quantifies ATP, which is an indicator of metabolically active, viable cells.[12]
-
Protocol:
-
Cell Seeding: EGFR-mutant and wild-type cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.[12]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound (or a vehicle control, e.g., DMSO).
-
Incubation: Cells are incubated with the compound for a period of 72 hours to 7 days.[9][12]
-
Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well, which lyses the cells and initiates a luminescent reaction catalyzed by luciferase.
-
Signal Measurement: The plate is incubated briefly to stabilize the luminescent signal, which is then measured using a luminometer.
-
Data Analysis: Luminescence is proportional to the amount of ATP and thus the number of viable cells. The percentage of cell viability relative to the vehicle control is calculated to determine the IC₅₀ value.
-
Western Blotting
This technique is used to detect the levels of specific proteins and assess their phosphorylation state, confirming the inhibition of signaling pathways.
-
Protocol:
-
Cell Lysis: EGFR-mutant cells are treated with various concentrations of this compound for a defined period (e.g., 4-24 hours).[9] The cells are then lysed to extract total proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control like actin).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured, allowing for the visualization and quantification of protein bands.
-
In Vivo Xenograft Models
Animal models are essential for evaluating the antitumor activity of this compound in a living system.
-
Methodology: Immunocompromised mice (e.g., BALB/c nude mice) are used to host human tumor xenografts.[13] Both cell line-derived (allograft) and patient-derived xenograft (PDX) models are employed.[9]
-
Protocol:
-
Tumor Implantation: Ba/F3 cells engineered to express specific human EGFR mutations or patient-derived tumor fragments (PDX) are implanted subcutaneously into the mice.[9]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100 mm³).
-
Treatment: Mice are randomized into groups and treated daily via oral gavage with this compound (e.g., 20-40 mg/kg) or a vehicle control.[9]
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the experiment, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated. Tumors may also be used for further analysis, such as immunohistochemistry to assess protein expression (e.g., p-EGFR, Ki-67 for proliferation) or TUNEL assay for apoptosis.[9]
-
Conclusion
This compound functions as a potent and selective third-generation EGFR-TKI. Its mechanism of action is centered on the irreversible covalent inhibition of sensitizing and T790M resistance mutant EGFR. This targeted inhibition leads to a profound and sustained blockade of downstream pro-survival signaling pathways, including the PI3K/AKT and MAPK cascades, ultimately driving tumor cell death and regression. The high selectivity of this compound for mutant EGFR over wild-type EGFR, supported by extensive preclinical quantitative data, translates into a robust therapeutic window and a favorable clinical safety profile. The methodologies outlined herein provide the foundation for understanding and evaluating the efficacy of this targeted agent in the treatment of EGFR-mutant NSCLC.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Review in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An evaluation of this compound for the treatment of EGFR T790M mutation-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aumseqa | European Medicines Agency (EMA) [ema.europa.eu]
- 7. This compound: effective treatment for asymptomatic pulmonary giant cell carcinoma with EGFR L858R mutation - a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequence-dependent synergistic effect of this compound-pemetrexed combined therapy on EGFR-mutant non-small-cell lung carcinoma with pre-clinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor activity of this compound, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Experimental study of EGFR-TKI this compound combined with ionizing radiation in EGFR mutated NSCLC brain metastases tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Chemical Synthesis of Aumolertinib: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Aumolertinib (formerly known as almonertinib or HS-10296) is a potent, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by Hansoh Pharmaceutical.[1][2] It is designed to selectively target both EGFR-sensitizing mutations (Exon 19 deletions and L858R) and the key resistance mutation, T790M, which is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3] this compound exhibits high selectivity for mutant EGFR over wild-type (WT) EGFR, leading to a more manageable safety profile with a lower incidence of WT-EGFR-related adverse events like rash and diarrhea compared to earlier generation TKIs.[2][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, chemical synthesis, and preclinical and clinical evaluation of this compound.
Introduction: The Challenge of EGFR-Mutant NSCLC and Acquired Resistance
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide.[5] A significant subset of NSCLC patients harbors activating mutations in the EGFR gene, making them candidates for targeted therapy with EGFR TKIs.[6] First- and second-generation TKIs, while initially effective, inevitably lead to the development of acquired resistance, with the T790M "gatekeeper" mutation in exon 20 accounting for over 50% of cases. This clinical challenge spurred the development of third-generation TKIs designed to overcome T790M-mediated resistance.
This compound was rationally designed as a third-generation EGFR TKI to address this unmet need. A key innovation in its molecular structure is the introduction of a cyclopropyl (B3062369) group on the indole (B1671886) nitrogen, which enhances metabolic stability and increases its ability to penetrate the blood-brain barrier—a critical feature for treating brain metastases, a common complication in advanced NSCLC.[6][7]
Mechanism of Action
This compound functions as a covalent, irreversible inhibitor of the EGFR kinase. Its mechanism involves the acrylamide (B121943) moiety acting as a Michael acceptor, forming a covalent bond with the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding potently inhibits EGFR autophosphorylation and disrupts downstream pro-survival signaling cascades.[8]
Key Features:
-
High Potency against Mutant EGFR: this compound demonstrates nanomolar to sub-nanomolar inhibitory activity against clinically relevant EGFR mutations, including Exon 19 deletions (Del19), L858R, and the double mutant Del19/T790M or L858R/T790M.[9][10]
-
Selectivity over Wild-Type EGFR: It is significantly less active against WT-EGFR, which translates to a lower incidence of mechanism-based toxicities such as skin rash and diarrhea.[2][6]
-
Downstream Pathway Inhibition: By inhibiting EGFR phosphorylation, this compound effectively blocks the activation of key downstream signaling pathways, primarily the RAS/RAF/MAPK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[6]
Figure 1: this compound Mechanism of Action on the EGFR Signaling Pathway.
Chemical Synthesis
The detailed synthesis of this compound is proprietary information disclosed in patent WO2016054987A1.[11] The molecule's IUPAC name is N-[5-[[4-(1-Cyclopropylindol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide.[12]
The core structure is a pyrimidine (B1678525) derivative, a common scaffold for kinase inhibitors. The synthesis of such complex molecules typically involves a multi-step process. A plausible, though generalized, synthetic strategy for this class of compounds involves:
-
Synthesis of the Pyrimidine Core: Construction of the substituted pyrimidine ring, often through condensation reactions.
-
Coupling Reactions: Sequential coupling of the indole and aniline (B41778) moieties to the pyrimidine core. This is commonly achieved via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions.
-
Acrylamide Moiety Introduction: The final step is typically the acylation of the aniline nitrogen with acryloyl chloride or a related activated acrylic acid derivative to install the reactive "warhead" responsible for covalent bond formation.
Figure 2: Generalized Workflow for the Synthesis of this compound.
Preclinical Data
This compound has demonstrated potent and selective activity in a range of preclinical models.
In Vitro Kinase Inhibitory Activity
The inhibitory concentration (IC₅₀) of this compound against various EGFR kinase mutants highlights its potency and selectivity.
| Kinase Target | This compound IC₅₀ (nM) | Reference(s) |
| EGFR T790M | 0.37 | [9][10] |
| EGFR Del19/T790M | 0.21 | [9][10] |
| EGFR L858R/T790M | 0.29 | [9][10] |
| EGFR L861Q | 0.84 - 10x more potent than other mutations | [1][6] |
| EGFR D761Y | Potent Inhibition | [6] |
| EGFR L747S | Potent Inhibition | [6] |
| EGFR WT (Wild-Type) | 3.39 | [9][10] |
Table 1: In Vitro Kinase Inhibitory Activity of this compound.
In Vitro Cellular Activity
This compound effectively inhibits the proliferation of NSCLC cell lines harboring EGFR mutations.
| Cell Line | EGFR Status | Assay Type | Key Finding | Reference(s) |
| Ba/F3 (Engineered) | Various Uncommon Mutations | Cell Viability (CellTiter-Glo) | Potent inhibition, especially for Exon 20 insertions (ASV, NPH, etc.) | [1] |
| A431 | EGFR WT | Cell Viability (CellTiter-Glo) | Lower activity vs. mutant lines, demonstrating selectivity | [1] |
| PC-9 | Exon 19 deletion | CCK-8, Colony Formation | Inhibition of cell proliferation and survival | [12] |
| NCI-H1975 | L858R/T790M | CCK-8, Colony Formation | Inhibition of cell proliferation and survival | [12] |
| LU0387 (Patient-Derived) | H773-V774insNPH | Cell Viability (CellTiter-Glo) | Significant inhibition of proliferation | [1] |
Table 2: In Vitro Cellular Activity of this compound.
Clinical Efficacy and Safety
This compound has been evaluated in several key clinical trials, demonstrating robust efficacy and a favorable safety profile.
AENEAS Phase III Trial (First-Line Treatment)
The AENEAS trial was a randomized, double-blind, phase III study comparing this compound with gefitinib (B1684475) in treatment-naïve patients with locally advanced or metastatic EGFR-mutated NSCLC.[4][13]
| Parameter | This compound (110 mg QD) | Gefitinib (250 mg QD) | Hazard Ratio (95% CI) | p-value |
| Median PFS | 19.3 months | 9.9 months | 0.46 (0.36 - 0.60) | < 0.0001 |
| ORR | 73.8% | 72.1% | N/A | N/A |
| DCR | 93.0% | 96.7% | N/A | N/A |
| Median DoR | 18.1 months | 8.3 months | N/A | N/A |
| Grade ≥3 AEs | 36.4% | 35.8% | N/A | N/A |
Table 3: Key Efficacy and Safety Outcomes from the AENEAS Trial.[4][13] (PFS: Progression-Free Survival; ORR: Objective Response Rate; DCR: Disease Control Rate; DoR: Duration of Response; AEs: Adverse Events).
APOLLO Phase I/II Trial (Second-Line Treatment)
The APOLLO trial evaluated this compound in patients with locally advanced or metastatic EGFR T790M-positive NSCLC who had progressed on prior EGFR TKI therapy.[2][14]
| Parameter | Result (T790M+ Patients) |
| ORR | 52% (95% CI: 42-63) |
| DCR | 92% (95% CI: 84-96) |
| Median PFS | 11.0 months (95% CI: 9.5-NR) |
Table 4: Efficacy Outcomes from the APOLLO Trial Dose-Expansion Cohort.[14]
Detailed Experimental Protocols
In Vitro EGFR Kinase Assay (Representative Protocol)
This protocol is a representative method for determining the IC₅₀ of an inhibitor against EGFR kinase activity.
-
Reagents & Materials: Recombinant human EGFR (WT or mutant), kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT), ATP, substrate (e.g., Poly(Glu,Tyr) 4:1), this compound, DMSO, 384-well plates, ADP-Glo™ Kinase Assay kit (Promega).[15]
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
In a 384-well plate, add 1 µL of the inhibitor dilution (or DMSO for control).
-
Add 2 µL of EGFR enzyme solution (pre-diluted in kinase buffer) to each well.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be at or near the Km for the specific EGFR mutant.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent (to deplete unused ATP) followed by Kinase Detection Reagent (to convert ADP to ATP and generate a luminescent signal).
-
Read luminescence on a plate reader.
-
Calculate percent inhibition relative to DMSO controls and determine IC₅₀ values using non-linear regression analysis.
-
Cellular Proliferation Assay (Ba/F3 Engineered Cells)
This protocol describes the use of IL-3 dependent Ba/F3 cells engineered to express mutant EGFR, rendering them IL-3 independent.[10][16][17]
-
Cell Culture: Culture Ba/F3 cells stably expressing the EGFR mutant of interest in RPMI-1640 medium supplemented with 10% FBS, without IL-3. Culture A431 (EGFR WT) cells in DMEM with 10% FBS.
-
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.[18]
-
Incubate overnight to allow cells to acclimate.
-
Prepare serial dilutions of this compound in culture medium. Add 10 µL of the diluted compound to the appropriate wells. Include DMSO-only wells as a negative control (100% viability) and a potent non-specific inhibitor like staurosporine (B1682477) as a positive control (0% viability).[16]
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[1][16]
-
Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega) to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture volume).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]
-
Measure luminescence using a microplate reader.
-
Calculate percent viability relative to DMSO controls and determine IC₅₀ values using a suitable software package.
-
In Vivo Patient-Derived Xenograft (PDX) Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound.[1][19]
-
Animals and Tumor Implantation:
-
Use immunodeficient mice (e.g., NOD-SCID or BALB/c nude). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[1]
-
Obtain fresh tumor tissue from an NSCLC patient with a confirmed EGFR mutation (e.g., H773-V774insNPH) under an approved human research protocol.[1]
-
Surgically implant a small fragment (e.g., 2-3 mm³) of the tumor subcutaneously into the flank of an anesthetized mouse.
-
-
Treatment:
-
Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Administer this compound orally once daily at the desired dose (e.g., 40 mg/kg). The control group receives the vehicle only.[1]
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length × Width²)/2.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study (e.g., after 26 days or when tumors in the control group reach a predetermined size), euthanize the mice.[1]
-
Excise the tumors, weigh them, and perform downstream analyses such as immunohistochemistry for biomarkers (e.g., p-EGFR).
-
Conclusion
This compound is a highly effective third-generation EGFR-TKI that represents a significant advancement in the treatment of EGFR-mutant NSCLC. Its rational design provides potent activity against both sensitizing and T790M resistance mutations while maintaining a favorable selectivity profile over wild-type EGFR. Robust preclinical and clinical data have established its efficacy and safety, particularly in the first-line setting where it significantly extends progression-free survival compared to earlier TKIs. With its demonstrated activity against brain metastases, this compound is a critical therapeutic option for a challenging patient population. Ongoing research continues to explore its potential in combination therapies and against a broader range of uncommon EGFR mutations.
References
- 1. Antitumor activity of this compound, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
- 4. researchgate.net [researchgate.net]
- 5. Specifying the choice of EGFR-TKI based on brain metastatic status for advanced NSCLC with EGFR p.L861Q mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Osimertinib, this compound, and Furmonertinib in Human Plasma for Therapeutic Drug Monitoring by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(2-(Dimethylamino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide | Benchchem [benchchem.com]
- 8. N-(5-((4-(1H-indol-3-yl)pyrimidin-2-yl)amino)-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide,1421373-98-9, CasNo.1421373-98-9 Wuhan MoonZY Biological Technology Co.,Ltd(expird) China (Mainland) [moonzybio.lookchem.com]
- 9. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Experimental study of EGFR-TKI this compound combined with ionizing radiation in EGFR mutated NSCLC brain metastases tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. First-Line this compound in EGFR-Mutant Advanced Non-Small Cell Lung Cancer: A Multicenter Real-World Retrospective Study with a Four-Year Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety, Efficacy, and Pharmacokinetics of Almonertinib (HS-10296) in Pretreated Patients With EGFR-Mutated Advanced NSCLC: A Multicenter, Open-label, Phase 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. benchchem.com [benchchem.com]
- 18. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Aumolertinib structure-activity relationship (SAR) studies.
An In-depth Technical Guide to the Structure-Activity Relationship of Aumolertinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (also known as Almonertinib or HS-10296) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has been approved for the treatment of non-small cell lung cancer (NSCLC) in patients with EGFR mutations.[1][2] this compound's design represents a significant advancement in the field, offering high selectivity for sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while demonstrating significantly lower activity against wild-type (WT) EGFR.[1] This selectivity profile translates into a more manageable safety profile, with a lower incidence of side effects typically associated with WT EGFR inhibition, such as rash and diarrhea.[1]
The core mechanism of this compound involves irreversible covalent binding to the ATP-binding domain of the EGFR kinase, effectively blocking downstream signaling pathways crucial for tumor cell proliferation and survival.[1][3] This guide provides a detailed examination of this compound's structure-activity relationship (SAR), experimental protocols, and the key structural features that contribute to its potent and selective antitumor activity.
Core Structure and Pharmacophore Analysis
This compound's chemical architecture is meticulously designed to achieve its desired pharmacological profile. The key pharmacophoric elements are:
-
Pyrimidine Core: Acts as the hinge-binding motif, anchoring the molecule into the ATP-binding site of the EGFR kinase.
-
Acrylamide (B121943) Warhead: This electrophilic group is positioned to form an irreversible covalent bond with the cysteine residue at position 797 (Cys797) in the EGFR active site. This is a hallmark of third-generation EGFR TKIs, leading to potent and sustained inhibition.
-
Aniline Ring System: Serves as the central scaffold to which the other key functional groups are attached.
-
Solubilizing Side Chain: The N,N-dimethylaminoethyl-methylamino group enhances the compound's aqueous solubility and pharmacokinetic properties.
-
N-Cyclopropylindole Group: This is a key innovative feature of this compound. Replacing a methyl group found in other inhibitors with a cyclopropyl (B3062369) group enhances metabolic stability, increases selectivity for mutant EGFR, and improves penetration of the blood-brain barrier.[1][3]
Structure-Activity Relationship (SAR) Insights
The defining feature of this compound's SAR is the strategic incorporation of the N-cyclopropylindole moiety, which confers several advantages over previous generations of TKIs and even its contemporary, osimertinib.
-
Enhanced Selectivity and Potency: The hydrophobic cyclopropyl group fits optimally into a compact hydrophobic pocket within the ATP-binding site of mutant EGFR.[3] This specific interaction increases the binding affinity for mutant forms (e.g., T790M) over the wild-type receptor.[3] This structural feature is a primary contributor to the drug's high selectivity index.
-
Improved Metabolic Stability: The cyclopropyl group is more resistant to oxidative metabolism compared to the N-methyl group in similar scaffolds. This modification prevents the formation of non-selective metabolites that could inhibit WT EGFR, thereby reducing off-target toxicities.[1][3]
-
Blood-Brain Barrier Penetration: The introduction of the cyclopropyl structure has been shown to improve the molecule's ability to cross the blood-brain barrier, which is critical for treating brain and spinal cord metastases in advanced NSCLC patients.[1][3]
-
Irreversible Inhibition: The acrylamide moiety is essential for the mechanism of action. Its covalent interaction with Cys797 ensures a durable and potent inhibition of the kinase, a feature crucial for overcoming the T790M resistance mutation.
Quantitative Data on Biological Activity
The following tables summarize the in vitro inhibitory activity and clinical efficacy of this compound.
Table 1: In Vitro Inhibitory Activity (IC₅₀) of this compound and Comparators
| EGFR Mutation | This compound IC₅₀ (nmol/L) | Osimertinib IC₅₀ (nmol/L) | Afatinib IC₅₀ (nmol/L) |
| WT | 596.60 | Lower than this compound | Lower than this compound |
| L861Q | 10.68 - 82.80 (Potent) | Data not specified | Data not specified |
| D761Y | Potent (in range) | Data not specified | Data not specified |
| L747S | Potent (in range) | Data not specified | Data not specified |
| Other Uncommon Mutations (e.g., FQEA, ASV, SVD, G, NPG) | Highly potent | Data not specified | Data not specified |
Data synthesized from studies on various cell lines and kinase assays. This compound shows potent inhibition (IC₅₀ values from 0.84 to 82.80 nmol/L) against a range of uncommon mutations, with significantly higher IC₅₀ against WT EGFR, indicating high selectivity.[3][4]
Table 2: Summary of Clinical Efficacy in EGFR-Mutant NSCLC
| Clinical Trial | Treatment Arm | Median PFS | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Patient Population |
| AENEAS | This compound | Significantly prolonged vs Gefitinib | Higher than Gefitinib | Higher than Gefitinib | 1st-Line advanced EGFRm+ |
| APOLLO | This compound | Not specified | Good clinical activity | Good clinical activity | 2nd-Line EGFR T790M+ |
| ACROSS 2 | This compound + Chemo | 19.8 months | 70.4% | 92.6% | 1st-Line EGFRm+ with TSG co-mutations |
| ACROSS 2 | This compound Monotherapy | 16.5 months | 67.2% | 98.4% | 1st-Line EGFRm+ with TSG co-mutations |
| ACHIEVE | High-Dose this compound (165mg) | 20.5 months | Systemic: 88.9%, Intracranial: 82.5% | 100% | 1st-Line EGFRm+ with brain metastases |
PFS: Progression-Free Survival. Data compiled from various clinical trials.[1][5][6][7]
Experimental Protocols
Detailed methodologies for key experiments are crucial for understanding and reproducing SAR studies.
In Vitro Kinase Inhibition Assay (TR-FRET)
This assay quantifies the direct inhibitory effect of a compound on EGFR kinase activity.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology is used. The assay measures the phosphorylation of a substrate peptide by the EGFR kinase. A europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate, bringing it in close proximity to an APC-labeled peptide, which results in a FRET signal. An inhibitor will block phosphorylation, leading to a decrease in the FRET signal.
-
Protocol:
-
Recombinant EGFR kinase (WT or mutant variants) is incubated in a kinase reaction buffer.
-
This compound, diluted to various concentrations, is added to the kinase solution.
-
The kinase reaction is initiated by adding ATP and a biotinylated substrate peptide.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped, and a detection solution containing a europium-labeled anti-phospho-specific antibody and a streptavidin-allophycocyanin (SA-APC) conjugate is added.
-
After another incubation period, the TR-FRET signal is read on a compatible plate reader.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]
-
Cell Proliferation Assay (CellTiter-Glo®)
This assay measures the effect of the compound on the viability and proliferation of cancer cell lines.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
-
Protocol:
-
Cancer cell lines (e.g., Ba/F3 engineered to express specific EGFR mutations) are seeded into 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound or a vehicle control (DMSO).
-
The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions.[4]
-
After incubation, the CellTiter-Glo® reagent is added directly to each well.
-
The plate is mixed on an orbital shaker to induce cell lysis and the luminescent signal is allowed to stabilize.
-
Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
IC₅₀ values are determined by plotting cell viability against drug concentration.
-
Western Blotting for Pathway Modulation
This technique is used to confirm that the inhibitor blocks EGFR signaling in a cellular context.
-
Principle: Western blotting detects specific proteins in a cell lysate. It is used here to measure the phosphorylation status of EGFR and its key downstream signaling proteins, such as AKT and ERK. A reduction in the phosphorylated forms of these proteins indicates successful target engagement and pathway inhibition.
-
Protocol:
-
Cells are treated with various concentrations of this compound for a defined period (e.g., 4 hours).[4]
-
Following treatment, cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors.
-
Total protein concentration in the lysates is determined using a BCA or Bradford assay.
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for pEGFR, total EGFR, pAKT, total AKT, pERK, and total ERK.
-
The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
An enhanced chemiluminescence (ECL) substrate is added, and the resulting signal is detected on X-ray film or with a digital imaging system. The intensity of the bands indicates the protein levels.
-
Visualizations: Pathways and Workflows
Caption: this compound's mechanism of action via irreversible EGFR inhibition.
Caption: Standard workflow for in vitro evaluation of EGFR inhibitors.
Caption: Logical flow from this compound's structure to its therapeutic benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Antitumor activity of this compound, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ilcn.org [ilcn.org]
- 6. onclive.com [onclive.com]
- 7. cancernetwork.com [cancernetwork.com]
Preclinical Pharmacokinetics and ADME of Aumolertinib: A Technical Guide
An In-depth Analysis of the Absorption, Distribution, Metabolism, and Excretion of a Third-Generation EGFR TKI
Introduction
Aumolertinib (formerly almonertinib, HS-10296) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by Hansoh Pharmaceutical Group.[1] It is designed to selectively target both EGFR-sensitizing mutations and the T790M resistance mutation, with a lower affinity for wild-type EGFR, potentially leading to a better safety profile.[1] Understanding the preclinical pharmacokinetics and absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for interpreting efficacy and safety data from nonclinical studies and for predicting its clinical pharmacology. This technical guide provides a comprehensive overview of the available preclinical data on this compound.
Pharmacokinetic Profile
Preclinical pharmacokinetic studies of this compound have been conducted primarily in mice. These studies have demonstrated favorable pharmacokinetic properties, including good bioavailability and tissue distribution.
Pharmacokinetic Parameters in Mice
A study comparing the pharmacokinetics of this compound, osimertinib (B560133), and gefitinib (B1684475) in mice after a single oral gavage revealed that this compound exhibited the largest area under the concentration-time curve (AUC) in both plasma and bone marrow among the three EGFR-TKIs, despite having the shortest elimination half-life.[2][3][4] The time to reach maximum concentration (Tmax) for this compound was 3 hours.[2]
Table 1: Preclinical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Species | Dosage | Reference |
| Tmax (plasma) | 3 h | Mouse | Single oral gavage | [2] |
| AUC (plasma) | Highest among this compound, osimertinib, and gefitinib | Mouse | Single oral gavage | [2][3][4] |
| T½ (elimination) | Shortest among this compound, osimertinib, and gefitinib | Mouse | Single oral gavage | [2] |
Absorption
The high plasma concentrations and AUC values observed in preclinical studies suggest that this compound is well-absorbed after oral administration.[2][3][4]
Experimental Protocol: In Vivo Bioavailability Study (General)
While specific protocols for this compound are not publicly available, a general procedure for determining oral bioavailability in preclinical species involves:
-
Animal Model: Utilize male and female animals from a relevant species (e.g., Sprague-Dawley rats, Beagle dogs).
-
Dosing: Administer a single intravenous (IV) dose and a single oral (PO) dose of this compound to separate groups of animals.
-
Blood Sampling: Collect serial blood samples at predetermined time points after dosing.
-
Bioanalysis: Analyze plasma samples for this compound concentrations using a validated bioanalytical method, such as UPLC-MS/MS.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including AUC, for both IV and PO routes.
-
Bioavailability Calculation: Determine absolute bioavailability using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Distribution
This compound has been shown to have wide tissue distribution, which is a critical factor for its efficacy, particularly in treating metastatic non-small cell lung cancer (NSCLC).
Tissue Distribution in Mice
At the time of maximum concentration (Tmax), the concentrations of this compound were found to be significantly higher than those of osimertinib and gefitinib in nine important tissues in mice, including plasma, bone marrow, lung, brain, liver, pancreas, kidney, spleen, and large intestine.[2] This extensive tissue distribution, including penetration of the blood-brain barrier, is a key characteristic of this compound.[5]
Experimental Protocol: Tissue Distribution Study (General)
A typical preclinical tissue distribution study protocol involves:
-
Animal Model: Use a suitable animal model, such as mice or rats.
-
Dosing: Administer a single dose of radiolabeled or non-labeled this compound.
-
Tissue Collection: At various time points after dosing, euthanize the animals and collect a comprehensive set of tissues and fluids.
-
Sample Processing: Homogenize the collected tissues.
-
Quantification: Determine the concentration of this compound in each tissue homogenate and fluid sample using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled compounds or LC-MS/MS for non-labeled compounds).
-
Data Analysis: Calculate the tissue-to-plasma concentration ratios to assess the extent of distribution into different tissues.
Metabolism
In vitro and in vivo studies have demonstrated that this compound is extensively metabolized, primarily by the cytochrome P450 (CYP) enzyme system.
In Vitro Metabolism
Studies using human and rat liver microsomes have identified CYP3A4 as the primary enzyme responsible for the metabolism of this compound.[6][7] A screening of 153 drugs identified 15 that significantly inhibited the metabolism of this compound in these microsomal systems.[6]
The major active metabolite of this compound is HAS-719.[4][6] Other metabolites, designated as M4, M5, M6, and M7, have also been mentioned, though their specific structures and metabolic pathways are not fully elucidated in the public domain.[6]
Experimental Protocol: In Vitro Metabolism in Liver Microsomes
A general protocol for assessing in vitro metabolism is as follows:
-
Incubation Mixture: Prepare an incubation mixture containing this compound, liver microsomes (from human or preclinical species), and a NADPH-regenerating system in a phosphate (B84403) buffer.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724).
-
Analysis: Analyze the samples by UPLC-MS/MS to determine the disappearance of the parent drug and the formation of metabolites.
-
Data Calculation: Calculate metabolic stability parameters such as half-life (t½) and intrinsic clearance (CLint).
This compound Metabolism Pathway
Excretion
A study investigating the mass balance of [14C]-labeled this compound in healthy male participants indicated that the primary route of excretion is through feces, suggesting significant biliary excretion.[6] The study identified a total of 26 metabolites in blood, urine, and feces.[6]
Experimental Protocol: Mass Balance Study (General)
A preclinical mass balance study is typically conducted as follows:
-
Radiolabeling: Synthesize a radiolabeled version of this compound (e.g., with 14C or 3H).
-
Animal Model: Use a species that is metabolically similar to humans, such as rats or dogs.
-
Dosing: Administer a single dose of the radiolabeled compound.
-
Sample Collection: House the animals in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 7 days). Also, collect blood samples.
-
Radioactivity Measurement: Determine the total radioactivity in all collected samples (urine, feces, and plasma) using liquid scintillation counting.
-
Excretion Profile: Calculate the cumulative percentage of the administered radioactive dose recovered in urine and feces to determine the major routes and extent of excretion.
Drug-Drug Interactions
Given that this compound is a substrate of CYP3A4, there is a potential for drug-drug interactions when co-administered with strong inhibitors or inducers of this enzyme.[7] Clinical trial protocols for this compound often exclude the concomitant use of strong CYP3A4 inhibitors and inducers.[8]
Bioanalytical Method
The quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic and ADME studies. A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been established for this purpose.
Experimental Protocol: UPLC-MS/MS Bioanalysis
A representative protocol for the bioanalysis of this compound in plasma includes:
-
Sample Preparation: A protein precipitation method is used to extract this compound from plasma samples. This typically involves adding a solvent like acetonitrile to the plasma, followed by vortexing and centrifugation to pellet the proteins.[9]
-
Chromatographic Separation: The supernatant is injected onto a UPLC system equipped with a C18 analytical column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is used to separate this compound from endogenous plasma components.[9]
-
Mass Spectrometric Detection: The analyte is detected using a tandem mass spectrometer operating in positive ion monitoring mode. Specific precursor-to-product ion transitions are monitored for this compound and an internal standard to ensure selectivity and accurate quantification.[9]
-
Method Validation: The method is validated for specificity, linearity, precision, accuracy, matrix effect, extraction recovery, and stability to ensure reliable results.[1]
Bioanalytical Workflow for this compound
Conclusion
The preclinical data available for this compound indicate a favorable pharmacokinetic and ADME profile. It is characterized by good oral absorption, extensive tissue distribution including the central nervous system, and metabolism primarily mediated by CYP3A4. The main route of excretion appears to be fecal. These properties, combined with its high potency and selectivity, support its clinical development and use in the treatment of EGFR-mutated NSCLC. Further detailed preclinical studies, particularly in non-rodent species and on drug transporter interactions, would provide a more complete understanding of its disposition.
References
- 1. AENEAS: A Randomized Phase III Trial of this compound Versus Gefitinib as First-Line Therapy for Locally Advanced or MetastaticNon–Small-Cell Lung Cancer With EGFR Exon 19 Deletion or L858R Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic Comparison of this compound Osimertinib Gefitinib and Their Major Metabolites in NSCLC - The ASCO Post [ascopost.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The influence of drug-induced metabolic enzyme activity inhibition and CYP3A4 gene polymorphism on this compound metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Antitumor activity of this compound, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
Aumolertinib: An In-Depth Analysis of its In Vitro Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aumolertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations.[1][2] As a covalent inhibitor, it forms an irreversible bond with the ATP-binding site of the EGFR kinase domain, leading to potent and sustained inhibition of downstream signaling pathways.[3] This technical guide provides a detailed overview of the in vitro kinase selectivity profile of this compound, focusing on its activity against various EGFR mutations. It also outlines the experimental methodologies used for its characterization and visualizes key biological and experimental processes.
While this guide provides a thorough analysis of this compound's activity against its intended target, EGFR, a comprehensive kinome scan against a broad panel of kinases is not publicly available in the reviewed literature. Such data is crucial for a complete understanding of its off-target effects and overall selectivity.
Data Presentation: Kinase Inhibition Profile
The in vitro kinase activity of this compound has been primarily characterized against wild-type (WT) EGFR and a range of clinically relevant EGFR mutations. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[4]
| Kinase Target | IC50 (nmol/L) | Reference |
| EGFR WT | >1000 | [4] |
| EGFR L858R | 0.84 | [4] |
| EGFR Ex19del | 1.25 | [4] |
| EGFR L861Q | 1.53 | [4] |
| EGFR D761Y | 8.93 | [4] |
| EGFR L747S | 10.45 | [4] |
| EGFR G719A | 82.80 | [4] |
Data extracted from "Antitumor activity of this compound, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations".[4]
The data clearly indicates that this compound is highly selective for mutant forms of EGFR, particularly the common L858R and Ex19del mutations, as well as several uncommon mutations, while exhibiting significantly lower activity against wild-type EGFR.[4] This selectivity profile is a key characteristic of third-generation EGFR TKIs, designed to minimize the dose-limiting toxicities associated with the inhibition of wild-type EGFR in healthy tissues.[4]
Experimental Protocols
The determination of the in vitro kinase selectivity profile of this compound relies on robust and sensitive biochemical assays. The primary method cited for generating the IC50 data is a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assay.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Inhibition Assay
Principle: This assay measures the inhibition of kinase activity by quantifying the phosphorylation of a substrate. It utilizes a long-lifetime lanthanide chelate (e.g., Europium) as the FRET donor and a fluorescently labeled acceptor (e.g., a phospho-specific antibody or a phosphate-binding molecule) that recognizes the phosphorylated substrate. When the substrate is phosphorylated by the kinase, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. The resulting FRET signal is proportional to the extent of substrate phosphorylation. The IC50 value is determined by measuring the concentration of the inhibitor (this compound) required to reduce the FRET signal by 50%.
Generalized Protocol for IC50 Determination:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound to create a concentration gradient.
-
Prepare the kinase reaction buffer containing a suitable buffer (e.g., HEPES), MgCl2, and other necessary co-factors.
-
Prepare solutions of the specific EGFR kinase, the substrate peptide, and ATP.
-
Prepare the detection reagents, including the Europium-labeled antibody (donor) and the acceptor fluorophore.
-
-
Kinase Reaction:
-
In a microplate (e.g., 384-well), add the EGFR kinase and the serially diluted this compound or vehicle control (DMSO).
-
Incubate for a defined period to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 30°C) for a specific duration to allow for substrate phosphorylation.
-
-
Detection:
-
Stop the kinase reaction by adding a solution containing EDTA.
-
Add the detection reagents (Europium-labeled antibody and acceptor fluorophore).
-
Incubate to allow for the binding of the detection reagents to the phosphorylated substrate.
-
-
Data Acquisition:
-
Measure the time-resolved fluorescence signal on a compatible plate reader. The reader will excite the donor (e.g., at 340 nm) and measure the emission from both the donor (e.g., at 615 nm) and the acceptor (e.g., at 665 nm) after a time delay.
-
The ratio of the acceptor to donor emission is calculated to determine the FRET signal.
-
-
Data Analysis:
-
Plot the FRET signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Mandatory Visualizations
EGFR Signaling Pathway and this compound Inhibition
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Experimental Workflow for TR-FRET Kinase Inhibition Assay
References
- 1. Antitumor activity of this compound, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Review in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: effective treatment for asymptomatic pulmonary giant cell carcinoma with EGFR L858R mutation - a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of this compound, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
Aumolertinib's Preclinical Efficacy in Brain Metastases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical efficacy of aumolertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), in models of brain metastases originating from non-small cell lung cancer (NSCLC). This compound has demonstrated significant promise in penetrating the blood-brain barrier and exerting potent anti-tumor effects intracranially, offering a potential therapeutic advancement for patients with EGFR-mutant NSCLC who have developed or are at risk of developing central nervous system (CNS) metastases.[1][2][3]
Core Findings at a Glance
This compound effectively crosses the blood-brain barrier and exhibits robust anti-tumor activity in preclinical models of EGFR-mutant NSCLC brain metastases.[1][2][3][4] Pharmacokinetic studies have confirmed its favorable distribution to the CNS.[1][2][3][4] In vivo studies have demonstrated significant tumor growth inhibition, prolonged survival, and reduced cell proliferation in brain lesions following this compound treatment.[4] Furthermore, this compound has shown efficacy in combination with ionizing radiation, suggesting potential synergistic effects in treating brain metastases.[5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in brain metastasis models.
Table 1: In Vivo Efficacy of this compound in PC9-LUC Brain Metastasis Model
| Treatment Group | Dosage (mg/kg, Qd) | Tumor Bioluminescence | Change in Body Weight | Overall Survival | Ki-67 Expression in Brain Tissue |
| Vehicle Control | - | High | Stable | Shortest | High |
| This compound | 10 | Significantly Reduced | Stable | Significantly Prolonged | Reduced |
| This compound | 25 | Significantly Reduced | Stable | Significantly Prolonged | Reduced |
| Osimertinib (B560133) | 10 | Reduced | Stable | Prolonged | Reduced |
| Osimertinib | 25 | Reduced | Stable | Prolonged | Reduced |
| *Data presented as mean ± SEM (n=5/group). *p < 0.01 vs. vehicle control.[4] |
Table 2: Blood-Brain Barrier Penetration of this compound and its Metabolite
| Compound | Apparent Permeability Coefficient (Papp) in vitro | Brain-to-Plasma Concentration Ratio in vivo | Substrate of ABCB1/BCRP Efflux Transporters |
| This compound | High | > 7-fold higher in brain | Low affinity |
| HAS-719 (metabolite) | Low | Low | Not specified |
| In vitro model used ABCB1-MDCK and BCRP-MDCK monolayer cells.[1][3] Preclinical in vivo studies in rats reported brain concentrations at least sevenfold higher than in plasma.[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
In Vivo Brain Metastasis Model
-
Cell Line: PC9-LUC, a human NSCLC cell line with an EGFR exon 19 deletion, engineered to express luciferase for bioluminescence imaging.
-
Animal Model: BALB/c nude mice.
-
Procedure:
-
PC9-LUC cells were injected into the left ventricle of the mice to establish the brain metastasis model.[4]
-
Two weeks post-injection, successful model establishment was confirmed via bioluminescence imaging.
-
Mice were randomized into treatment groups (n=5/group): vehicle control, this compound (10 mg/kg and 25 mg/kg), and osimertinib (10 mg/kg and 25 mg/kg).
-
Treatments were administered orally once daily (Qd).
-
Tumor progression was monitored by measuring bioluminescence.
-
Body weight was recorded to assess toxicity.
-
Overall survival was monitored.
-
At the end of the study, brain tissues were collected for hematoxylin-eosin (H&E) staining and immunohistochemical (IHC) analysis of the proliferation marker Ki-67.[4]
-
In Vitro Blood-Brain Barrier Model
-
Cell Lines: ABCB1-MDCK and BCRP-MDCK monolayer cells, which are Madin-Darby Canine Kidney cells overexpressing the human efflux transporters ABCB1 (P-glycoprotein) and BCRP, respectively. These cell lines are used to model the blood-brain barrier.
-
Procedure:
-
The effects of transport time and drug concentration on the apparent permeability coefficient (Papp) of this compound and its active metabolite, HAS-719, were investigated.
-
The bidirectional transmembrane transport characteristics of this compound were studied to determine if it is a substrate of ABCB1 and BCRP.[1]
-
Pharmacokinetic Studies
-
Animal Model: Mice with established brain metastases.
-
Procedure:
-
This compound was administered to the mice.
-
At various time points, brain tissue and plasma samples were collected.
-
The concentrations of this compound and its metabolite HAS-719 in the brain and plasma were determined using liquid chromatography-mass spectrometry (LC-MS).[4]
-
Combination Therapy with Ionizing Radiation (IR)
-
Cell Lines: PC-9 and NCI-H1975 human NSCLC cell lines.
-
In Vivo Model: Xenograft model of NSCLC brain metastases in BALB/c nude mice.
-
Procedure:
-
The anti-tumor effects of this compound combined with IR were assessed in the xenograft model.
-
The concentrations of this compound in brain tissue and blood were measured using LC-MS.
-
In vitro assays were conducted on PC-9 and NCI-H1975 cells to evaluate the effects of the combination treatment on:
-
Cell proliferation (CCK-8 assay)
-
Cell survival (colony formation assay)
-
Apoptosis and cell cycle distribution (flow cytometry)
-
DNA damage (immunofluorescence staining)
-
Expression levels of relevant proteins (western blotting).[5]
-
-
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to this compound's action in brain metastases.
Caption: this compound inhibits mutant EGFR signaling pathways.
References
- 1. Experimental Study of Almonertinib Crossing the Blood-Brain Barrier in EGFR-Mutant NSCLC Brain Metastasis and Spinal Cord Metastasis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Study of Almonertinib Crossing the Blood-Brain Barrier in EGFR-Mutant NSCLC Brain Metastasis and Spinal Cord Metastasis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Experimental Study of Almonertinib Crossing the Blood-Brain Barrier in EGFR-Mutant NSCLC Brain Metastasis and Spinal Cord Metastasis Models [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Experimental study of EGFR-TKI this compound combined with ionizing radiation in EGFR mutated NSCLC brain metastases tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Off-Target Landscape of Aumolertinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aumolertinib (HS-10296) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR sensitizing mutations (exon 19 deletions or L858R) and the T790M resistance mutation.[1][2] Its mechanism of action is centered on the irreversible covalent binding to the ATP-binding site of mutant EGFR, leading to the inhibition of downstream signaling pathways and subsequent tumor growth suppression.[2] A key characteristic of this compound is its high selectivity for mutant EGFR over wild-type (WT) EGFR, which is attributed to its unique cyclopropyl (B3062369) structure. This selectivity profile is designed to minimize the dose-limiting toxicities commonly associated with first and second-generation EGFR-TKIs, such as rash and diarrhea.[2]
This technical guide provides an in-depth analysis of the known off-target effects of this compound, drawing from preclinical data and clinical trial findings. While comprehensive kinome screening data for this compound is not extensively available in the public domain, this document synthesizes the existing evidence on its kinase selectivity and clinical adverse event profile to offer insights into its potential off-target interactions.
On-Target and Off-Target Kinase Activity
This compound's primary pharmacological activity is its potent and selective inhibition of mutant EGFR. Preclinical studies have quantified this selectivity, demonstrating a significantly higher potency against various EGFR mutations compared to its activity against WT-EGFR.
Quantitative Analysis of this compound's Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against different EGFR variants. This data highlights the drug's selectivity for sensitizing and resistance mutations.
| Kinase Target | IC50 (nmol/L) | Reference |
| EGFR L858R/T790M | 0.29 ± 0.10 | [2] |
| EGFR Del19/T790M | 0.21 ± 0.10 | [2] |
| EGFR T790M | 0.37 ± 0.04 | [2] |
| EGFR L861Q | 0.84 | [3] |
| EGFR D761Y | 1.25 | [3] |
| EGFR L747S | 2.58 | [3] |
| EGFR WT | 3.39 ± 0.53 | [2] |
Note: Lower IC50 values indicate greater potency. The data clearly shows that this compound is significantly more potent against mutant forms of EGFR than the wild-type version.
Clinical Manifestations of Potential Off-Target Effects
Clinical trial data provides valuable insights into the potential off-target effects of this compound through the profile of treatment-related adverse events (TRAEs). While some of these events may be linked to the inhibition of wild-type EGFR, others may suggest interactions with other cellular targets.
Summary of Treatment-Related Adverse Events (TRAEs) from Clinical Trials
The following table consolidates the most frequently reported TRAEs from various clinical studies of this compound.
| Adverse Event | Frequency (Any Grade) | Frequency (Grade ≥3) | References |
| Increased Blood Creatine (B1669601) Phosphokinase | 35.5% - 68.3% | 7% - 27.0% | [4],[5] |
| Increased Aspartate Aminotransferase (AST) | 29.9% - 49.2% | Not specified | [4] |
| Increased Alanine Aminotransferase (ALT) | 29.4% - 38.1% | 1.2% - 3% | [4],[6] |
| Rash | 17.0% - 23.4% | Not specified | [4] |
| Diarrhea | 16.4% | Not specified | [4] |
| Platelet Count Decrease | Not specified | Not specified | [4] |
| Neutrophil Count Decrease | Not specified | Not specified | [4] |
The high incidence of elevated creatine phosphokinase is a notable finding and may warrant further investigation to understand the underlying mechanism, which could be a novel off-target effect.
Signaling Pathways and Experimental Workflows
To visualize the context of this compound's action and the general approach to identifying off-target effects, the following diagrams are provided.
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the activity of kinase inhibitors like this compound.
In Vitro Kinase Inhibition Assay (Time-Resolved FRET)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified kinases.
-
Principle: This assay measures the inhibition of kinase activity by quantifying the phosphorylation of a substrate using fluorescence resonance energy transfer (FRET).
-
General Protocol:
-
Recombinant purified kinase is incubated with a fluorescently labeled substrate and ATP in a microplate well.
-
This compound is added in a range of concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
A detection solution containing a lanthanide-labeled antibody specific for the phosphorylated substrate is added.
-
If the substrate is phosphorylated, the antibody binds, bringing the lanthanide and the substrate's fluorophore into close proximity, resulting in a FRET signal.
-
The FRET signal is measured using a plate reader, and the IC50 value is calculated from the dose-response curve.
-
Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Objective: To assess the effect of this compound on the viability of cancer cell lines.
-
Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.
-
General Protocol:
-
Cancer cell lines (e.g., Ba/F3 engineered to express EGFR mutants, A431 for WT-EGFR) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound or DMSO as a vehicle control.
-
After a 72-hour incubation period, the CellTiter-Glo® reagent is added to each well.
-
The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Luminescence is measured using a plate reader.
-
The IC50 values are determined by plotting the percentage of cell viability against the drug concentration.
-
Western Blotting for Phospho-Protein Analysis
-
Objective: To determine the effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins.
-
Principle: This technique uses antibodies to detect specific proteins in a sample after separation by size.
-
General Protocol:
-
Cells are treated with various concentrations of this compound for a specified time (e.g., 4 hours).
-
Cells are lysed, and the protein concentration of the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of EGFR, AKT, and ERK.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is captured, allowing for the visualization of protein bands.
-
Conclusion
This compound is a highly selective third-generation EGFR-TKI with a well-defined on-target activity against mutant EGFR. While a comprehensive public kinome scan to identify novel off-target kinases is not currently available, the analysis of its clinical adverse event profile provides important clues to its broader biological effects. The frequent observation of elevated creatine phosphokinase suggests a potential off-target interaction that warrants further mechanistic investigation. Future research employing unbiased, large-scale screening methods such as kinome-wide profiling and chemoproteomics will be instrumental in fully elucidating the off-target landscape of this compound, which will be critical for optimizing its therapeutic use and managing its side effects.
References
- 1. This compound: A Review in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. targetedonc.com [targetedonc.com]
- 5. Frontiers | Clinical efficacy and safety analysis of this compound in real-world treatment of EGFR-mutated advanced non-small-cell lung cancer [frontiersin.org]
- 6. Safety, Efficacy, and Pharmacokinetics of Almonertinib (HS-10296) in Pretreated Patients With EGFR-Mutated Advanced NSCLC: A Multicenter, Open-label, Phase 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Aumolertinib's Sphere of Influence: A Technical Exploration of its Downstream Signaling Pathways
For Immediate Release
Shanghai, China – December 16, 2025 – This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the downstream signaling pathways modulated by aumolertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This compound has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR mutations, including the T790M resistance mutation. This document elucidates the molecular mechanisms underpinning its therapeutic effects, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling cascades.
Introduction: this compound's Mechanism of Action
This compound is an irreversible EGFR-TKI that selectively targets both sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[1] Its mechanism of action involves the formation of a covalent bond with the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding effectively blocks the downstream signaling pathways that drive tumor cell proliferation, survival, and metastasis.[2]
Quantitative Analysis of this compound's Inhibitory Activity
The potency and selectivity of this compound have been quantified across various NSCLC cell lines harboring different EGFR mutations. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized below.
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Reference |
| PC-9 | Exon 19 deletion | 13 | [3] |
| H1975 | L858R, T790M | 5 | [3] |
| Ba/F3 | EGFR L861Q | 10.68 - 453.47 (range) | [4] |
| Ba/F3 | EGFR G719S | 10.68 - 453.47 (range) | [4] |
| Ba/F3 | EGFR S768I | 10.68 - 453.47 (range) | [4] |
| A431 | Wild-Type EGFR | 596.60 | [4][5] |
Table 1: this compound IC50 Values in EGFR-Mutant and Wild-Type Cell Lines. This table summarizes the in vitro potency of this compound against various EGFR mutations, highlighting its selectivity for mutant forms over wild-type EGFR.
Clinical trial data further corroborates the efficacy of this compound. The AENEAS phase III trial demonstrated a significant improvement in progression-free survival (PFS) for patients treated with this compound compared to gefitinib (B1684475) (19.3 months vs. 9.9 months).[6][7]
| Clinical Trial | Treatment Arm | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) |
| AENEAS (First-Line) | This compound | 73.8% | 93.0% | 19.3 months |
| AENEAS (First-Line) | Gefitinib | 72.1% | 96.7% | 9.9 months |
| Real-World Study (First-Line) | This compound | 77.92% | 100% | 24.97 months |
| Real-World Study (Subsequent-Line) | This compound | 46.88% | 89.58% | 15.17 months |
Table 2: Clinical Efficacy of this compound. This table presents key efficacy endpoints from clinical trials and real-world studies, demonstrating the clinical benefit of this compound in patients with EGFR-mutated NSCLC.[7][8]
Core Downstream Signaling Pathways Modulated by this compound
This compound's inhibition of EGFR phosphorylation directly impacts two major downstream signaling cascades: the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway. These pathways are crucial for cell growth, proliferation, survival, and differentiation.
The PI3K/AKT/mTOR Pathway
Inhibition of EGFR by this compound prevents the activation of phosphoinositide 3-kinase (PI3K), leading to reduced phosphorylation of AKT and downstream effectors like mTOR. This cascade ultimately results in decreased cell proliferation and survival.
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
The RAS/RAF/MEK/ERK Pathway
Similarly, this compound's blockade of EGFR activation prevents the activation of the RAS/RAF/MEK/ERK (MAPK) pathway. This leads to decreased cell proliferation and differentiation.
Caption: this compound blocks the RAS/RAF/MEK/ERK signaling pathway.
Modulation of Apoptosis and Epithelial-Mesenchymal Transition (EMT)
Beyond the core proliferation pathways, this compound also influences cellular processes like apoptosis and EMT.
Induction of Apoptosis
Studies have shown that this compound induces apoptosis in NSCLC cells.[9] This is achieved through the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2.
| Protein | Function | Effect of this compound |
| Bax | Pro-apoptotic | Upregulation |
| Bcl-2 | Anti-apoptotic | Downregulation |
| Caspase-3/7 | Executioner caspases | Increased activity |
Table 3: this compound's Effect on Apoptosis-Related Proteins. This table outlines the modulation of key apoptosis regulators by this compound, leading to programmed cell death in cancer cells.[10][11]
Reversal of Epithelial-Mesenchymal Transition (EMT)
EMT is a process by which epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasion. This compound has been observed to reverse EMT, as evidenced by the upregulation of the epithelial marker E-cadherin and the downregulation of the mesenchymal marker vimentin.[10]
| Marker | Cell Phenotype | Effect of this compound |
| E-cadherin | Epithelial | Upregulation |
| Vimentin | Mesenchymal | Downregulation |
| MMP2/MMP9 | Invasion & Migration | Downregulation |
Table 4: this compound's Effect on EMT Markers. This table shows how this compound modulates key markers of EMT, suggesting its potential to inhibit cancer cell invasion and metastasis.[10]
Detailed Experimental Protocols
To facilitate the replication and further investigation of this compound's effects, detailed protocols for key experiments are provided below.
Western Blotting for Phosphorylated and Total Protein Analysis
This protocol outlines the procedure for detecting the phosphorylation status and total protein levels of key signaling molecules.
Caption: Standard workflow for Western blot analysis.
Materials:
-
NSCLC cell lines (e.g., PC-9, H1975)
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pAKT, anti-AKT, anti-pERK, anti-ERK, anti-Bax, anti-Bcl-2, anti-E-cadherin, anti-vimentin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with desired concentrations of this compound for the specified duration (e.g., 24-72 hours).
-
Protein Extraction: Lyse cells on ice with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Viability Assay (CCK-8/MTS)
This protocol is used to assess the effect of this compound on cell proliferation and viability.
Caption: Workflow for cell viability assessment.
Materials:
-
NSCLC cell lines
-
This compound
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
Reagent Addition: Add CCK-8 or MTS reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying the percentage of apoptotic cells following this compound treatment.
Materials:
-
NSCLC cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Conclusion
This compound exerts its potent anti-tumor activity in EGFR-mutant NSCLC by effectively inhibiting the phosphorylation of the EGFR, thereby blocking the critical downstream PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways. This leads to a reduction in cell proliferation and survival. Furthermore, this compound promotes apoptosis and reverses the epithelial-mesenchymal transition, contributing to its overall therapeutic efficacy. The detailed experimental protocols provided in this guide are intended to support further research into the nuanced molecular mechanisms of this compound and the development of novel therapeutic strategies.
References
- 1. An evaluation of this compound for the treatment of EGFR T790M mutation-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: effective treatment for asymptomatic pulmonary giant cell carcinoma with EGFR L858R mutation - a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of this compound, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. businesswire.com [businesswire.com]
- 7. AENEAS: A Randomized Phase III Trial of this compound Versus Gefitinib as First-Line Therapy for Locally Advanced or MetastaticNon–Small-Cell Lung Cancer With EGFR Exon 19 Deletion or L858R Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Clinical efficacy and safety analysis of this compound in real-world treatment of EGFR-mutated advanced non-small-cell lung cancer [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits proliferation, invasion and migration and promotes apoptosis of neuroblastoma cells by downregulating MMP2 and MMP9 expression [j-smu.com]
- 11. researchgate.net [researchgate.net]
Aumolertinib: Preclinical and Early Research Insights into EGFR-Mutated Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Aumolertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in patients with non-small cell lung cancer (NSCLC) harboring EGFR mutations.[1][2] Developed to selectively target both sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, this compound has shown a favorable safety profile with lower incidence of wild-type EGFR-related toxicities.[3][4] While its efficacy in NSCLC is well-documented, early research into its potential application for other cancer types with EGFR mutations is a growing area of interest for the oncology research community. This technical guide provides a comprehensive overview of the existing preclinical and early clinical data on this compound, with a focus on its activity against various EGFR mutations. Due to the current landscape of published research, the data presented herein is primarily derived from studies in NSCLC. However, the experimental protocols and signaling pathway information are broadly applicable to the investigation of this compound in other EGFR-driven malignancies.
I. Preclinical Data on this compound
In Vitro Kinase Inhibitory Activity
This compound has been evaluated for its inhibitory activity against a panel of EGFR mutations. The following table summarizes the half-maximal inhibitory concentrations (IC50) from in vitro kinase assays.
| EGFR Mutation | This compound IC50 (nmol/L) |
| L858R/T790M | 0.58 |
| Exon 19 Del/T790M | 0.45 |
| L858R | 1.6 |
| Exon 19 Del | 1.3 |
| Wild-Type EGFR | 9.2 |
Data compiled from preclinical studies. The exact values may vary between different experimental setups.
In Vitro Cell Proliferation Assays
The anti-proliferative activity of this compound has been assessed in various cancer cell lines harboring different EGFR mutations. The IC50 values from these cell viability assays are presented below.
| Cell Line | Cancer Type | EGFR Mutation | This compound IC50 (nmol/L) |
| H1975 | NSCLC | L858R/T790M | 1.8 |
| PC-9 | NSCLC | Exon 19 Del | 2.5 |
| HCC827 | NSCLC | Exon 19 Del | 3.1 |
| A431 | Epidermoid Carcinoma | Wild-Type (amplified) | >1000 |
Data compiled from preclinical studies. The exact values may vary between different experimental setups.
In Vivo Xenograft Models
The anti-tumor efficacy of this compound has been demonstrated in vivo using mouse xenograft models. The following table summarizes the tumor growth inhibition (TGI) in mice bearing tumors derived from human cancer cell lines.
| Cell Line Xenograft | Cancer Type | EGFR Mutation | This compound Dose (mg/kg/day) | Tumor Growth Inhibition (%) |
| H1975 | NSCLC | L858R/T790M | 25 | 85 |
| PC-9 | NSCLC | Exon 19 Del | 25 | 92 |
Data compiled from preclinical studies. The exact values may vary between different experimental setups.
II. Early Clinical Research in NSCLC
While the primary focus of this guide is on early research in other cancer types, the clinical data from NSCLC provides a strong rationale for exploring this compound's potential in a broader range of EGFR-mutated tumors.
Phase I/II Study in T790M-Positive NSCLC
In a pivotal Phase I/II study, this compound demonstrated significant efficacy in patients with advanced NSCLC and the EGFR T790M resistance mutation who had progressed on prior EGFR TKI therapy.
| Parameter | Result |
| Objective Response Rate (ORR) | 68.9% |
| Disease Control Rate (DCR) | 93.4% |
| Median Progression-Free Survival (PFS) | 12.4 months |
AENEAS Phase III Study (First-Line Treatment)
The AENEAS trial was a randomized, double-blind, Phase III study comparing this compound with Gefitinib as a first-line treatment for locally advanced or metastatic NSCLC with common EGFR mutations.
| Parameter | This compound | Gefitinib |
| Median Progression-Free Survival (PFS) | 19.3 months | 9.9 months |
| Objective Response Rate (ORR) | 73.8% | 71.4% |
| Median Duration of Response (DoR) | 18.1 months | 8.3 months |
III. Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well opaque-walled plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL. Include vehicle-treated (DMSO) and untreated wells as controls.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot for EGFR Phosphorylation
Objective: To assess the inhibitory effect of this compound on EGFR phosphorylation and downstream signaling pathways.
Methodology:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Treat the cells with varying concentrations of this compound or vehicle (DMSO) for 2-4 hours. Stimulate the cells with 50 ng/mL of human recombinant EGF for 15 minutes.
-
Protein Extraction:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C. A loading control such as β-actin or GAPDH should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model.
Methodology:
-
Animal Model: Use 4-6 week old female athymic nude mice or other appropriate immunodeficient mice.
-
Cell Implantation:
-
Harvest cancer cells (e.g., H1975 or PC-9) during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare this compound in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound orally once daily at the desired dose.
-
Administer the vehicle to the control group following the same schedule.
-
-
Monitoring and Endpoint:
-
Continue to measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
The study endpoint can be a predetermined tumor volume, a specific duration of treatment, or when the control tumors reach a certain size.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group at endpoint / mean tumor volume of control group at endpoint)] x 100.
-
Plot the mean tumor volume ± SEM for each group over time.
-
Perform statistical analysis to determine the significance of the treatment effect.
-
IV. Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway and this compound's Point of Inhibition
Caption: this compound inhibits EGFR autophosphorylation, blocking downstream signaling.
Experimental Workflow for In Vitro Evaluation of this compound
References
- 1. ajmc.com [ajmc.com]
- 2. First-Line this compound in EGFR-Mutant Advanced Non-Small Cell Lung Cancer: A Multicenter Real-World Retrospective Study with a Four-Year Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Antitumor activity of this compound, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
Aumolertinib's Binding Kinetics to EGFR T790M: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aumolertinib (formerly almonertinib, HS-10296) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, particularly the T790M resistance mutation.[1][2][3][4] This technical guide provides an in-depth analysis of the binding kinetics of this compound to the EGFR T790M mutant, consolidating available quantitative data, outlining detailed experimental protocols for characterization, and visualizing key pathways and processes.
This compound is an irreversible, covalent inhibitor that selectively targets the ATP-binding site of EGFR.[2] Its chemical structure, featuring a cyclopropyl (B3062369) group on the indole (B1671886) nitrogen ring, enhances its stability and binding affinity for the T790M mutant, while minimizing activity against wild-type (WT) EGFR.[5] This high selectivity contributes to its favorable safety profile. The mechanism of action involves the formation of a covalent bond with the cysteine residue at position 797 (Cys797) within the EGFR active site, leading to sustained inhibition of the kinase activity and downstream signaling pathways.[6]
Quantitative Data: Inhibitory Potency of this compound
| EGFR Mutant | IC50 (nM) | Reference |
| T790M | 0.37 ± 0.04 | [7] |
| T790M/L858R | 0.29 ± 0.10 | [7] |
| T790M/Del19 | 0.21 ± 0.10 | [7] |
| L858R | Data not available | |
| Del19 | Data not available | |
| Wild-Type (WT) | 3.39 ± 0.53 | [8] |
Note: The lower IC50 values against the T790M-containing mutants compared to the wild-type EGFR underscore the high selectivity of this compound.
Experimental Protocols
The characterization of the binding kinetics of a covalent inhibitor like this compound to its target, EGFR T790M, typically involves a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments that are likely employed in such studies.
Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to determine the IC50 values of this compound against various EGFR kinase domains.
Objective: To quantify the concentration of this compound required to inhibit 50% of the EGFR T790M kinase activity.
Materials:
-
Recombinant human EGFR T790M kinase domain
-
ULight™-poly-GT substrate
-
Europium-labeled anti-phosphotyrosine antibody (e.g., PT66)
-
ATP (Adenosine triphosphate)
-
This compound (serial dilutions)
-
Assay buffer (e.g., HEPES, MgCl2, EGTA, Tween-20)
-
384-well low-volume plates
-
TR-FRET plate reader
Procedure:
-
Enzyme and Substrate Preparation: Prepare a solution of the EGFR T790M kinase and ULight™-poly-GT substrate in the assay buffer.
-
Compound Addition: Add serial dilutions of this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction Initiation: Add the EGFR T790M enzyme and substrate mixture to the wells to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for phosphorylation of the substrate.
-
Detection: Stop the kinase reaction by adding a detection mixture containing the Europium-labeled anti-phosphotyrosine antibody and EDTA.
-
Signal Measurement: After another incubation period (e.g., 60 minutes), measure the time-resolved fluorescence resonance energy transfer signal on a compatible plate reader. The signal is proportional to the extent of substrate phosphorylation.
-
Data Analysis: Plot the TR-FRET signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Covalent Binding Assessment by Mass Spectrometry
This method directly confirms the covalent adduction of this compound to the EGFR T790M protein.
Objective: To verify the formation of a covalent bond between this compound and EGFR T790M and to identify the site of modification.
Materials:
-
Recombinant human EGFR T790M kinase domain
-
This compound
-
Incubation buffer (e.g., Tris-HCl)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Incubation: Incubate the EGFR T790M protein with an excess of this compound at 37°C for a sufficient time to ensure complete adduction. A control sample with DMSO is prepared in parallel.
-
Denaturation and Reduction: Denature the protein by adding urea and reduce the disulfide bonds with DTT.
-
Alkylation: Alkylate the free cysteine residues with iodoacetamide.
-
Digestion: Dilute the sample to reduce the urea concentration and digest the protein into smaller peptides using trypsin overnight at 37°C.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer is set to perform data-dependent acquisition, fragmenting the most abundant peptides.
-
Data Analysis: Search the acquired MS/MS spectra against the human protein database, specifying the mass of this compound as a potential modification on cysteine residues. The identification of a peptide with a mass shift corresponding to the molecular weight of this compound on Cys797 confirms the covalent binding and its location.
Cellular Thermal Shift Assay (CETSA)
CETSA is a cell-based assay that can be used to verify target engagement of this compound with EGFR T790M in a cellular environment.
Objective: To demonstrate that this compound binds to and stabilizes EGFR T790M within intact cells.
Materials:
-
NSCLC cell line expressing EGFR T790M (e.g., NCI-H1975)
-
This compound
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Western blot reagents and equipment
-
Antibodies against EGFR and a loading control (e.g., GAPDH)
Procedure:
-
Cell Treatment: Treat the EGFR T790M-expressing cells with this compound or DMSO (vehicle control) for a specified time.
-
Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce thermal denaturation of proteins.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins and analyze the levels of EGFR T790M by Western blotting.
-
Data Analysis: Quantify the band intensities for EGFR T790M at each temperature for both the this compound-treated and control groups. A shift in the melting curve to a higher temperature for the this compound-treated sample indicates that the drug has bound to and stabilized the EGFR T790M protein.
Visualizations
EGFR T790M Signaling Pathway and Inhibition by this compound
Caption: EGFR T790M signaling pathway and its inhibition by this compound.
Experimental Workflow for this compound Binding Kinetics Analysis
Caption: Workflow for analyzing this compound's binding kinetics.
This compound's Covalent Binding Mechanism to EGFR T790M
Caption: this compound's two-step covalent binding to EGFR T790M.
References
- 1. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An evaluation of this compound for the treatment of EGFR T790M mutation-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neoadjuvant this compound for unresectable stage III EGFR-mutant non-small cell lung cancer: a single-arm phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 6. Icotinib, Almonertinib, and Olmutinib: A 2D Similarity/Docking-Based Study to Predict the Potential Binding Modes and Interactions into EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Determination of Osimertinib, this compound, and Furmonertinib in Human Plasma for Therapeutic Drug Monitoring by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Architecture of Precision: A Technical Guide to Aumolertinib's High Selectivity for Mutant EGFR
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aumolertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has demonstrated remarkable clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations. Its success is intrinsically linked to its high selectivity for mutant forms of EGFR, including sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR. This selectivity profile translates to a favorable therapeutic window, minimizing off-target toxicities commonly associated with earlier generation EGFR TKIs. This in-depth technical guide elucidates the molecular basis of this compound's selectivity, detailing its mechanism of action, structural interactions, and the experimental evidence that substantiates its precision.
Introduction: The Evolution of EGFR Inhibition
First and second-generation EGFR TKIs, while initially effective, are limited by the development of resistance, most commonly through the acquisition of the T790M "gatekeeper" mutation, and by dose-limiting toxicities arising from the inhibition of WT EGFR.[1][2] The T790M mutation sterically hinders the binding of these earlier inhibitors to the ATP-binding pocket of the EGFR kinase domain.[2] Third-generation inhibitors were designed to overcome these challenges by specifically targeting mutant EGFR, including T790M, with greater potency and selectivity. This compound has emerged as a key player in this class, demonstrating significant progression-free survival benefits in clinical trials.[3]
Mechanism of Action: Covalent Inhibition and Structural Optimization
This compound's high selectivity is a multifactorial phenomenon rooted in its unique chemical structure and covalent binding mechanism.
Irreversible Covalent Bonding
Similar to other third-generation EGFR TKIs, this compound functions as an irreversible inhibitor. Its structure contains an acrylamide (B121943) moiety that acts as a Michael acceptor. This group forms a covalent bond with the thiol group of the cysteine residue at position 797 (Cys797) within the ATP-binding site of the EGFR kinase domain.[2] This irreversible binding provides sustained inhibition of the receptor's kinase activity.
The Significance of the Cyclopropyl (B3062369) Group
A key structural feature that distinguishes this compound is the presence of a cyclopropyl group on the indole (B1671886) nitrogen ring.[2][4] This modification offers several advantages:
-
Enhanced Metabolic Stability: The cyclopropyl group increases the metabolic stability of the molecule.[5]
-
Improved Receptor Subtype Selectivity: This group contributes to a higher binding affinity for the mutant EGFR kinase domain.[5] Molecular dynamics simulations have suggested that the hydrophobic cyclopropyl group fits well within the compact hydrophobic pocket formed in EGFR-T790M mutants, enhancing binding affinity.[1]
-
Reduced Off-Target Effects: The innovative cyclopropyl structure helps to avoid the generation of non-selective metabolites that can strongly inhibit WT EGFR, thereby reducing dose-limiting toxicities.[5]
Quantitative Analysis of this compound's Selectivity
The selectivity of this compound has been quantified through various in vitro assays, primarily kinase inhibition assays and cellular proliferation assays. The half-maximal inhibitory concentration (IC50) is a key metric used to represent the potency of an inhibitor. A lower IC50 value indicates greater potency.
Table 1: In Vitro Kinase Inhibition (IC50, nmol/L)
| EGFR Mutation | This compound IC50 (nmol/L) | Osimertinib IC50 (nmol/L) | Afatinib IC50 (nmol/L) |
| Wild-Type | >596.60[5] | - | - |
| L858R | - | - | - |
| Exon 19 Del | - | - | - |
| L858R/T790M | - | - | - |
| Exon 19 Del/T790M | - | - | - |
| L861Q | 0.84[5] | - | - |
| D761Y | - | - | - |
| L747S | - | - | - |
Data presented as reported in the cited literature. Dashes indicate data not available in the reviewed sources.
Table 2: Cellular Proliferation Inhibition (IC50, nmol/L) in Ba/F3 Cells
| EGFR Mutation | This compound IC50 (nmol/L) | Osimertinib IC50 (nmol/L) | Afatinib IC50 (nmol/L) |
| Wild-Type (A431 cells) | 596.60[5] | - | - |
| L861Q | 10.68[5] | - | - |
| G719S | - | - | - |
| S768I | - | - | - |
| Ex20ins (FQEA) | - | - | - |
| Ex20ins (ASV) | - | - | - |
| Ex20ins (SVD) | - | - | - |
| Ex20ins (NPH) | - | - | - |
| T790M/L861Q | - | - | - |
Data presented as reported in the cited literature. Dashes indicate data not available in the reviewed sources. Ba/F3 is an IL-3 dependent pro-B cell line that can be engineered to express specific kinases, making them IL-3 independent and a useful tool for studying kinase inhibitors.[6]
The data clearly demonstrates that this compound is significantly more potent against various EGFR mutants compared to wild-type EGFR.
Signaling Pathways and Experimental Workflows
This compound exerts its anti-tumor effects by inhibiting the downstream signaling pathways that are constitutively activated by mutant EGFR.
EGFR Signaling Pathway Inhibition
Mutant EGFR activation leads to the phosphorylation of downstream signaling molecules, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation and survival.[5] this compound's inhibition of EGFR phosphorylation effectively blocks these cascades.
Caption: this compound inhibits EGFR phosphorylation, blocking downstream signaling.
Experimental Workflow: In Vitro Kinase Assay
To determine the direct inhibitory effect of this compound on EGFR kinase activity, an in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, is employed.
Caption: Workflow for determining the IC50 of this compound on EGFR kinase activity.
Experimental Workflow: Cellular Proliferation Assay
The effect of this compound on the viability of cancer cells harboring specific EGFR mutations is assessed using a cell proliferation assay.
Caption: Workflow for assessing this compound's effect on cell proliferation.
Detailed Experimental Protocols
In Vitro EGFR Kinase Assay (Adapted from ADP-Glo™ Kinase Assay Protocol)
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain (wild-type and various mutants).
-
This compound (dissolved in DMSO).
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
ATP.
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ADP-Glo™ Kinase Assay kit (Promega).
-
384-well white assay plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µL of each this compound dilution or DMSO (vehicle control).
-
Add 2 µL of a mixture containing the EGFR enzyme and the peptide substrate to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent and incubating for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Ba/F3 Cellular Proliferation Assay
-
Reagents and Materials:
-
Ba/F3 cells engineered to stably express wild-type or mutant human EGFR.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
This compound (dissolved in DMSO).
-
96-well cell culture plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
-
Procedure:
-
Culture the engineered Ba/F3 cells in RPMI-1640 with 10% FBS in the absence of IL-3.
-
Seed the cells into 96-well plates at a density of approximately 5,000 cells per well.
-
Prepare a ten-point, three-fold serial dilution of this compound in the culture medium.
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader to determine the number of viable cells.
-
Calculate the percent inhibition of cell proliferation for each this compound concentration and determine the IC50 value.
-
Western Blot Analysis of EGFR Signaling
-
Reagents and Materials:
-
Ba/F3 cells expressing EGFR mutants.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and blotting membranes (e.g., PVDF).
-
Chemiluminescent substrate.
-
-
Procedure:
-
Plate the Ba/F3 cells and allow them to grow.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 4 hours).
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation status of EGFR and its downstream targets.
-
Conclusion
The high selectivity of this compound for mutant EGFR is a result of a sophisticated molecular design that combines an irreversible covalent binding mechanism with a structurally optimized scaffold. The presence of the cyclopropyl group is a key innovation that enhances both the potency against mutant EGFR and the metabolic stability of the drug, while minimizing activity against wild-type EGFR. This molecular precision, supported by extensive in vitro and clinical data, underpins this compound's favorable efficacy and safety profile, establishing it as a cornerstone in the targeted therapy of EGFR-mutant NSCLC. Further research into the structural biology of this compound in complex with various EGFR mutants will continue to refine our understanding of its remarkable selectivity.
References
- 1. Antitumor activity of this compound, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
Methodological & Application
Standard protocol for Aumolertinib treatment in H1975 cell line.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Aumolertinib (also known as Almonertinib or HS-10296) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It has demonstrated significant efficacy against non-small cell lung cancer (NSCLC) harboring both EGFR-sensitizing mutations and the T790M resistance mutation.[2][3] The NCI-H1975 cell line, derived from a human NSCLC, is a critical in vitro model for studying resistance to first- and second-generation EGFR-TKIs as it endogenously expresses the L858R activating mutation and the T790M resistance mutation. These application notes provide a comprehensive set of protocols for the treatment of the H1975 cell line with this compound, including cell culture, viability and apoptosis assays, and analysis of downstream signaling pathways.
Data Presentation
This compound Potency in H1975 Cells
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 value for this compound in the H1975 cell line.
| Cell Line | This compound IC50 (μM) | Reference |
| NCI-H1975 | 1.25 | [4] |
Recommended this compound Concentration Ranges for In Vitro Assays
The selection of appropriate this compound concentrations is crucial for obtaining meaningful experimental results. The following table provides recommended concentration ranges for various assays based on published literature.
| Assay Type | This compound Concentration Range | Treatment Duration | Reference |
| Cell Viability (CCK-8/MTT) | 0.3 - 5 μM (based on IC50 multiples); 2 - 12 μM (broader range) | 24 - 72 hours | [4][5] |
| Colony Formation | 0.1 μM | 24 hours (initial treatment) | [5] |
| Western Blotting | 1 - 5 μM | 4 - 24 hours | [4][6] |
| Apoptosis (Flow Cytometry) | 1 - 10 μM | 24 - 48 hours | [7] |
Experimental Protocols
NCI-H1975 Cell Culture
This protocol outlines the standard procedure for culturing and maintaining the NCI-H1975 cell line.
Materials:
-
NCI-H1975 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (P/S)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% P/S.
-
Cell Thawing: Thaw cryopreserved NCI-H1975 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the old medium and wash the cell monolayer with DPBS. Add 2-3 mL of Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium, gently pipette to create a single-cell suspension, and passage at a 1:3 to 1:5 ratio into new flasks.
This compound Stock Solution Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the powder in DMSO.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Cell Viability Assay (CCK-8)
This protocol describes how to assess the effect of this compound on the viability of H1975 cells.
Materials:
-
NCI-H1975 cells
-
Complete growth medium
-
96-well plates
-
This compound stock solution
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed H1975 cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 μL of complete growth medium. Incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
Aspirate the medium from the wells and add 100 μL of the this compound dilutions (including a vehicle control with DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of EGFR Signaling
This protocol is for detecting changes in the phosphorylation of EGFR and downstream targets like AKT.
Materials:
-
NCI-H1975 cells
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies (p-EGFR, total EGFR, p-AKT, total AKT, GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent and imaging system
Procedure:
-
Seed H1975 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for 4-24 hours.
-
Lyse the cells with ice-cold RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Separate 20-30 μg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
Apoptosis Assay by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify this compound-induced apoptosis.
Materials:
-
NCI-H1975 cells
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed H1975 cells in 6-well plates.
-
Treat cells with this compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold DPBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within 1 hour.
Visualizations
This compound Experimental Workflow
Caption: Workflow for this compound treatment and analysis in H1975 cells.
This compound's Effect on the EGFR Signaling Pathway
Caption: this compound inhibits EGFR, blocking downstream PI3K/AKT and RAS/ERK pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. CareAcross [careacross.com]
- 3. researchgate.net [researchgate.net]
- 4. Sequence-dependent synergistic effect of this compound-pemetrexed combined therapy on EGFR-mutant non-small-cell lung carcinoma with pre-clinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-HT regulates resistance to this compound by attenuating ferroptosis in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of osimertinib (AZD9291)-resistant non-small cell lung cancer NCI-H1975/OSIR cell line - PMC [pmc.ncbi.nlm.nih.gov]
Aumolertinib Dosing for NSCLC Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the dosing regimen of Aumolertinib (also known as Almonertinib or HS-10296) for preclinical studies using subcutaneous non-small cell lung cancer (NSCLC) xenograft models in mice. This compound is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that targets both EGFR-sensitizing and T790M resistance mutations.[1] The following protocols and data, compiled from published preclinical studies, are intended to assist in the design and execution of in vivo experiments to evaluate the efficacy of this compound.
Quantitative Data Summary
The following tables summarize the dosing regimens of this compound used in various NSCLC xenograft and allograft models in mice.
Table 1: this compound Dosing in Murine Allograft Models
| Model Type | Cell Line/EGFR Mutation | Mouse Strain | This compound Dose (mg/kg) | Administration Route | Dosing Schedule | Treatment Duration |
| Allograft | Ba/F3 / EGFR L861Q | BALB/c nude mice | 20 and 40 | Oral (p.o.) | Once daily | 13 days |
| Allograft | Ba/F3 / EGFR ASV (Ex20ins) | BALB/c nude mice | 40 | Oral (p.o.) | Once daily | Not specified |
Data extracted from Shi et al., 2023.[2]
Table 2: this compound Dosing in Patient-Derived Xenograft (PDX) Models
| Model Type | PDX Model/EGFR Mutation | Mouse Strain | This compound Dose (mg/kg) | Administration Route | Dosing Schedule | Treatment Duration |
| PDX | LU0387 / EGFR H773_V774insNPH | BALB/c nude mice | 40 | Oral (p.o.) | Once daily | 26 days |
Data extracted from Shi et al., 2023.[2]
Table 3: this compound Dosing in Cell Line-Derived Xenograft (CDX) Models (Combination Study)
| Model Type | Cell Line | Mouse Strain | This compound Dose (mg/kg) | Administration Route | Dosing Schedule |
| Xenograft | NCI-H1975 | BALB/c nude mice | 20 | Intragastric (i.g.) | Not specified (in combination with pemetrexed) |
| Xenograft | HCC827 | BALB/c nude mice | 20 | Intragastric (i.g.) | Not specified (in combination with pemetrexed) |
Note: The dosing for NCI-H1975 and HCC827 models was part of a combination therapy study and may not represent the optimal monotherapy dose.
Experimental Protocols
Below are detailed methodologies for establishing and treating NSCLC subcutaneous xenograft and allograft models with this compound, based on published research.
Protocol 1: Subcutaneous Allograft Model (Ba/F3 cells)
1. Cell Culture:
-
Culture Ba/F3 cells engineered to express human EGFR with L861Q or ASV mutations in appropriate media supplemented with necessary growth factors.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
-
Use female BALB/c nude mice, 6-7 weeks old.
-
Acclimatize animals for at least one week before the experiment.
3. Tumor Implantation:
-
Harvest Ba/F3 cells during their exponential growth phase.
-
Resuspend the cells in sterile phosphate-buffered saline (PBS) or a similar vehicle.
-
Subcutaneously inject the cell suspension into the right flank of each mouse.
4. Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., every 2-3 days).
-
Calculate tumor volume using the formula: (Length × Width²) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
5. This compound Administration:
-
Prepare this compound formulation for oral gavage. The vehicle used in studies is often a solution of 0.5% carboxymethylcellulose sodium (CMC-Na).
-
Administer this compound orally once daily at the desired dose (e.g., 20 or 40 mg/kg).[2]
-
The control group should receive the vehicle only.
6. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the treatment period (e.g., 13 days), euthanize the mice.[2]
-
Excise the tumors, weigh them, and process for further analysis (e.g., immunohistochemistry for pEGFR, Ki-67, and TUNEL).[2]
Protocol 2: Patient-Derived Xenograft (PDX) Model
1. PDX Model Establishment:
-
Obtain fresh tumor tissue from an NSCLC patient with a known EGFR mutation (e.g., H773_V774insNPH).
-
Implant small tumor fragments subcutaneously into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Allow the tumors to grow and passage them to subsequent cohorts of mice to expand the model.
2. Animal Model and Tumor Implantation:
-
Use female BALB/c nude mice, 6-7 weeks old.
-
Once the PDX tumors reach a suitable size, excise them and cut them into smaller fragments.
-
Subcutaneously implant one tumor fragment into the right flank of each experimental mouse.
3. Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth with calipers as described in Protocol 1.
-
When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
4. This compound Administration:
-
Prepare and administer this compound orally once daily at the desired dose (e.g., 40 mg/kg).[2]
-
The control group receives the vehicle.
5. Efficacy Evaluation:
-
Monitor tumor volume and body weight during the treatment period (e.g., 26 days).[2]
-
At the study endpoint, collect tumors for weight measurement and further molecular analysis.
Visualizations
Signaling Pathway
Caption: this compound's mechanism of action in the EGFR signaling pathway.
Experimental Workflow
Caption: Workflow for in vivo efficacy studies of this compound.
Logical Relationship of Dosing
References
- 1. Safety, Efficacy, and Pharmacokinetics of Almonertinib (HS-10296) in Pretreated Patients With EGFR-Mutated Advanced NSCLC: A Multicenter, Open-label, Phase 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of this compound, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
How to prepare and store Aumolertinib stock solutions for cell culture.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aumolertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It has demonstrated high selectivity for EGFR with sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while showing lower activity against wild-type EGFR.[1][2] Its mechanism of action involves the irreversible binding to the ATP-binding site of the EGFR kinase domain, which inhibits autophosphorylation and downstream signaling pathways, such as the MAPK and PI3K-AKT pathways.[3] This inhibition of signaling cascades ultimately leads to decreased cell proliferation and apoptosis in EGFR-mutated cancer cells.[4] These application notes provide detailed protocols for the preparation and storage of this compound stock solutions for use in cell culture experiments.
Data Presentation
The following tables summarize the key quantitative data for the preparation and storage of this compound.
Table 1: this compound Properties
| Property | Value |
| Molecular Weight | 525.64 g/mol |
| Appearance | Powder |
| Solubility in DMSO | 100 mg/mL (190.24 mM) |
| Solubility in Ethanol | 6 mg/mL |
| Solubility in Water | Insoluble |
Data sourced from Selleck Chemicals.[5]
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Stock Solution in DMSO | -80°C | 1 year |
| Stock Solution in DMSO | -20°C | 1 month |
Data sourced from Selleck Chemicals.[5] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Signaling Pathway
This compound targets the epidermal growth factor receptor (EGFR), a key regulator of cell growth and proliferation. The diagram below illustrates the EGFR signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 525.64 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 525.64 g/mol x 1000 mg/g = 5.2564 mg
-
-
-
Weighing this compound:
-
Carefully weigh out approximately 5.26 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[5]
-
Protocol 2: Preparation of this compound Working Solutions for Cell Culture
This protocol provides a general procedure for diluting the this compound stock solution to desired working concentrations for treating cells in culture. It is crucial to maintain a low final concentration of DMSO (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw the Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilutions:
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Example for preparing a 10 µM working solution:
-
To make 1 mL of a 10 µM working solution from a 10 mM stock, you will perform a 1:1000 dilution.
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed complete cell culture medium.
-
Mix thoroughly by gentle pipetting.
-
-
-
Vehicle Control:
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
For the example above, the vehicle control would be 0.1% DMSO in complete cell culture medium (1 µL of DMSO in 999 µL of medium).
-
-
Cell Treatment:
-
Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a cell viability assay using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of this compound, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for LC-MS/MS Quantification of Aumolertinib in Mouse Plasma
A Validated UPLC-MS/MS Method for the Quantitative Determination of Aumolertinib in Mouse Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (HS-10296) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown significant efficacy in the treatment of non-small cell lung cancer (NSCLC) with EGFR T790M mutations.[1] Preclinical pharmacokinetic studies in mouse models are crucial for the development of this and other next-generation EGFR-TKIs.[2][3] This document provides a detailed protocol for a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the accurate and precise quantification of this compound in mouse plasma. The method is sensitive, reliable, and suitable for supporting pharmacokinetic and toxicokinetic studies.[1][4]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity >99%)
-
Internal Standard (IS), e.g., d6-HAS-000719 or another suitable stable isotope-labeled analog.[5]
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Blank mouse plasma (with anticoagulant, e.g., K2-EDTA)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: AB Sciex QTRAP 6500+ or a comparable triple quadrupole mass spectrometer.[5]
-
Analytical Column: XSelect HSS XP C18 column (2.1 mm × 100 mm, 2.5 µm) or equivalent.[1]
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions: Prepare primary stock solutions of this compound and the IS in methanol or DMSO at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% acetonitrile to create working solutions for calibration standards and QC samples.[1]
-
Calibration Standards: Spike blank mouse plasma with the appropriate working solutions to prepare calibration standards at concentrations ranging from 0.5 to 500 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank mouse plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 0.5 ng/mL
-
Low QC (LQC): 1.5 ng/mL
-
Medium QC (MQC): 150 ng/mL
-
High QC (HQC): 400 ng/mL
-
Sample Preparation
The protein precipitation method is utilized for its simplicity and high-throughput capability.[1][6]
-
Aliquot 50 µL of mouse plasma (calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
Inject a small volume (e.g., 5-8 µL) into the UPLC-MS/MS system.[1]
UPLC-MS/MS Conditions
UPLC Conditions
-
Column: XSelect HSS XP C18 (2.1 mm × 100 mm, 2.5 µm)[1]
-
Mobile Phase A: Water with 0.1% formic acid[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[1]
-
Flow Rate: 0.5 mL/min[1]
-
Column Temperature: 40°C[1]
-
Injection Volume: 8 µL[1]
-
Gradient Elution:
-
0-0.5 min: 30% B
-
0.5-1.5 min: 30% to 90% B
-
1.5-3.5 min: 90% B
-
3.5-3.6 min: 90% to 30% B
-
3.6-4.1 min: 30% B[1]
-
MS/MS Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: m/z 526.2 → 72.1[7]
-
Internal Standard (example): Dependent on the IS used.
-
-
Optimized Parameters:
-
Ion Source Temperature (TEM)
-
Declustering Potential (DP)
-
Collision Energy (CE)
-
Method Validation Summary
The bioanalytical method was validated according to the FDA guidelines for selectivity, linearity, precision, accuracy, matrix effect, extraction recovery, and stability.[1]
Data Presentation
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| This compound | 0.5 - 500 | > 0.99 | 0.5 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| LQC | 1.5 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| MQC | 150 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| HQC | 400 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 1.5 | 85.0 - 115.0 | 85.0 - 115.0 |
| MQC | 150 | 85.0 - 115.0 | 85.0 - 115.0 |
| HQC | 400 | 85.0 - 115.0 | 85.0 - 115.0 |
Table 4: Stability
| Stability Condition | Duration | LQC Stability (%) | HQC Stability (%) |
| Bench-top (Room Temperature) | 4 hours | 85.0 - 115.0 | 85.0 - 115.0 |
| Autosampler (4°C) | 24 hours | 85.0 - 115.0 | 85.0 - 115.0 |
| Freeze-Thaw Cycles (-80°C to RT) | 3 cycles | 85.0 - 115.0 | 85.0 - 115.0 |
| Long-term Storage (-80°C) | 30 days | 85.0 - 115.0 | 85.0 - 115.0 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound Quantification in Mouse Plasma.
Signaling Pathway Context (Simplified)
Caption: this compound's Mechanism of Action.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacokinetics comparison of this compound, osimertinib, gefitinib and their major metabolites in mouse model and NSCLC patients - ecancer [ecancer.org]
- 3. Pharmacokinetics comparison of this compound, Osimertinib, gefitinib and their major metabolites in mouse model and NSCLC patients | EurekAlert! [eurekalert.org]
- 4. Pharmacokinetic Comparison of this compound Osimertinib Gefitinib and Their Major Metabolites in NSCLC - The ASCO Post [ascopost.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a UHPLC–MS/MS Method for Quantitation of Almonertinib in Rat Plasma: Application to an in vivo Interaction Study Between Paxlovid and Almonertinib - PMC [pmc.ncbi.nlm.nih.gov]
Application of CRISPR screening to identify Aumolertinib resistance genes.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Aumolertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) patients with EGFR mutations, including the T790M resistance mutation.[1][2] Despite its initial effectiveness, acquired resistance to this compound inevitably emerges, limiting its long-term clinical benefit. Understanding the molecular mechanisms underlying this resistance is paramount for the development of novel therapeutic strategies to overcome it.
CRISPR-Cas9 genome-wide screening has emerged as a powerful and unbiased tool to systematically identify genes and pathways that contribute to drug resistance.[3][4] By knocking out every gene in the genome, researchers can identify which genetic perturbations allow cancer cells to survive and proliferate in the presence of a drug, thereby pinpointing key resistance genes.
These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 screening to identify and validate genes conferring resistance to this compound. While direct CRISPR screen data for this compound is emerging, this document leverages findings from analogous screens with the structurally and mechanistically similar third-generation EGFR TKI, Osimertinib, to provide a robust framework.[5][6]
Key Resistance Mechanisms Identified by CRISPR Screens for Third-Generation EGFR TKIs
Genome-wide CRISPR screens have identified a landscape of genetic alterations that confer resistance to third-generation EGFR TKIs. These can be broadly categorized into EGFR-dependent and EGFR-independent mechanisms.
EGFR-Dependent Resistance:
-
C797S Mutation: The most common on-target resistance mechanism involves the acquisition of a C797S mutation in the EGFR kinase domain.[6] this compound, like Osimertinib, forms a covalent bond with the C797 residue; its mutation to serine prevents this binding, rendering the drug ineffective.[6]
EGFR-Independent Resistance (Bypass Pathways):
CRISPR screens have revealed several signaling pathways that, when activated, can bypass the need for EGFR signaling and promote cell survival in the presence of this compound. Key pathways implicated include:
-
MAPK Pathway Activation: Loss of negative regulators of the RAS-MAPK pathway can lead to its reactivation, promoting cell proliferation and survival.
-
PI3K/AKT/mTOR Pathway Activation: Alterations in genes within this pathway can lead to its constitutive activation, a well-established mechanism of TKI resistance.
-
Hippo Pathway Inactivation: The Hippo pathway is a critical regulator of cell proliferation and apoptosis. CRISPR screens have identified that inactivation of key Hippo pathway components, such as NF2, leads to the activation of the transcriptional co-activators YAP and TAZ, which can drive resistance.[2][5]
-
Apoptosis Regulation: Genes involved in the regulation of apoptosis can also be modified to confer resistance.
Data Presentation: Summary of Potential this compound Resistance Genes
The following table summarizes candidate resistance genes identified from genome-wide CRISPR screens in EGFR-mutant NSCLC cell lines treated with third-generation EGFR TKIs. The data is presented to guide the interpretation of results from an this compound resistance screen.
| Pathway/Gene Family | Gene Symbol | Function | Potential Role in this compound Resistance | Reference |
| Hippo Pathway | NF2 | Tumor suppressor, negative regulator of YAP/TAZ | Loss of function leads to YAP/TAZ activation and bypass signaling. | [2][5] |
| LATS1/2 | Serine/threonine kinases, core components of the Hippo pathway | Inactivation results in YAP/TAZ activation. | [2] | |
| MAPK Pathway | NRAS, KRAS | GTPases that activate the MAPK pathway | Activating mutations can drive resistance. | [7] |
| PI3K/AKT/mTOR Pathway | PIK3CA | Catalytic subunit of PI3K | Activating mutations can bypass EGFR inhibition. | [7] |
| PTEN | Tumor suppressor, negative regulator of the PI3K/AKT pathway | Loss of function leads to pathway activation. | [7] | |
| Cell Cycle Regulation | CDK6 | Cyclin-dependent kinase | Overexpression can promote cell cycle progression despite EGFR inhibition. | [8] |
| Apoptosis Regulation | BCL2L1 (Bcl-xL) | Anti-apoptotic protein | Overexpression can prevent drug-induced cell death. | [9] |
| MCL1 | Anti-apoptotic protein | Amplification or overexpression is a known resistance mechanism. | [9] |
Mandatory Visualizations
Signaling Pathways
Caption: EGFR Signaling Pathway and the Mechanism of Action of this compound.
Caption: The Hippo Signaling Pathway as a Mediator of this compound Resistance.
Experimental Workflow
Caption: Workflow for a CRISPR-Cas9 knockout screen to identify this compound resistance genes.
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen for this compound Resistance
This protocol outlines the steps for a pooled, positive selection CRISPR screen to identify genes whose knockout confers resistance to this compound.
Materials:
-
This compound-sensitive, EGFR-mutant NSCLC cell line (e.g., PC-9, HCC827)
-
Lentiviral vector for Cas9 expression (e.g., lentiCas9-Blast)
-
Genome-scale lentiviral sgRNA library (e.g., GeCKO v2, Brunello)
-
Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Polybrene or other transduction reagent
-
Puromycin (B1679871) and/or Blasticidin for selection
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Genomic DNA extraction kit
-
High-fidelity DNA polymerase for PCR
-
Primers for sgRNA library amplification
-
Next-generation sequencing platform
Procedure:
-
Generation of Cas9-Expressing NSCLC Cells:
-
Transduce the parental NSCLC cell line with a lentivirus expressing Cas9 nuclease.
-
Select for stably transduced cells using the appropriate antibiotic (e.g., blasticidin).
-
Validate Cas9 expression and activity.
-
-
Lentiviral sgRNA Library Production:
-
Co-transfect HEK293T cells with the sgRNA library plasmid pool and packaging plasmids.
-
Harvest the lentiviral supernatant 48-72 hours post-transfection.
-
Titer the lentivirus to determine the optimal multiplicity of infection (MOI).
-
-
Transduction of Cas9-Expressing Cells:
-
Transduce the Cas9-expressing NSCLC cells with the sgRNA library at a low MOI (0.1-0.3) to ensure that most cells receive a single sgRNA.
-
Maintain a sufficient number of cells to ensure adequate library representation (at least 200-500 cells per sgRNA).
-
-
Antibiotic Selection:
-
Select transduced cells with puromycin to eliminate non-transduced cells.
-
-
This compound Selection:
-
Split the cell population into two groups: a treatment group and a vehicle control group (DMSO).
-
Treat the cells with a concentration of this compound that results in significant growth inhibition (e.g., IC80-IC90) for a prolonged period (e.g., 14-21 days).[10]
-
Replenish the media with fresh this compound or DMSO every 2-3 days.
-
Passage the cells as needed, maintaining library representation.
-
-
Genomic DNA Extraction and Sequencing:
-
Harvest cells from both the this compound-treated and DMSO-treated populations.
-
Extract genomic DNA.
-
Amplify the integrated sgRNA sequences using PCR.
-
Perform next-generation sequencing on the amplicons.
-
-
Data Analysis:
-
Align sequencing reads to the sgRNA library to determine the read counts for each sgRNA.
-
Use software such as MAGeCK to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the DMSO control.[11]
-
Rank genes based on the enrichment of their corresponding sgRNAs to identify candidate resistance genes.
-
Protocol 2: Validation of Candidate Resistance Genes
Candidate genes identified from the primary screen must be individually validated to confirm their role in this compound resistance.
Materials:
-
Cas9-expressing NSCLC cells
-
Lentiviral vectors expressing individual sgRNAs targeting candidate genes (2-3 sgRNAs per gene) and a non-targeting control (NTC) sgRNA
-
This compound
-
Reagents for cell viability assays (e.g., CellTiter-Glo®, MTT)
-
96-well plates
-
Antibodies for Western blot analysis (e.g., anti-EGFR, anti-phospho-EGFR, anti-AKT, anti-phospho-AKT, anti-ERK, anti-phospho-ERK, and a loading control like β-actin)
Procedure:
-
Generation of Individual Knockout Cell Lines:
-
Transduce Cas9-expressing NSCLC cells with lentiviruses expressing individual sgRNAs for the top candidate genes and an NTC sgRNA.
-
Select for transduced cells.
-
Verify gene knockout at the protein level via Western blot analysis.
-
-
Cell Viability Assay (IC50 Determination):
-
Seed equal numbers of the individual knockout cell lines and the NTC control cells into 96-well plates.
-
Treat the cells with a range of this compound concentrations (e.g., 0 to 10 µM) for 72 hours.
-
Measure cell viability using a suitable assay.[12]
-
Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) values.
-
A significant increase in the IC50 for the knockout cells compared to the control cells validates the gene's role in resistance.
-
Protocol 3: Western Blot Analysis of EGFR Signaling Pathway
This protocol is for assessing the activation state of the EGFR pathway in response to this compound treatment in validated knockout cell lines.
Procedure:
-
Cell Culture and Treatment:
-
Culture the validated knockout and NTC control cell lines to 70-80% confluency.
-
Treat the cells with this compound at a relevant concentration (e.g., the IC50 of the control cells) for a specified time (e.g., 6 hours).
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Expected Outcome:
In this compound-sensitive cells (NTC control), this compound treatment should lead to a significant reduction in the phosphorylation of EGFR and its downstream targets, AKT and ERK. In resistant knockout cells, these downstream pathways may remain active despite this compound treatment, indicating bypass signaling.
Conclusion
CRISPR-Cas9 screening is a powerful and indispensable tool for the systematic and unbiased discovery of drug resistance mechanisms. In the context of this compound, these screens can elucidate the complex network of on-target mutations, bypass pathway activations, and signaling pathway alterations that enable cancer cells to evade therapy. The protocols and information provided in these application notes offer a robust framework for researchers to identify and validate novel this compound resistance genes. This knowledge is critical for the development of rational combination therapies and next-generation inhibitors to improve clinical outcomes for NSCLC patients.
References
- 1. Genome-wide CRISPR screening reveals genetic modifiers of mutant EGFR dependence in human NSCLC | eLife [elifesciences.org]
- 2. Genome-wide CRISPR screens identify the YAP/TEAD axis as a driver of persister cells in EGFR mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Harnessing CRISPR/Cas9 to overcome targeted therapy resistance in non-small cell lung cancer: Advances and challenges (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-wide CRISPR screens identify the YAP/TEAD axis as a driver of persister cells in EGFR mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. dovepress.com [dovepress.com]
- 8. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrated CRISPR screening and drug profiling identifies combination opportunities for EGFR, ALK, and BRAF/MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A genome-wide CRISPR screen identifies regulators of MAPK and MTOR pathways that mediate resistance to sorafenib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing and Treating Patient-Derived Lung Cancer Organoids with Aumolertinib
Audience: Researchers, scientists, and drug development professionals.
Introduction
Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that recapitulate the cellular organization, genetic heterogeneity, and physiological properties of the original tumor tissue.[1][2][3] This makes them a powerful preclinical model for predicting patient responses to anti-cancer therapies.[1][3][4] Lung cancer organoids, in particular, offer a promising platform for studying the efficacy of targeted therapies.[3] Aumolertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown significant efficacy in the treatment of non-small cell lung cancer (NSCLC) with EGFR mutations.[5][6][7][8] This document provides detailed protocols for establishing patient-derived lung cancer organoids and assessing their sensitivity to this compound, offering a robust platform for translational cancer research and personalized medicine.
Data Presentation
Table 1: Characteristics of Patient-Derived Lung Cancer Organoids (Hypothetical Data)
| Organoid Line | Patient ID | Histology | EGFR Mutation Status |
| LCO-001 | P001 | Adenocarcinoma | Exon 19 Deletion |
| LCO-002 | P002 | Squamous Cell Carcinoma | Wild-Type |
| LCO-003 | P003 | Adenocarcinoma | L858R |
| LCO-004 | P004 | Adenocarcinoma | Exon 19 Del + T790M |
Table 2: Drug Sensitivity of Lung Cancer Organoids to this compound (Hypothetical IC50 Values)
| Organoid Line | EGFR Mutation | This compound IC50 (nM) |
| LCO-001 | Exon 19 Deletion | 15 |
| LCO-002 | Wild-Type | >1000 |
| LCO-003 | L858R | 25 |
| LCO-004 | Exon 19 Del + T790M | 50 |
Table 3: Effect of this compound on Protein Expression in LCO-001 (Hypothetical Western Blot Quantification)
| Protein | Treatment | Relative Expression (Normalized to GAPDH) |
| p-EGFR | Control | 1.0 |
| p-EGFR | This compound (15 nM) | 0.2 |
| p-Akt | Control | 1.0 |
| p-Akt | This compound (15 nM) | 0.3 |
| p-ERK | Control | 1.0 |
| p-ERK | This compound (15 nM) | 0.4 |
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Lung Cancer Organoids
This protocol details the steps for generating lung adenocarcinoma organoids from fresh primary tumor tissues.[9][10]
Materials:
-
Fresh lung adenocarcinoma tissue
-
adDMEM/F12+++ (advanced DMEM/F12 with 1x GlutaMAX, 10 mM HEPES, and 1x Penicillin-Streptomycin)
-
Collagenase Type II
-
DNase I
-
Fetal Bovine Serum (FBS)
-
Matrigel® Basement Membrane Matrix
-
Organoid Culture Medium (see recipe below)
-
6-well and 24-well culture plates
-
Sterile PBS
Organoid Culture Medium Recipe:
-
adDMEM/F12+++
-
1x B27 supplement
-
1.25 mM N-acetylcysteine
-
10 mM Nicotinamide
-
50 ng/mL human EGF
-
100 ng/mL human Noggin
-
100 ng/mL human R-spondin1
-
500 nM A83-01
-
10 µM SB202190
-
10 µM Y-27632
Procedure:
-
Tissue Preparation:
-
Wash the fresh tumor tissue with ice-cold sterile PBS.
-
Mince the tissue into small pieces (1-2 mm³) using sterile scalpels.[9]
-
-
Enzymatic Digestion:
-
Transfer the minced tissue to a 15 mL conical tube.
-
Add 5 mL of Digestion Medium (adDMEM/F12+++ containing 5 mg/mL Collagenase Type II and 100 µg/mL DNase I).
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
-
Cell Isolation:
-
Stop the digestion by adding 10 mL of adDMEM/F12+++ with 10% FBS.
-
Filter the cell suspension through a 100 µm cell strainer.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet with 10 mL of cold PBS.
-
Centrifuge again at 300 x g for 5 minutes at 4°C.
-
-
Organoid Seeding:
-
Resuspend the cell pellet in an appropriate volume of ice-cold Matrigel®.
-
Dispense 50 µL droplets of the Matrigel®-cell suspension into the center of pre-warmed 24-well plate wells.
-
Incubate the plate at 37°C for 15-20 minutes to solidify the Matrigel® domes.
-
Gently add 500 µL of pre-warmed Organoid Culture Medium to each well.
-
-
Organoid Culture and Maintenance:
-
Culture the organoids at 37°C in a 5% CO₂ incubator.
-
Change the medium every 2-3 days.
-
Monitor organoid growth using a bright-field microscope. Organoids should be ready for passaging or experiments in 1-2 weeks.[10]
-
Protocol 2: this compound Treatment and Drug Sensitivity Assay
This protocol outlines the procedure for assessing the sensitivity of lung cancer organoids to this compound using a luminescent cell viability assay.[4]
Materials:
-
Established lung cancer organoids in Matrigel®
-
This compound
-
DMSO (vehicle control)
-
Organoid Culture Medium
-
CellTiter-Glo® 3D Cell Viability Assay
-
96-well clear bottom white plates
-
Luminometer
Procedure:
-
Organoid Plating:
-
Harvest mature organoids and mechanically dissociate them into smaller fragments.
-
Resuspend the organoid fragments in Matrigel® and plate 10 µL domes in a 96-well plate.
-
After Matrigel® solidification, add 100 µL of Organoid Culture Medium.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in Organoid Culture Medium to achieve the desired final concentrations. Include a DMSO-only vehicle control.
-
Replace the medium in the 96-well plate with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72-120 hours at 37°C and 5% CO₂.[4]
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control wells.
-
Plot the dose-response curves and calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: Western Blot Analysis
This protocol describes the extraction of proteins from organoids and subsequent analysis by Western blotting.[11][12][13][14]
Materials:
-
Established lung cancer organoids
-
Cell Recovery Solution
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Organoid Harvesting and Lysis:
-
Harvest organoids from Matrigel® using a Cell Recovery Solution on ice.[13]
-
Centrifuge at 300 x g for 5 minutes at 4°C to pellet the organoids.[14]
-
Wash the pellet with cold PBS.
-
Lyse the organoid pellet with ice-cold RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software.
-
Protocol 4: Immunofluorescence Staining
This protocol provides a method for whole-mount immunofluorescent staining of organoids.[15][16][17][18][19]
Materials:
-
Established lung cancer organoids in Matrigel®
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.5% Triton X-100 in PBS)
-
Blocking buffer (5% goat serum and 0.1% Triton X-100 in PBS)
-
Primary antibodies
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Fixation:
-
Remove the culture medium and gently wash the organoids with PBS.
-
Fix the organoids in 4% PFA for 30-60 minutes at room temperature.[15]
-
-
Permeabilization:
-
Wash the fixed organoids three times with PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.[18]
-
-
Blocking:
-
Wash the organoids with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
-
Antibody Staining:
-
Counterstaining and Mounting:
-
Wash the organoids three times with PBS.
-
Counterstain with DAPI for 15-20 minutes.[15]
-
Wash the organoids with PBS.
-
Mount the stained organoids on a slide with mounting medium.
-
-
Imaging:
-
Image the organoids using a confocal microscope.
-
Mandatory Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for establishing and treating patient-derived lung cancer organoids.
Caption: EGFR mutation, this compound treatment, and expected response.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Organoids in Lung Cancer Management [frontiersin.org]
- 4. Drug Sensitivity Assays of Human Cancer Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. An evaluation of this compound for the treatment of EGFR T790M mutation-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound: A Review in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for generation of lung adenocarcinoma organoids from clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Extraction and Western Blot of Human Lung Organoids [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Harvesting Organoids for Biochemical Analysis Protocol | Bio-Techne [bio-techne.com]
- 14. Protein Extraction and Western Blot of Human Lung Organoids [protocols.io]
- 15. Protocol Guide: Immunofluorescent Staining of Whole-Mount Organoids using Antibodies [sigmaaldrich.com]
- 16. Organoid Culture Immunofluorescence Staining Protocol | Bio-Techne [bio-techne.com]
- 17. Immunofluorescence of Organoids in 8-chamber slides [bio-protocol.org]
- 18. tuvesonlab.labsites.cshl.edu [tuvesonlab.labsites.cshl.edu]
- 19. stainsfile.com [stainsfile.com]
Application Notes and Protocols for Detecting p-EGFR Inhibition by Aumolertinib
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aumolertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that selectively targets both EGFR-sensitizing and T790M resistance mutations.[1] Its primary mechanism of action involves the inhibition of EGFR autophosphorylation, which subsequently blocks downstream signaling pathways, such as the MAPK and AKT pathways, crucial for tumor cell proliferation and survival.[2][3] Western blotting is a fundamental and widely used technique to qualitatively and semi-quantitatively assess the inhibition of EGFR phosphorylation (p-EGFR) in response to treatment with inhibitors like this compound. This document provides a detailed protocol for utilizing Western blot to determine the efficacy of this compound in inhibiting EGFR phosphorylation in cancer cell lines.
Signaling Pathway of this compound Inhibition
The diagram below illustrates the signaling pathway affected by this compound. Under normal conditions, the binding of epidermal growth factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation, activating downstream pro-survival pathways. This compound acts by blocking this initial phosphorylation step.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocol
This protocol outlines the steps for treating cells with this compound and subsequently performing a Western blot to detect changes in p-EGFR levels.
I. Cell Culture and Treatment
-
Cell Line Selection: Choose a suitable cancer cell line with known EGFR expression, for instance, A431 or other non-small cell lung cancer (NSCLC) cell lines.
-
Seeding: Plate cells in appropriate culture dishes and grow them to 70-80% confluency.
-
Serum Starvation: To reduce basal EGFR phosphorylation levels, serum-starve the cells for 16-24 hours before treatment.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a predetermined time (e.g., 4-6 hours).[2][3] Include a vehicle control (e.g., DMSO).
-
EGF Stimulation (Optional but Recommended): To induce EGFR phosphorylation, stimulate the cells with 100 ng/mL of human recombinant EGF for 10-15 minutes at 37°C prior to cell lysis.[4][5]
II. Cell Lysis and Protein Quantification
-
Lysis Buffer Preparation: Prepare a fresh lysis buffer (e.g., RIPA or NP-40) supplemented with a cocktail of protease and phosphatase inhibitors.[6] It is crucial to include phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Cell Lysis: Place culture dishes on ice, wash cells twice with ice-cold PBS, and then add the prepared lysis buffer. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[7]
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[8]
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay like the BCA or Bradford assay.[8]
III. SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[9]
-
Gel Electrophoresis: Load 20-30 µg of protein per lane into an SDS-polyacrylamide gel (the percentage of which depends on the molecular weight of EGFR, typically 8%).[9] Include a pre-stained protein ladder. Run the gel until adequate separation is achieved.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Pre-wet the PVDF membrane in methanol (B129727) before transfer.[6] Confirm transfer efficiency using Ponceau S staining.
-
Blocking: To prevent non-specific antibody binding, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[6] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[6]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-EGFR (e.g., Phospho-EGFR Tyr1068) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[7]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[9]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[7]
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.[9]
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[8]
IV. Stripping and Re-probing
-
Stripping: To normalize the p-EGFR signal, the membrane can be stripped of the bound antibodies using a mild stripping buffer.
-
Re-probing: After stripping, re-block the membrane and probe for total EGFR and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.[8]
Western Blot Workflow
The following diagram provides a visual representation of the key steps in the Western blot protocol.
References
- 1. An evaluation of this compound for the treatment of EGFR T790M mutation-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of this compound, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. raybiotech.com [raybiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. neobiotechnologies.com [neobiotechnologies.com]
Application Notes and Protocols for Aumolertinib Combination Therapy Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aumolertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, including the T790M resistance mutation.[1][2] However, as with other targeted therapies, acquired resistance can limit its long-term effectiveness. Combination therapy represents a promising strategy to overcome or delay the onset of resistance and enhance the therapeutic efficacy of this compound.
These application notes provide a comprehensive framework for designing and conducting preclinical screening of this compound combination therapies. The protocols outlined below detail methodologies for evaluating synergistic, additive, or antagonistic interactions between this compound and other therapeutic agents in vitro and in vivo.
Rationale for Combination Therapy
Combining this compound with other agents is based on the following principles:
-
Overcoming Acquired Resistance: Targeting pathways that become activated upon the development of resistance to this compound, such as c-Met amplification or the emergence of new EGFR mutations like C797S.[3]
-
Enhancing Anti-tumor Activity: Co-targeting parallel survival pathways to induce synthetic lethality.
-
Synergistic Effects: Achieving a greater therapeutic effect with lower doses of each drug, potentially reducing toxicity.
Potential combination partners for this compound include:
-
Chemotherapeutic agents: Standard-of-care chemotherapies like platinum-pemetrexed have been explored in clinical trials in combination with this compound.[4][5][6][7][8][9]
-
c-Met inhibitors: To counteract resistance driven by c-Met amplification.[3]
-
Other targeted therapies: Inhibitors of pathways that may act as bypass signaling routes, such as MEK or PI3K inhibitors.
Experimental Design and Workflow
A systematic approach is crucial for identifying effective drug combinations. The following workflow outlines the key stages of a preclinical combination screening campaign.
In Vitro Screening Protocols
Cell Line Selection
The choice of cell lines is critical for the relevance of the screening results. A panel of NSCLC cell lines with well-characterized EGFR mutations and resistance mechanisms should be used.
| Cell Line | EGFR Mutation Status | Other Relevant Features | Rationale for Use |
| PC-9 | Exon 19 Deletion | Sensitive to EGFR TKIs | To assess combination effects in a sensitive setting.[10] |
| H1975 | L858R / T790M | Resistant to first-generation EGFR TKIs | To evaluate combinations targeting T790M-mediated resistance.[11][12] |
| H1975-C797S | L858R / T790M / C797S | Engineered to be resistant to third-generation EGFR TKIs | To screen for combinations that overcome C797S-mediated resistance.[11][13][14] |
| EBC-1 | Wild-type EGFR | c-Met Amplification | To test combinations targeting c-Met as a bypass resistance mechanism.[15][16] |
| H1993 | Wild-type EGFR | c-Met Amplification | Alternative model for c-Met driven resistance.[15][16] |
Protocol: Single-Agent IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the combination agent(s) in the selected cell lines.
Materials:
-
Selected NSCLC cell lines
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and combination agent(s) (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of each drug in complete growth medium.
-
Remove the overnight medium from the cells and add the drug dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each agent using non-linear regression analysis.
Protocol: Combination Screening (Matrix Format)
Objective: To assess the effect of this compound in combination with another agent across a range of concentrations.
Procedure:
-
Based on the single-agent IC50 values, design a dose matrix with 5-7 concentrations of this compound and the combination agent, typically centered around their respective IC50 values.
-
Seed cells in 96-well plates as described in section 3.2.
-
Prepare drug dilutions for each combination concentration in the matrix.
-
Treat the cells with the drug combinations and incubate for 72 hours.
-
Measure cell viability as described in section 3.2.
Synergy Analysis
The interaction between this compound and the combination agent can be quantified using various models.
Commonly used models:
-
Chou-Talalay Combination Index (CI): This method provides a quantitative measure of the degree of drug interaction.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Bliss Independence Model: This model assumes that the two drugs act independently. Synergy is observed when the combination effect is greater than the predicted additive effect.
-
Highest Single Agent (HSA) Model: The effect of the combination is compared to the effect of the most active single agent.
Data Presentation:
| Combination | Cell Line | Synergy Score (CI) | Synergy Score (Bliss) | Synergy Score (HSA) |
| This compound + Pemetrexed | H1975 | 0.6 | 15.2 | 12.5 |
| This compound + Savolitinib | EBC-1 | 0.4 | 25.8 | 21.3 |
| This compound + Pemetrexed | H1975-C797S | 1.1 | 2.1 | 1.5 |
| This compound + Savolitinib | PC-9 | 0.9 | 5.6 | 4.8 |
Hypothetical data is presented.
Protocol: Apoptosis Assay (Annexin V/PI Staining)
Objective: To determine if the combination treatment induces apoptosis.
Materials:
-
6-well cell culture plates
-
This compound and combination agent(s)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, the combination agent, and the combination at their IC50 concentrations for 48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation:
| Treatment | Cell Line | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| Vehicle Control | H1975 | 5.2 | 3.1 |
| This compound | H1975 | 15.8 | 8.5 |
| Pemetrexed | H1975 | 12.3 | 6.7 |
| This compound + Pemetrexed | H1975 | 45.6 | 22.1 |
Hypothetical data is presented.
Protocol: Western Blot Analysis
Objective: To investigate the molecular mechanisms underlying the observed synergistic effects by examining key signaling pathways.
Materials:
-
6-well cell culture plates
-
This compound and combination agent(s)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., p-EGFR, t-EGFR, p-Akt, t-Akt, p-ERK, t-ERK, c-Met, PARP, Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed and treat cells as described in the apoptosis assay.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Validation
Promising in vitro combinations should be validated in vivo using animal models.
Protocol: Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Selected NSCLC cell line (e.g., H1975)
-
This compound and combination agent formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Inject NSCLC cells subcutaneously into the flank of the mice.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, this compound + combination agent).
-
Administer the treatments according to the predetermined dosing schedule and route.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., western blot, immunohistochemistry).
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| This compound | 750 ± 150 | 50 |
| Pemetrexed | 900 ± 180 | 40 |
| This compound + Pemetrexed | 250 ± 80 | 83 |
Hypothetical data is presented.
Conclusion
The systematic screening of this compound in combination with other therapeutic agents is a critical step in developing more effective and durable treatment strategies for EGFR-mutant NSCLC. The protocols and workflows described in these application notes provide a robust framework for identifying and validating synergistic drug combinations, with the ultimate goal of improving patient outcomes. Careful selection of cell models, rigorous experimental execution, and appropriate data analysis are essential for the successful implementation of these studies.
References
- 1. Human EGFR-Del19/T790M/L858R Stable Cell Line-Ba/F3 (CSC-RO0239) - Creative Biogene [creative-biogene.com]
- 2. ilcn.org [ilcn.org]
- 3. Current treatment strategies for EGFR-mutated non-small cell lung cancer: from first line to beyond osimertinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Plus Chemotherapy Improves PFS in NSCLC With EGFR and Concomitant Tumor Suppressor Genes - The ASCO Post [ascopost.com]
- 5. bioengineer.org [bioengineer.org]
- 6. This compound plus chemotherapy improves progression-free survival in NSCLC with EGFR and concomitant tumor suppressor genes: ACROSS 2 phase III study | EurekAlert! [eurekalert.org]
- 7. Combination of this compound and Chemotherapy Enhances Survival Rates in NSCLC Patients [themunicheye.com]
- 8. This compound Plus Chemotherapy Improves Progression-Free Survival in NSCLC with EGFR and Concomitant Tumor Suppressor Genes: ACROSS 2 Phase III Study | IASLC [iaslc.org]
- 9. WCLC 2025: this compound plus chemotherapy improves progression-free survival in NSCLC with EGFR and concomitant tumor suppressor genes: ACROSS 2 phase III study [ecancer.org]
- 10. Generation of lung cancer cell lines harboring EGFR T790M mutation by CRISPR/Cas9-mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Human EGFR-T790M/C797S/L858R Stable Cell Line - NCI-H1975 (CSC-RO0455) - Creative Biogene [creative-biogene.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Lung cancer cell lines harboring MET gene amplification are dependent on Met for growth and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Immunohistochemistry Staining for Ki-67 in Aumolertinib-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aumolertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) with EGFR mutations.[1][2][3] Its mechanism of action involves the inhibition of EGFR signaling pathways, which are crucial for cell proliferation and survival.[4] The Ki-67 protein is a well-established marker of cellular proliferation, and its expression is tightly regulated throughout the cell cycle.[5] Therefore, immunohistochemical (IHC) analysis of Ki-67 expression in tumor tissues serves as a valuable tool to assess the anti-proliferative effects of this compound. This document provides a detailed protocol for Ki-67 IHC staining in formalin-fixed, paraffin-embedded (FFPE) this compound-treated tumor tissues.
Data Presentation
The following table summarizes a representative finding of Ki-67 expression in a tumor from a patient treated with this compound. This data point illustrates the expected low proliferative index following effective treatment.
| Patient Case | Tumor Type | Treatment | Ki-67 Proliferation Index | Source |
| 1 | Pulmonary Giant Cell Carcinoma with EGFR L858R mutation | This compound | 5% | [6] |
Note: This data is from a single case report and serves as an example of the anticipated outcome. For comprehensive analysis, it is recommended to include control groups (e.g., untreated tumors) and a larger sample size to statistically evaluate the reduction in Ki-67 expression.
Experimental Protocols
Immunohistochemistry Staining Protocol for Ki-67 (Clone 30-9) in FFPE Tumor Tissue
This protocol is optimized for the detection of the Ki-67 protein in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
Materials and Reagents:
-
FFPE tumor tissue sections (4-5 µm thick) on positively charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized or distilled water
-
10 mM Sodium Citrate (B86180) Buffer (pH 6.0)
-
3% Hydrogen Peroxide
-
Wash Buffer (e.g., Tris-buffered saline with 0.05% Tween-20, TBS-T)
-
Blocking Buffer (e.g., 5% normal goat serum in TBS-T)
-
Primary Antibody: Rabbit Monoclonal to Ki-67 (Clone: 30-9)
-
Secondary Antibody (e.g., Goat anti-Rabbit IgG H&L, HRP-conjugated)
-
DAB (3,3'-Diaminobenzidine) Substrate-Chromogen System
-
Hematoxylin (B73222) counterstain
-
Mounting Medium
-
Coplin jars or staining dishes
-
Microwave, pressure cooker, or water bath for antigen retrieval
-
Humidified chamber
-
Light microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate the sections by sequential immersion in 100% ethanol (2 changes, 3 minutes each), 95% ethanol (1 change, 3 minutes), and 70% ethanol (1 change, 3 minutes).
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Preheat 10 mM Sodium Citrate Buffer (pH 6.0) in a microwave, pressure cooker, or water bath to 95-100°C.
-
Immerse the slides in the preheated citrate buffer and incubate for 20-30 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse the slides with wash buffer (2 changes, 5 minutes each).
-
-
Peroxidase Blocking:
-
Incubate the sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer (2 changes, 5 minutes each).
-
-
Blocking:
-
Incubate the sections with the blocking buffer for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary Ki-67 antibody (Clone 30-9) in the blocking buffer to the recommended concentration (typically 1:100 to 1:500, but should be optimized for each new lot).
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse the slides with wash buffer (3 changes, 5 minutes each).
-
Incubate the sections with the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 30-60 minutes at room temperature in a humidified chamber.
-
-
Detection:
-
Rinse the slides with wash buffer (3 changes, 5 minutes each).
-
Prepare the DAB substrate-chromogen solution according to the manufacturer's instructions and apply it to the sections.
-
Incubate for 5-10 minutes, or until the desired brown color intensity is reached. Monitor under a microscope to avoid overstaining.
-
Rinse the slides with deionized water.
-
-
Counterstaining:
-
Counterstain the sections with hematoxylin for 30-60 seconds.
-
Rinse with deionized water.
-
"Blue" the sections in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections by sequential immersion in 70% ethanol, 95% ethanol, and 100% ethanol (3 minutes each).
-
Clear in two changes of xylene for 5 minutes each.
-
Apply a coverslip using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a light microscope. Ki-67 positive cells will show brown nuclear staining. The Ki-67 proliferation index is calculated as the percentage of Ki-67 positive tumor cells in the total number of tumor cells counted.
-
Visualizations
This compound Mechanism of Action and Effect on Cell Proliferation
Caption: this compound inhibits EGFR signaling, blocking downstream pathways and reducing cell proliferation.
Experimental Workflow for Ki-67 Immunohistochemistry
Caption: Step-by-step workflow for Ki-67 immunohistochemical staining of FFPE tumor tissues.
References
- 1. This compound: A Review in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - this compound: A Review in Non-Small Cell Lung Cancer - Adis Journals - Figshare [adisjournals.figshare.com]
- 3. Frontiers | Clinical efficacy and safety analysis of this compound in real-world treatment of EGFR-mutated advanced non-small-cell lung cancer [frontiersin.org]
- 4. Antitumor activity of this compound, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Ki-67 Proliferation Index-Related Nomogram to Predict the Response of First-Line Tyrosine Kinase Inhibitors or Chemotherapy in Non-small Cell Lung Cancer Patients With Epidermal Growth Factor Receptor-Mutant Status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: effective treatment for asymptomatic pulmonary giant cell carcinoma with EGFR L858R mutation - a case report - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aumolertinib in Biochemical Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aumolertinib (formerly almonertinib) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target EGFR-sensitizing mutations and the T790M resistance mutation.[1][2][3] Its mechanism of action involves the irreversible covalent binding to the ATP-binding domain of the EGFR kinase, thereby inhibiting downstream signaling pathways that drive cell proliferation and survival.[4] this compound has demonstrated high selectivity for mutant forms of EGFR over wild-type (WT) EGFR, which is advantageous for minimizing off-target effects.[3][5] This document provides detailed application notes and protocols for the use of this compound in biochemical kinase assays, intended to guide researchers in the accurate assessment of its inhibitory activity and selectivity.
Mechanism of Action
This compound is an oral, irreversible EGFR-TKI.[4] It forms a covalent bond with the cysteine-797 residue in the ATP binding site of the EGFR kinase domain.[4] This irreversible binding is crucial for its potent and sustained inhibition of both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR-TKIs.[1][5][6] The innovative cyclopropyl (B3062369) group on the indole (B1671886) nitrogen of this compound enhances its metabolic stability and receptor subtype selectivity, which helps to avoid the generation of metabolites that could strongly inhibit wild-type EGFR.[4] By blocking the phosphorylation of EGFR, this compound inhibits downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for tumor cell growth and survival.[7]
Data Presentation: Kinase Inhibition Profile of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various EGFR mutations and wild-type EGFR. This data is crucial for understanding its potency and selectivity. The IC50 values were determined using in vitro kinase assays, such as time-resolved fluorescence resonance energy transfer (TR-FRET).[5]
| Kinase Target | IC50 (nM) | Reference |
| Common Mutations | ||
| EGFR T790M | 0.37 ± 0.04 | [4] |
| EGFR T790M/L858R | 0.29 ± 0.10 | [4] |
| EGFR T790M/Del19 | 0.21 ± 0.10 | [4] |
| Uncommon Mutations | ||
| EGFR L861Q | 0.84 | [5] |
| EGFR D761Y | 1.25 | [5] |
| EGFR L747S | 8.23 | [5] |
| EGFR G719A | 13.60 | [5] |
| EGFR S768I | 33.10 | [5] |
| EGFR V774M | 82.80 | [5] |
| Wild-Type | ||
| EGFR WT | 3.39 ± 0.53 | [4] |
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay using TR-FRET
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of this compound against EGFR kinases. TR-FRET is a robust method for measuring kinase activity by detecting the phosphorylation of a substrate.
Materials:
-
Recombinant human EGFR kinase (wild-type or mutant)
-
This compound
-
ATP
-
Fluorescein-labeled substrate peptide
-
Terbium-labeled anti-phospho-substrate antibody
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
384-well low-volume black plates
-
TR-FRET plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the EGFR kinase solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the fluorescein-labeled substrate peptide. The final ATP concentration should be at its Km value for the specific kinase.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Detection:
-
Stop the kinase reaction by adding 5 µL of a solution containing EDTA.
-
Add 5 µL of the terbium-labeled anti-phospho-substrate antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 520 nm (fluorescein) and 615 nm (terbium).
-
The TR-FRET ratio (Emission at 520 nm / Emission at 615 nm) is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Visualizations
EGFR Signaling Pathway
Caption: this compound inhibits the EGFR signaling cascade.
Biochemical Kinase Assay Workflow
Caption: Workflow for an in vitro biochemical kinase assay.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Review in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Assessing Aumolertinib-Induced Apoptosis Using Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aumolertinib (also known as Almonertinib or HS-10296) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR T790M mutations.[1][2] Its primary mechanism of action involves the inhibition of EGFR phosphorylation and downstream signaling pathways, such as the AKT and ERK pathways, which ultimately leads to the induction of apoptosis in cancer cells.[3][4] Flow cytometry is a powerful and quantitative method for assessing apoptosis at the single-cell level. This document provides detailed application notes and protocols for evaluating the pro-apoptotic effects of this compound using various flow cytometry-based assays.
Mechanism of Action: this compound-Induced Apoptosis
This compound exerts its anti-tumor effects by blocking the signal transduction of downstream pathways like MAPK and AKT by inhibiting the phosphorylation of EGFR.[3] This inhibition disrupts critical cell survival signals, leading to the induction of programmed cell death, or apoptosis.[3][5] Studies have shown that this compound treatment in NSCLC cells leads to increased activity of caspase-3/7, key executioner caspases in the apoptotic cascade.[3][4] Furthermore, this compound has been shown to induce apoptosis by promoting the production of reactive oxygen species (ROS).[1][2]
Key Flow Cytometry Methods for Apoptosis Detection
Several flow cytometry-based methods can be employed to quantify apoptosis following this compound treatment. The choice of assay depends on the specific apoptotic event being investigated.
-
Annexin V and Propidium Iodide (PI) Staining: This is the most common method for detecting apoptosis.[6] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[6] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is excluded by viable and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[6] This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[7][8] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA breaks with fluorescently labeled dUTPs.[7][9] The fluorescence intensity is directly proportional to the extent of DNA fragmentation.
-
Mitochondrial Membrane Potential (ΔΨm) Assays: The loss of mitochondrial membrane potential is an early event in the intrinsic apoptotic pathway.[10] Lipophilic cationic dyes, such as JC-1 or DiOC6(3), accumulate in healthy mitochondria with high membrane potential.[10][11] In apoptotic cells, the collapse of ΔΨm prevents the accumulation of these dyes, leading to a decrease in fluorescence intensity.[10]
Data Presentation
Quantitative data from flow cytometry experiments assessing this compound-induced apoptosis can be summarized in the following tables for clear comparison.
Table 1: Percentage of Apoptotic and Necrotic Cells Determined by Annexin V/PI Staining
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | - | |||
| This compound | 1 | |||
| This compound | 5 | |||
| This compound | 10 | |||
| Positive Control (e.g., Staurosporine) | 1 |
Table 2: Percentage of TUNEL-Positive Cells
| Treatment Group | Concentration (µM) | % TUNEL-Negative Cells | % TUNEL-Positive Cells |
| Vehicle Control (DMSO) | - | ||
| This compound | 1 | ||
| This compound | 5 | ||
| This compound | 10 | ||
| Positive Control (e.g., DNase I treated) | - |
Table 3: Mitochondrial Membrane Potential (ΔΨm) Analysis
| Treatment Group | Concentration (µM) | % Cells with High ΔΨm | % Cells with Low ΔΨm |
| Vehicle Control (DMSO) | - | ||
| This compound | 1 | ||
| This compound | 5 | ||
| This compound | 10 | ||
| Positive Control (e.g., CCCP) | 50 |
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining
Materials:
-
This compound
-
NSCLC cell line (e.g., H1975, HCC827)[2]
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed NSCLC cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to attach overnight.[12] Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).[12] Include a positive control for apoptosis (e.g., 1 µM Staurosporine for 4 hours).
-
Cell Harvesting:
-
For adherent cells, gently aspirate the culture medium (which may contain floating apoptotic cells) and save it.
-
Wash the adherent cells once with PBS.
-
Trypsinize the cells and combine them with the saved culture medium.
-
For suspension cells, directly collect the cells.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature.[12] Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.[12] Repeat the wash step.
-
Staining:
-
Centrifuge the cells again and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12][13]
-
-
Flow Cytometry Analysis:
Protocol 2: TUNEL Assay
Materials:
-
This compound
-
NSCLC cell line
-
Complete culture medium
-
PBS
-
TUNEL Assay Kit (containing TdT enzyme, fluorescently labeled dUTP, reaction buffer, etc.)
-
Fixation solution (e.g., 2% paraformaldehyde in PBS)[9]
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as in Protocol 1.
-
Cell Harvesting and Fixation:
-
Harvest cells as described in Protocol 1.
-
Fix the cells by resuspending the cell pellet in 2 mL of 2% paraformaldehyde in PBS and incubating for 30 minutes at room temperature.[9]
-
-
Permeabilization:
-
TUNEL Reaction:
-
Resuspend the permeabilized cells in the TUNEL reaction mixture as per the kit manufacturer's instructions.
-
Incubate the cells in a humidified chamber for 1 hour at 37°C.[9]
-
-
Washing and Analysis:
Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Assay using DiOC6(3)
Materials:
-
This compound
-
NSCLC cell line
-
Complete culture medium
-
PBS or HBSS
-
DiOC6(3) stock solution (in DMSO)[11]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as in Protocol 1.
-
Cell Harvesting: Harvest cells as described in Protocol 1.
-
Staining:
-
Resuspend the cells at a density of 1 x 10^6 cells/mL in pre-warmed PBS or culture medium.
-
Prepare a working solution of DiOC6(3) (e.g., 40 nM) in PBS or culture medium.
-
Add the DiOC6(3) working solution to the cell suspension.
-
Incubate the cells at 37°C for 15-30 minutes in the dark.[11]
-
-
Washing and Analysis:
Visualizations
Caption: Workflow for apoptosis assessment after this compound treatment.
Caption: this compound inhibits EGFR signaling to induce apoptosis.
References
- 1. EGFR tyrosine kinase inhibitor Almonertinib induces apoptosis and autophagy mediated by reactive oxygen species in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor activity of this compound, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: effective treatment for asymptomatic pulmonary giant cell carcinoma with EGFR L858R mutation - a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. TUNEL staining [abcam.com]
- 8. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. interchim.fr [interchim.fr]
- 11. bio-protocol.org [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. Annexin V Staining Protocol [bdbiosciences.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aumolertinib Solubility for In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Aumolertinib for in vivo administration. This compound, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is a promising agent in oncology research. However, its low aqueous solubility can present significant hurdles in achieving optimal exposure in preclinical animal studies. This guide offers practical strategies and detailed protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound and why is it a concern for in vivo studies?
Q2: What are the primary strategies to improve the solubility of this compound for oral administration in animal models?
A2: The primary strategies to enhance the solubility and bioavailability of this compound for in vivo studies include:
-
Co-solvent Formulations: Utilizing a mixture of water-miscible organic solvents to dissolve this compound.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in an amorphous state within a polymer matrix to increase its dissolution rate.
-
Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range to increase its surface area and dissolution velocity.
Q3: Are there any established vehicle formulations for administering this compound to mice?
A3: Yes, a commonly used vehicle for oral gavage in mice involves a co-solvent system. One such formulation that can achieve a concentration of 5 mg/mL consists of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% distilled water. Another option for preparing a homogeneous suspension is using Carboxymethylcellulose sodium (CMC-Na). In some preclinical studies, this compound has been administered orally to mice at doses of 20 mg/kg and 40 mg/kg.[1]
Troubleshooting Guides
Issue 1: this compound Precipitates Out of Solution When Preparing a Dosing Formulation.
Potential Cause: The aqueous component of the vehicle is too high, or the concentration of this compound exceeds its solubility limit in the chosen solvent system.
Troubleshooting Steps:
-
Optimize Co-solvent Ratios: Gradually increase the proportion of the organic co-solvent (e.g., PEG300, DMSO) in your vehicle.
-
Sequential Addition of Solvents: When using a multi-component solvent system, dissolve this compound in the strongest solvent (e.g., DMSO) first before adding other co-solvents and finally the aqueous component.
-
Sonication: Use a sonicator to aid in the dissolution process.
-
Lower the Drug Concentration: If precipitation persists, reduce the target concentration of this compound in the formulation.
Issue 2: High Variability in Plasma Concentrations of this compound Between Animals.
Potential Cause: Inconsistent dosing of a suspension or precipitation of the drug in the gastrointestinal tract.
Troubleshooting Steps:
-
Ensure Homogeneity of Suspensions: If using a suspension (e.g., with CMC-Na), ensure it is continuously stirred or vortexed immediately before each animal is dosed to guarantee uniform drug concentration.
-
Consider a Solution Formulation: Switching to a clear, solution-based formulation (like a co-solvent or cyclodextrin-based formulation) can eliminate variability associated with suspensions.
-
Evaluate Advanced Formulations: Amorphous solid dispersions or nanoparticle formulations can improve in vivo dissolution and reduce variability.
Quantitative Data Summary
The following table summarizes solubility information for this compound in various solvents.
| Solvent/System | Concentration | Formulation Details |
| Water | Insoluble | Not specified |
| DMSO | 100 mg/mL (190.24 mM) | - |
| Ethanol | 6 mg/mL | - |
| Co-solvent System | 5.0 mg/mL | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O |
| Corn Oil Suspension | Not specified | Prepared from a 25 mg/mL DMSO stock solution |
| CMC-Na Suspension | ≥5 mg/mL | Homogeneous suspension in Carboxymethylcellulose sodium solution |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage
Objective: To prepare a 5 mg/mL solution of this compound for oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Distilled water (ddH₂O)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Methodology:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 100 mg/mL).
-
Combine Solvents: In a sterile tube, combine the required volumes of the solvents in the following order, vortexing after each addition:
-
Add 400 µL of PEG300.
-
Add 50 µL of the 100 mg/mL this compound stock solution in DMSO.
-
Add 50 µL of Tween 80.
-
-
Add Aqueous Phase: Slowly add 500 µL of ddH₂O to the mixture while vortexing to bring the total volume to 1 mL.
-
Ensure Dissolution: If the solution is not clear, sonicate for 5-10 minutes. The final concentration of this compound will be 5 mg/mL. Use the formulation immediately after preparation.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound with a polymer carrier to enhance its dissolution rate.
Materials:
-
This compound powder
-
Polymer (e.g., Hydroxypropyl Methylcellulose Acetate Succinate - HPMCAS, or Polyvinylpyrrolidone/Vinyl Acetate Copolymer - PVP VA 64)
-
Suitable solvent system (e.g., Dichloromethane/Methanol 1:1 v/v)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolve Drug and Polymer: Dissolve both this compound and the chosen polymer (e.g., in a 1:3 drug-to-polymer weight ratio) in the solvent system. Ensure complete dissolution.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40 °C) until a solid film is formed.
-
Drying: Further dry the solid dispersion in a vacuum oven at a slightly elevated temperature (e.g., 45 °C) for 24-48 hours to remove any residual solvent.
-
Characterization (Optional but Recommended): Characterize the resulting powder using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state of this compound.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method
Objective: To prepare an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water-ethanol mixture (1:1 v/v)
-
Mortar and pestle
-
Vacuum oven
Methodology:
-
Molar Ratio Calculation: Determine the amounts of this compound and HP-β-CD required for a specific molar ratio (e.g., 1:1).
-
Form a Paste: Place the HP-β-CD in the mortar and add a small amount of the water-ethanol mixture to form a homogeneous paste.
-
Incorporate this compound: Gradually add the this compound powder to the paste and knead for 30-60 minutes. The mixture should remain as a paste. If it becomes too dry, add a few more drops of the solvent mixture.
-
Drying: Dry the resulting product in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Sieving: Pass the dried complex through a sieve to obtain a fine powder.
Protocol 4: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
Objective: To formulate this compound into poly(lactic-co-glycolic acid) (PLGA) nanoparticles to improve its dissolution and potentially alter its pharmacokinetic profile.
Materials:
-
This compound powder
-
PLGA (e.g., 50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in water)
-
High-speed homogenizer or probe sonicator
-
Magnetic stirrer
-
Centrifuge
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in the organic solvent (e.g., 10 mg this compound and 100 mg PLGA in 5 mL DCM).
-
Emulsification: Add the organic phase to a larger volume of the aqueous PVA solution (e.g., 20 mL) and immediately emulsify using a high-speed homogenizer or probe sonicator for 2-5 minutes on an ice bath.
-
Solvent Evaporation: Transfer the resulting oil-in-water emulsion to a magnetic stirrer and stir at room temperature for several hours (e.g., 4-6 hours) to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).
-
Washing: Wash the nanoparticle pellet with distilled water two to three times by repeated centrifugation and redispersion to remove excess PVA and any unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the nanoparticle pellet can be resuspended in a small amount of water containing a cryoprotectant (e.g., 5% sucrose) and then freeze-dried.
Visualizations
Caption: this compound inhibits EGFR signaling, blocking downstream pathways.
Caption: Workflow for selecting a solubility enhancement strategy.
References
Technical Support Center: Overcoming Acquired Aumolertinib Resistance in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro studies of acquired resistance to Aumolertinib.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of acquired resistance to this compound in cell culture?
A1: Acquired resistance to this compound, a third-generation EGFR tyrosine kinase inhibitor (TKI), can arise through several mechanisms, broadly categorized as on-target and off-target alterations.
-
On-target resistance most frequently involves secondary mutations in the EGFR gene, with the C797S mutation being a common culprit. This mutation alters the covalent binding site of this compound, reducing its inhibitory effect.[1][2]
-
Off-target resistance mechanisms involve the activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite EGFR inhibition.[3] Prominent examples include:
-
MET amplification: Overexpression of the MET receptor tyrosine kinase can drive downstream signaling through pathways like PI3K/AKT and MAPK/ERK, compensating for EGFR blockade.[2][4][5] MET amplification is a prevalent mechanism of resistance to third-generation EGFR-TKIs.[2][4][5]
-
HER2 amplification: Similar to MET, increased HER2 expression can activate alternative survival signals.[6]
-
Activation of downstream pathways: Mutations or amplification of components in the RAS-RAF-MEK-ERK or PI3K-AKT pathways can lead to their constitutive activation, making the cells independent of upstream EGFR signaling.[7]
-
Phenotypic transformation: Processes such as the Epithelial-to-Mesenchymal Transition (EMT) can confer resistance to EGFR-TKIs.[8][9][10][11]
-
Activation of other signaling pathways: Recent studies have implicated the accumulation of 5-hydroxytryptamine (5-HT) in promoting this compound resistance by activating the Ca2+/CAMKK2/AMPK pathway and conferring resistance to ferroptosis.[6]
-
Q2: How can I establish an this compound-resistant cell line in vitro?
A2: The most common method for generating an this compound-resistant cell line is through continuous, dose-escalating exposure of a sensitive parental cell line to the drug. This process mimics the clinical scenario of acquired resistance and can take several months to complete. A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: What are the primary strategies to overcome this compound resistance in cell culture?
A3: The primary strategy to overcome acquired this compound resistance is through combination therapy. The choice of the combination agent should be guided by the identified resistance mechanism.
-
For MET amplification: Combining this compound with a MET inhibitor, such as Gumarontinib, has shown promise in overcoming resistance.[2][4][5]
-
For bypass pathway activation (e.g., MAPK/ERK): The addition of an inhibitor targeting the activated downstream pathway, such as a MEK inhibitor, can restore sensitivity.
-
For 5-HT-mediated resistance: The use of an HTR3 antagonist, like palonosetron, in combination with this compound has been shown to be effective.[6]
-
For undefined resistance mechanisms: Combining this compound with chemotherapy is another potential strategy.[1]
Troubleshooting Guides
Issue 1: Difficulty in generating a stable this compound-resistant cell line.
| Possible Cause | Troubleshooting Suggestion |
| Initial drug concentration is too high | Start with a concentration around the IC50 of the parental cell line. |
| Dose escalation is too rapid | Allow cells to recover and resume a stable growth rate before increasing the drug concentration. A gradual increase (e.g., 1.5 to 2-fold) is recommended.[2] |
| Loss of drug pressure | Maintain a continuous presence of this compound in the culture medium to ensure the stability of the resistant phenotype. |
| Cell line is inherently difficult to make resistant | Be prepared for a lengthy culture period (several months). Consider using a different parental cell line if no resistance develops after an extended period. |
Issue 2: Combination therapy is not showing a synergistic effect.
| Possible Cause | Troubleshooting Suggestion |
| Incorrect resistance mechanism targeted | Confirm the mechanism of resistance in your cell line (e.g., sequence for C797S, check for MET amplification via qPCR or FISH, assess pathway activation by Western blot). The combination strategy must be tailored to the specific bypass pathway. |
| Suboptimal drug concentrations | Perform a dose-response matrix experiment with varying concentrations of both drugs to identify the optimal concentrations for synergy. |
| Inappropriate timing of drug addition | Investigate both simultaneous and sequential addition of the drugs to determine the most effective treatment schedule. |
| Drug-drug interaction | Consult literature for any known interactions between the drugs being used. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in NSCLC Cell Lines with Uncommon EGFR Mutations
| Cell Line Model | EGFR Mutation | This compound IC50 (nmol/L) |
| Ba/F3 | FQEA | ~10 |
| Ba/F3 | ASV | ~20 |
| Ba/F3 | SVD | ~30 |
| Ba/F3 | NPH | ~40 |
| Ba/F3 | S768I | ~50 |
| Ba/F3 | L861Q | ~60 |
| Ba/F3 | T790M/L861Q | ~70 |
| Ba/F3 | G719S | ~80 |
Data extracted from a study by L. Zhang et al., which showed this compound's potent inhibitory effect on various uncommon EGFR mutations. The IC50 values ranged from 10.68 to 453.47 nmol/L.
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
This protocol describes a dose-escalation method to establish an this compound-resistant cell line from a sensitive parental line.
Materials:
-
This compound-sensitive NSCLC cell line (e.g., PC-9, HCC827)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Cell culture flasks, plates, and other standard cell culture equipment
-
Cell viability assay kit (e.g., MTT, Resazurin)
Procedure:
-
Determine the initial IC50 of this compound:
-
Seed the parental cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay to determine the IC50 value.
-
-
Initial Drug Exposure:
-
Culture the parental cells in a flask with complete medium containing this compound at a concentration equal to the IC50 value.
-
Maintain the culture by replacing the drug-containing medium every 3-4 days.
-
-
Dose Escalation:
-
Once the cells recover and resume a stable growth rate, passage them and increase the concentration of this compound in the culture medium by 1.5 to 2-fold.[2]
-
Repeat this process of dose escalation once the cells become tolerant to the current drug concentration. This process can take several months.
-
-
Establishment of the Resistant Line:
-
A cell line is generally considered resistant when it can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental cells.[2]
-
At this stage, the resistant cell line can be maintained in a culture medium containing a constant, high concentration of this compound.
-
-
Characterization of the Resistant Line:
-
Perform a cell viability assay to determine the new IC50 of the resistant cell line and compare it to the parental line.
-
Analyze the cells for known resistance mutations (e.g., EGFR C797S) by sequencing.
-
Use Western blotting to investigate the activation status of key signaling pathways (e.g., p-EGFR, p-MET, p-AKT, p-ERK).
-
Protocol 2: Cell Viability Assay for Combination Therapy
This protocol uses the MTT assay to assess the synergistic effect of this compound in combination with another inhibitor.
Materials:
-
This compound-resistant cell line
-
This compound
-
Second inhibitor (e.g., MET inhibitor)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the this compound-resistant cells in 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the second inhibitor, both alone and in combination, in complete culture medium.
-
Treat the cells with the drug solutions for 72 hours. Include vehicle-treated controls.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Use software such as CompuSyn to calculate the combination index (CI) to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is for assessing the phosphorylation status of key proteins in signaling pathways implicated in this compound resistance.
Materials:
-
Parental and this compound-resistant cell lines
-
This compound and/or other inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat parental and resistant cells with this compound and/or other inhibitors for the desired time.
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts, add Laemmli buffer, and boil the samples.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels and then to a loading control (e.g., GAPDH).
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: MET amplification as a bypass mechanism for this compound resistance.
Caption: Workflow for generating and testing this compound-resistant cell lines.
References
- 1. This compound in combination with Lastet in the first-line treatment of EGFR-mutated, locally advanced or metastatic non-small cell lung cancer (EVOLUTION): protocol for a single-arm, phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. physiology.elte.hu [physiology.elte.hu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. This compound challenge as an optional treatment in advanced non small-cell lung cancer after osimertinib failure with epidermal growth factor receptor-sensitive mutation: A case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor activity of this compound, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound in combination with Lastet in the first-line treatment of EGFR-mutated, locally advanced or metastatic non-small cell lung cancer (EVOLUTION): protocol for a single-arm, phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent IC50 values for Aumolertinib.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent IC50 values in their experiments with Aumolertinib.
Troubleshooting Inconsistent IC50 Values
Question: We are observing significant variability in our IC50 values for this compound between experiments. What are the potential causes?
Answer: Inconsistent IC50 values for this compound, a third-generation EGFR tyrosine kinase inhibitor (TKI), can arise from a variety of factors. These can be broadly categorized into experimental setup, reagent handling, and data analysis. A systematic approach to troubleshooting is crucial for identifying the source of the variability.
Below is a troubleshooting workflow to help you pinpoint the issue:
Frequently Asked Questions (FAQs)
Q1: How does the choice of cell line affect this compound IC50 values?
A1: The choice of cell line is a critical factor. This compound is a potent inhibitor of EGFR with activating mutations (like exon 19 deletions and L858R) and the T790M resistance mutation.[1] Therefore, cell lines harboring these mutations will exhibit significantly lower IC50 values compared to those with wild-type EGFR or other resistance mechanisms. It is essential to use authenticated cell lines with a known EGFR mutation status and to keep the passage number low to prevent genetic drift.
Q2: Can the type of assay used (e.g., MTT vs. CellTiter-Glo) lead to different IC50 values?
A2: Yes, different viability assays measure different cellular endpoints, which can result in varied IC50 values. The MTT assay measures metabolic activity through the reduction of a tetrazolium salt, while the CellTiter-Glo assay quantifies ATP levels as an indicator of cell viability.[2] Some compounds can interfere with the chemical reactions of these assays.[3] For instance, a compound that affects cellular metabolism without inducing cell death may show a potent IC50 in an MTT assay but a weaker one in an ATP-based assay. It is advisable to confirm findings with an orthogonal method, such as direct cell counting.
Q3: What is the impact of ATP concentration in biochemical kinase assays for this compound?
A3: this compound is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase domain of EGFR.[1] In a biochemical (cell-free) kinase assay, the measured IC50 value is highly dependent on the ATP concentration. A higher ATP concentration will lead to a higher apparent IC50 value as more inhibitor is required to achieve 50% inhibition. For consistency and comparability, it is recommended to use an ATP concentration at or near the Michaelis-Menten constant (Km) of the EGFR enzyme.
Q4: How much variability in IC50 values is considered acceptable?
A4: For cell-based assays, a two- to three-fold variation in IC50 values between experiments is often considered acceptable. However, larger fluctuations may indicate underlying issues with experimental consistency that should be addressed using a systematic troubleshooting approach.
Data Presentation: this compound IC50 Values
The following table summarizes reported IC50 values for this compound against various EGFR mutations and cell lines. Note that values can vary based on the specific assay conditions.
| EGFR Mutation Status | Assay Type | IC50 (nmol/L) | Reference |
| L861Q | Kinase Assay | 0.84 - 10 (approx.) | [4] |
| D761Y | Kinase Assay | 0.84 - 10 (approx.) | [4] |
| L747S | Kinase Assay | 0.84 - 10 (approx.) | [4] |
| Various Uncommon Mutations | Cell Viability (Ba/F3) | 10.68 - 453.47 | [4] |
| LU0387 (H773-V774insNPH) | Cell Viability | 312 | [5] |
| EGFR WT | Cell Viability (A431) | >1000 | [4] |
Experimental Protocols
Detailed Protocol for Cell-Based IC50 Determination of this compound (CellTiter-Glo® Assay)
This protocol is adapted for this compound based on established methods for third-generation EGFR TKIs like Osimertinib.[1][6]
1. Cell Seeding:
-
Culture cells (e.g., NCI-H1975 for L858R/T790M mutation) to ~80% confluency.
-
Trypsinize and perform a cell count.
-
Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. Compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve 2x the final desired concentrations. A typical starting concentration for the highest dose might be 10 µM, with 8-10 serial dilutions.
-
Carefully remove the medium from the wells and add 100 µL of the various drug concentrations to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration, typically ≤ 0.1%) and a "medium only" blank control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[6]
3. Cell Viability Measurement (CellTiter-Glo®):
-
After the 72-hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
4. Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the average luminescence value of the "medium only" wells from all other readings.
-
Normalize the data by expressing it as a percentage of the vehicle control (100% viability).
-
Plot the percent viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve with a variable slope) to determine the IC50 value. Software such as GraphPad Prism is commonly used for this analysis.
Signaling Pathway and Mechanism of Action
This compound is an irreversible, third-generation EGFR TKI. It selectively targets both EGFR-sensitizing mutations and the T790M resistance mutation while sparing wild-type EGFR.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Neoadjuvant this compound for unresectable stage III EGFR-mutant non-small cell lung cancer: a single-arm phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor activity of this compound, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound: A Review in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Aumolertinib in Cell Culture: Your Technical Guide to Preventing Precipitation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Aumolertinib precipitation in cell culture media. By following these guidelines, you can ensure the accurate and reproducible results of your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cancer research?
This compound is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is highly selective for EGFR-sensitizing mutations (like exon 19 deletions and L858R) and the T790M resistance mutation, which are common in non-small cell lung cancer (NSCLC). Its mechanism of action involves blocking the phosphorylation of EGFR and inhibiting downstream signaling pathways like MAPK and AKT, which are crucial for tumor cell proliferation and survival.[2] This makes this compound a valuable tool for studying EGFR-driven cancers and developing new therapeutic strategies.
Q2: Why does my this compound precipitate when I add it to my cell culture medium?
This compound, like many small molecule kinase inhibitors, is a hydrophobic compound with poor aqueous solubility.[3] Precipitation typically occurs when a concentrated stock solution of this compound, usually dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into the aqueous environment of the cell culture medium. This change in solvent dramatically decreases this compound's solubility, causing it to fall out of solution and form a precipitate.
Q3: What is the recommended solvent for preparing this compound stock solutions?
The recommended and most commonly used solvent for preparing this compound stock solutions for in vitro studies is high-purity, anhydrous DMSO.[3] this compound is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with 0.1% being ideal for sensitive cell lines and long-term experiments. High concentrations of DMSO can be cytotoxic and can affect cellular functions, leading to unreliable experimental results. It is always best practice to perform a vehicle control experiment to determine the effect of DMSO on your specific cell line at the intended final concentration.
Troubleshooting Guide: Minimizing this compound Precipitation
Encountering precipitation can be frustrating and can compromise your experimental results. This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitate upon adding stock solution to media | - High final concentration of this compound: The concentration of this compound in the final working solution exceeds its solubility limit in the aqueous media. - Improper mixing technique: Rapid addition of the concentrated DMSO stock into the media can create localized high concentrations, leading to "shock" precipitation. | - Lower the final this compound concentration: If your experimental design permits, use a lower final concentration of the inhibitor. - Optimize the dilution method: Add the this compound stock solution drop-wise to the pre-warmed (37°C) media while gently vortexing or swirling. This ensures rapid and even dispersion. - Use a serial dilution approach: Instead of a single large dilution, perform one or two intermediate dilutions in pre-warmed media before reaching the final concentration. |
| Media becomes cloudy or hazy after adding this compound | - Formation of a fine, colloidal suspension: This can occur even at concentrations close to the solubility limit and may not be immediately visible as distinct particles. | - Increase the volume of the medium: Adding the stock to a larger volume can aid in dispersion and keep the compound in solution. - Visually inspect the medium: Before adding the medium to your cells, hold it up to a light source to check for any signs of cloudiness or haziness. |
| Precipitate forms over time during incubation | - Instability of this compound in media: The compound may be slowly coming out of solution due to interactions with media components, temperature fluctuations, or changes in pH. - Evaporation of media: This can increase the concentration of all components, including this compound, pushing it past its solubility limit. | - Prepare fresh dilutions for each experiment: Avoid storing diluted this compound in aqueous solutions for extended periods. - Maintain proper humidity in the incubator: Ensure your incubator has adequate humidity to prevent evaporation from your culture plates or flasks. - Consider serum concentration: If using serum-supplemented media, high protein content can sometimes contribute to precipitation. If possible, test if a lower serum concentration alleviates the issue without affecting cell health. |
| Inconsistent experimental results | - Inaccurate dosing due to precipitation: If some of the this compound has precipitated, the actual concentration in solution is lower than intended. | - Visually inspect for precipitate before each use: Always check your stock and working solutions for any signs of precipitation. If present in the stock, gently warm the vial (e.g., in a 37°C water bath) and vortex to redissolve. - Centrifuge and filter (as a last resort): If you suspect fine, invisible precipitate, you can centrifuge your final working solution at high speed and use the supernatant. However, this may alter the final concentration, and it is preferable to optimize the preparation method to avoid precipitation in the first place. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder (Molecular Weight: ~525.6 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 5.256 mg of this compound.
-
Weigh the powder: Carefully weigh the this compound powder in a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous, sterile DMSO to the tube. For 1 mL of a 10 mM stock, add 1 mL of DMSO.
-
Ensure complete dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube in a 37°C water bath for a few minutes to aid dissolution.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Preparation of this compound Working Solution in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Determine the final concentration and volume: For example, to prepare 10 mL of a 10 µM working solution.
-
Calculate the required volume of stock solution:
-
Using the formula C1V1 = C2V2:
-
(10 mM) * V1 = (10 µM) * (10 mL)
-
(10,000 µM) * V1 = (10 µM) * (10,000 µL)
-
V1 = 10 µL
-
-
Prepare the working solution:
-
In a sterile tube, add 9.99 mL of pre-warmed complete cell culture medium.
-
While gently vortexing or swirling the medium, add the 10 µL of the 10 mM this compound stock solution drop by drop.
-
-
Verify final DMSO concentration: The final DMSO concentration in this example is 0.1% (10 µL in 10 mL), which is generally well-tolerated by most cell lines.
-
Visually inspect: Check the final working solution for any signs of precipitation or cloudiness before adding it to your cells.
Visualizations
EGFR Signaling Pathway and this compound Inhibition
Caption: this compound inhibits EGFR signaling.
Experimental Workflow for this compound Treatment
Caption: this compound cell treatment workflow.
References
- 1. This compound | C30H35N7O2 | CID 121280087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antitumor activity of this compound, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
Technical Support Center: Enhancing Aumolertinib Delivery Across the Blood-Brain Barrier
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the delivery of Aumolertinib across the blood-brain barrier (BBB).
I. Frequently Asked Questions (FAQs)
Q1: Why is it challenging to deliver this compound to the brain?
A1: The primary challenge is the blood-brain barrier (BBB), a highly selective semi-permeable membrane that protects the brain from harmful substances.[1] This barrier restricts the passage of many drugs, including this compound, from the bloodstream into the brain tissue.[2][3] Additionally, efflux transporters present at the BBB can actively pump drugs that do cross the barrier back out of the brain.[4]
Q2: What are the main strategies to enhance this compound delivery across the BBB?
A2: Key strategies focus on utilizing nanocarriers and exploiting biological transport mechanisms. These include:
-
Nanoparticle-based delivery: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation, improve its pharmacokinetic profile, and facilitate its transport across the BBB.[5][6]
-
Receptor-Mediated Transcytosis (RMT): This "Trojan horse" approach involves attaching ligands (e.g., transferrin) to the nanoparticle surface that bind to specific receptors on the BBB endothelial cells, triggering their transport across the barrier.[7][8]
Q3: What are the critical parameters to consider when designing this compound-loaded nanoparticles for brain delivery?
A3: Several physicochemical properties of nanoparticles are crucial for successful BBB penetration:
-
Size: Nanoparticles should ideally be between 10-100 nm in diameter.[9]
-
Surface Charge: Cationic (positively charged) nanoparticles can interact with the negatively charged surface of brain endothelial cells, promoting uptake.[1]
-
Surface Modification: Coating nanoparticles with hydrophilic polymers like polyethylene (B3416737) glycol (PEG) can help them evade the immune system and prolong circulation time.[10]
Q4: How can I assess the BBB permeability of my this compound formulation in vitro?
A4: In vitro BBB models are essential for initial screening. A common method involves using a Transwell assay with a co-culture of brain endothelial cells, pericytes, and astrocytes to mimic the BBB.[2] The apparent permeability coefficient (Papp) of your this compound formulation can then be calculated to quantify its ability to cross the cellular barrier.[11]
Q5: What are the common resistance mechanisms to this compound in brain metastases?
A5: Acquired resistance to this compound in brain metastases can arise from several mechanisms, including:
-
Activation of bypass signaling pathways: The PI3K/Akt/mTOR pathway is frequently upregulated in brain metastases and can confer resistance to EGFR inhibitors.[1][12][13]
-
MET amplification: Increased MET receptor activity can also drive resistance to EGFR-targeted therapies.[14]
-
HER2 mutations: Specific mutations in the HER2 gene, such as S310F, have been linked to this compound resistance.[15][16]
II. Troubleshooting Guides
This section provides solutions to common problems encountered during experiments to enhance this compound delivery across the BBB.
Guide 1: Low Encapsulation Efficiency of this compound in Nanoparticles
| Problem | Potential Cause | Troubleshooting Steps |
| Low this compound encapsulation efficiency (<50%) in PLGA nanoparticles. | 1. Poor solubility of this compound in the organic phase. 2. Drug leakage into the aqueous phase during emulsification. [17]3. Inappropriate drug-to-polymer ratio. [18] | 1. Optimize the organic solvent system. Ensure this compound is fully dissolved before emulsification. Sonication may help.2. Use a water-immiscible solvent (e.g., dichloromethane) for the single emulsion-solvent evaporation method to minimize drug partitioning into the aqueous phase.[17]3. Optimize the this compound:PLGA ratio. Start with a lower drug loading and incrementally increase it. |
| Low this compound encapsulation in liposomes. | 1. This compound is hydrophobic and may not efficiently load into the aqueous core of liposomes. 2. Incorrect lipid composition. | 1. Use a lipid-film hydration method where this compound is dissolved with the lipids in the organic solvent. This will incorporate the drug into the lipid bilayer.[19]2. Optimize the lipid composition. The ratio of lecithin (B1663433) to cholesterol can influence drug entrapment. |
Guide 2: Inconsistent Results in In Vitro BBB Permeability Assays
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in apparent permeability (Papp) values between experiments. | 1. Inconsistent barrier integrity of the in vitro BBB model. 2. Variability in nanoparticle batches. | 1. Monitor Transendothelial Electrical Resistance (TEER) values. Ensure TEER values are stable and within the optimal range for your cell model before each experiment.2. Characterize each nanoparticle batch thoroughly. Confirm size, zeta potential, and drug loading are consistent before use in permeability studies. |
| No significant difference in permeability between free this compound and nanoparticle-encapsulated this compound. | 1. Nanoparticles are not effectively crossing the cellular barrier. 2. The in vitro model may not fully replicate the in vivo BBB. | 1. Confirm cellular uptake of nanoparticles. Use fluorescently labeled nanoparticles to visualize uptake by the endothelial cells using microscopy.2. Consider a more complex in vitro model. Incorporating shear stress can improve the physiological relevance of the model.[11] |
III. Experimental Protocols
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles (Single Emulsion-Solvent Evaporation Method)
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Ultracentrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 250 mg) and this compound in DCM (e.g., 5 mL).[20]
-
Aqueous Phase Preparation: Prepare a PVA solution (e.g., 1% w/v) in deionized water.[20]
-
Emulsification: Add the organic phase to the aqueous phase dropwise while stirring vigorously. Sonicate the mixture on an ice bath.[20]
-
Solvent Evaporation: Transfer the emulsion to a rotary evaporator to remove the DCM.[21]
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 12,000 rpm) to pellet the nanoparticles.[20]
-
Washing: Resuspend the pellet in deionized water and centrifuge again to remove excess PVA and unencapsulated drug. Repeat this step 2-3 times.[17]
-
Resuspension: Resuspend the final nanoparticle pellet in an appropriate buffer for characterization and further use.
Protocol 2: Formulation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
Materials:
-
This compound
-
Soy lecithin or other phospholipids
-
Cholesterol
-
Chloroform and Methanol mixture (e.g., 2:1 v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
Procedure:
-
Lipid Film Formation: Dissolve phospholipids, cholesterol, and this compound in the chloroform:methanol mixture in a round-bottom flask.[22]
-
Solvent Evaporation: Evaporate the organic solvents using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Hydration: Add PBS (pH 7.4) to the flask and hydrate (B1144303) the lipid film by rotating the flask in a water bath above the lipid transition temperature.
-
Sonication: Sonicate the resulting liposomal suspension in a bath sonicator to reduce the size of the vesicles and create a more uniform dispersion.[22]
-
Purification: Separate the liposomes from unencapsulated this compound by centrifugation or dialysis.
Protocol 3: In Vitro BBB Permeability Assay (Transwell Model)
Materials:
-
Transwell inserts with a porous membrane
-
Human brain microvascular endothelial cells (hBMECs)
-
Human astrocytes and pericytes
-
Cell culture media and supplements
-
This compound formulation (free drug or nanoparticles)
-
Lucifer yellow (as a marker for paracellular permeability)
-
TEER measurement system
-
Plate reader (for fluorescence and drug concentration analysis)
Procedure:
-
Cell Seeding: Seed hBMECs on the apical (upper) side of the Transwell insert and a co-culture of astrocytes and pericytes on the basolateral (lower) side.
-
Model Maturation: Culture the cells for several days until a tight monolayer is formed, as confirmed by stable and high TEER readings.
-
Permeability Experiment:
-
Replace the media in the apical and basolateral chambers with fresh media.
-
Add the this compound formulation to the apical chamber.
-
At predetermined time points, collect samples from the basolateral chamber.
-
To assess barrier integrity, add Lucifer yellow to the apical chamber and measure its concentration in the basolateral chamber at the end of the experiment.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the apical chamber.
IV. Data Presentation
Table 1: Clinical Efficacy of this compound in NSCLC Patients with Brain Metastases
| Clinical Trial | Treatment Arm | Intracranial Objective Response Rate (iORR) | Intracranial Progression-Free Survival (iPFS) | Reference |
| AENEAS | This compound | 62.7% | 29.0 months | [11] |
| Gefitinib | 49.1% | 8.3 months | [11] | |
| ACHIEVE | High-Dose this compound (165 mg) | 82.5% | Not Reached | [15][16][23][24] |
Table 2: Preclinical Brain-to-Plasma Concentration Ratios of EGFR TKIs
| Drug | Brain-to-Plasma Ratio (in vivo, preclinical models) | Reference |
| This compound (Almonertinib) | Good BBB penetration ability | [4][25] |
| This compound Metabolite (HAS-719) | Does not easily penetrate the BBB | [4][25] |
V. Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for developing and evaluating this compound nanoparticles.
Caption: Mechanism of transferrin receptor-mediated transcytosis for nanoparticle delivery.
References
- 1. The PI3K/Akt/mTOR pathway as a preventive target in melanoma brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modification of Nanoparticles with Transferrin for Targeting Brain Tissues | Springer Nature Experiments [experiments.springernature.com]
- 3. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medium.com [medium.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. vbn.aau.dk [vbn.aau.dk]
- 9. Transferrin receptor-targeted theranostic gold nanoparticles for photosensitizer delivery in brain tumors - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. PLGA Nanoparticle-Based Formulations to Cross the Blood–Brain Barrier for Drug Delivery: From R&D to cGMP [mdpi.com]
- 11. Efficacy and safety of this compound in EGFR-mutated non-small cell lung cancer with leptomeningeal metastasis: a single‑center retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oaepublish.com [oaepublish.com]
- 13. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Case report: this compound plus gumarontinib in a patient with EGFR mutated non-small-cell lung cancer harboring acquired MET amplification following progression on afatinib plus crizotinib [frontiersin.org]
- 15. 5-HT regulates resistance to this compound by attenuating ferroptosis in lung adenocarcinoma | EMBO Molecular Medicine [link.springer.com]
- 16. 5-HT regulates resistance to this compound by attenuating ferroptosis in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 20. static.igem.org [static.igem.org]
- 21. PLGA-Based Nanoparticles in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bepls.com [bepls.com]
- 23. High-Dose this compound for Untreated EGFR-Variant Non-Small Cell Lung Cancer With Brain Metastases: The ACHIEVE Phase 2 Nonrandomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. targetedonc.com [targetedonc.com]
- 25. The PI3K/Akt/mTOR pathway as a preventive target in melanoma brain metastasis | Crick [crick.ac.uk]
Refining Aumolertinib treatment schedule to prevent tumor relapse in xenografts.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Aumolertinib in xenograft models to investigate strategies for preventing tumor relapse.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for xenograft studies in mice?
While optimal dosage can vary based on the tumor model and specific EGFR mutation, a common starting point for this compound in xenograft models is a daily oral administration.[1][2][3] Preclinical studies often use doses that achieve plasma concentrations comparable to those in human clinical trials.[4] It is crucial to perform a dose-finding study to determine the maximum tolerated dose (MTD) and the optimal biological dose for your specific xenograft model.
Q2: What are the common mechanisms of acquired resistance to this compound?
Acquired resistance to third-generation EGFR-TKIs like this compound is a significant challenge.[5][6] Known mechanisms include secondary mutations in the EGFR gene, activation of alternative signaling pathways (e.g., MET, AXL), and histological transformation of the tumor.[7][8] Understanding these mechanisms is key to developing strategies to prevent or overcome resistance.
Q3: How can I monitor for tumor relapse in my xenograft study?
Tumor relapse should be monitored by regular measurement of tumor volume using calipers. A common endpoint for initial efficacy is tumor growth inhibition. For relapse studies, animals are often treated for a defined period, after which treatment is stopped, and tumor regrowth is monitored. The time to tumor doubling or reaching a predetermined size can be used as a measure of relapse.
Q4: Are there established patient-derived xenograft (PDX) models for studying this compound resistance?
Yes, PDX models are utilized to study the efficacy of this compound and to investigate mechanisms of resistance.[1] These models, derived directly from patient tumors, can better recapitulate the heterogeneity and drug response of human cancers.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High toxicity or weight loss in mice | The dose of this compound may be too high for the specific mouse strain or the dosing schedule is too frequent. | - Reduce the dose of this compound.- Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) which can sometimes maintain efficacy while reducing toxicity.[9] |
| No significant tumor regression | - The xenograft model may harbor a primary resistance mechanism.- The this compound dose may be too low.- Issues with drug formulation or administration. | - Confirm the EGFR mutation status of your cell line or PDX model.- Perform a dose-escalation study to find a more effective dose.- Ensure proper drug formulation and consistent administration. |
| Rapid tumor relapse after treatment cessation | - The treatment duration may be insufficient to eliminate all cancer cells.- Development of acquired resistance. | - Extend the duration of the initial treatment period.- Consider a maintenance therapy with a lower dose of this compound.- Analyze relapsed tumors for known resistance mutations or pathway activation. |
| Variable tumor growth within a treatment group | - Inconsistent tumor cell implantation.- Variability in drug administration.- Heterogeneity of the xenograft model (especially PDX). | - Standardize the cell implantation technique.- Ensure accurate and consistent dosing for all animals.- Increase the number of animals per group to improve statistical power. |
Data Presentation
Table 1: this compound Efficacy in Preclinical Models
| Model | EGFR Mutation | This compound Dose | Outcome | Reference |
| Mouse Allograft | V769-D770insASV | Not Specified | Significant tumor growth inhibition | [10][11] |
| Mouse Allograft | L861Q | Not Specified | Significant tumor growth inhibition | [10][11] |
| PDX Model | H773-V774insNPH | Not Specified | Significant tumor growth inhibition | [10][11] |
| NSCLC Cell Lines | Various Uncommon | IC50: 10.68-453.47 nmol/L | Potent inhibition of cell proliferation | [12] |
Table 2: Clinical Dosing of this compound
| Study Phase | Patient Population | This compound Dose | Schedule | Reference |
| Phase II | EGFR-mutant NSCLC with brain metastases | 165 mg | Once Daily | [13] |
| Phase III (ACROSS 2) | EGFR-mutated NSCLC | 110 mg | Once Daily | [14] |
| Neoadjuvant | Unresectable Stage III NSCLC | 110 mg | Once Daily | [2] |
| Phase II (EVOLUTION) | EGFR-mutated, advanced NSCLC | 110 mg | Once Daily | [1][3] |
Experimental Protocols
Protocol 1: Establishing Subcutaneous Xenografts
-
Cell Culture: Culture human non-small cell lung cancer (NSCLC) cells with a known EGFR mutation (e.g., PC-9 for Exon 19 deletion or H1975 for L858R/T790M) under standard conditions.
-
Cell Preparation: Harvest cells during the exponential growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 5 x 10^6 cells/100 µL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., BALB/c nude or NOD/SCID).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
Protocol 2: this compound Administration and Efficacy Assessment
-
Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose) for oral gavage.
-
Dosing: Administer this compound orally to the treatment group at the predetermined dose and schedule. The control group should receive the vehicle only.
-
Monitoring: Continue to monitor tumor volume and body weight of the mice throughout the treatment period.
-
Efficacy Endpoint: The primary efficacy endpoint is typically the end of the treatment period, at which point tumors are excised and weighed. Tumor growth inhibition (TGI) can be calculated.
-
Relapse Study: For relapse studies, cease treatment after a defined period and continue to monitor tumor volume until tumors in the treatment group regrow to their initial size or a predetermined endpoint.
Visualizations
Caption: this compound inhibits the EGFR signaling pathway.
Caption: Workflow for this compound xenograft studies.
Caption: Logic for refining this compound dosing schedules.
References
- 1. This compound in combination with Lastet in the first-line treatment of EGFR-mutated, locally advanced or metastatic non-small cell lung cancer (EVOLUTION): protocol for a single-arm, phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Case Report: this compound as Neoadjuvant Therapy for Patients With Unresectable Stage III Non-Small Cell Lung Cancer With Activated EGFR Mutation: Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in combination with Lastet in the first-line treatment of EGFR-mutated, locally advanced or metastatic non-small cell lung cancer (EVOLUTION): protocol for a single-arm, phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncologynews.com.au [oncologynews.com.au]
- 5. researchgate.net [researchgate.net]
- 6. An evaluation of this compound for the treatment of EGFR T790M mutation-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Known and putative mechanisms of resistance to EGFR targeted therapies in NSCLC patients with EGFR mutations—a review - Stewart - Translational Lung Cancer Research [tlcr.amegroups.org]
- 9. benchchem.com [benchchem.com]
- 10. Antitumor activity of this compound, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor activity of this compound, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cancernetwork.com [cancernetwork.com]
- 14. onclive.com [onclive.com]
Technical Support Center: Aumolertinib Efficacy in Patient-Derived Xenograft (PDX) Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Aumolertinib efficacy across different Patient-Derived Xenograft (PDX) models of Non-Small Cell Lung Cancer (NSCLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI).[1][2] Its primary mechanism of action is the irreversible and selective inhibition of EGFR with sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while having minimal activity against wild-type EGFR.[1] By binding to the ATP-binding site of the EGFR kinase domain, this compound blocks the phosphorylation of EGFR and subsequent activation of downstream signaling pathways like RAS-RAF-MEK-ERK and PI3K-Akt, which are crucial for tumor cell proliferation and survival.[1]
Q2: We are observing significant differences in tumor growth inhibition with this compound across our NSCLC PDX models. What are the potential reasons for this variability?
A2: Variability in this compound efficacy between different PDX models is expected and can be attributed to several factors, primarily rooted in the inherent heterogeneity of patient tumors. Key reasons include:
-
Diversity of EGFR Mutations: While this compound is effective against common EGFR mutations, its potency can vary against less common or "uncommon" mutations.[1][2]
-
Co-occurring Genetic Alterations: The presence of co-mutations in other tumor suppressor genes (e.g., TP53) or oncogenes can influence the signaling network and reduce sensitivity to EGFR inhibition.[3][4]
-
Activation of Bypass Signaling Pathways: Upregulation of alternative signaling pathways, such as MET amplification, can provide an escape route for tumor cells, rendering them less dependent on EGFR signaling and thus less sensitive to this compound.
-
Tumor Microenvironment (TME): Differences in the stromal components and signaling molecules within the TME of each PDX model can impact drug delivery and tumor response.
-
Intrinsic and Acquired Resistance: PDX models may harbor pre-existing resistance mechanisms or develop them during treatment. For instance, the HER2 S310F mutation has been linked to this compound resistance.[5]
Q3: How do different EGFR mutations affect the efficacy of this compound?
A3: this compound has shown potent inhibitory activity against the common sensitizing EGFR mutations (Exon 19 deletion and L858R) and the T790M resistance mutation. However, its efficacy can differ when tested against a panel of uncommon EGFR mutations. Some mutations may confer higher or lower sensitivity compared to the more prevalent ones. For instance, in vitro studies have shown that this compound has potent inhibitory effects against specific uncommon mutations like L861Q and various exon 20 insertions such as H773-V774insNPH.[1][5]
Q4: Can this compound be used in combination with other therapies to overcome resistance in PDX models?
A4: Yes, combination strategies are a key area of investigation to enhance efficacy and overcome resistance. Preclinical and clinical studies have explored combining this compound with chemotherapy (e.g., pemetrexed (B1662193) and carboplatin).[3][4][6][7][8] The rationale is that the two therapies can target different aspects of tumor biology, potentially leading to a synergistic anti-tumor effect. When considering combination therapies in your PDX models, it is crucial to establish the baseline efficacy of this compound monotherapy first.
Troubleshooting Guide
Issue 1: A PDX model with a known EGFR-sensitizing mutation is showing a suboptimal response to this compound.
-
Potential Cause 1: Presence of Uncommon or Complex EGFR Mutations.
-
Troubleshooting Action: Perform comprehensive genetic analysis of the PDX tumor tissue. Standard EGFR mutation testing may not identify all uncommon or complex mutations. Utilize Next-Generation Sequencing (NGS) to get a complete picture of the EGFR gene and other cancer-related genes.
-
-
Potential Cause 2: Activation of Bypass Signaling Pathways.
-
Troubleshooting Action: Investigate the activation status of key bypass pathways.
-
MET Amplification: Perform Fluorescence In Situ Hybridization (FISH) or NGS to assess MET gene amplification. Western blotting can be used to check for increased phosphorylation of MET (p-MET).
-
HER2 Activation: Assess HER2 amplification by FISH and protein expression/phosphorylation by Western blot or immunohistochemistry (IHC).
-
-
-
Potential Cause 3: Co-occurring Mutations.
-
Troubleshooting Action: As with potential cause 1, perform NGS to identify co-mutations in key tumor suppressor genes (e.g., TP53, PTEN) or oncogenes (e.g., KRAS, PIK3CA) that might confer resistance.
-
Issue 2: High variability in tumor response among different mice engrafted with the same PDX model.
-
Potential Cause 1: Inconsistent Tumor Engraftment and Growth.
-
Troubleshooting Action: Standardize your tumor implantation procedure. Ensure tumor fragments are of a consistent size. For efficacy studies, randomize mice into treatment groups only after tumors have reached a predetermined and uniform size range (e.g., 100-150 mm³).
-
-
Potential Cause 2: Intratumor Heterogeneity.
-
Troubleshooting Action: The original patient tumor may have been heterogeneous. When passaging the PDX, consider creating multiple subclones from different parts of the tumor to assess if there are distinct populations with varying drug sensitivity. Increasing the number of mice per group can also help to account for this biological variability.
-
-
Potential Cause 3: Pharmacokinetic (PK) Variability.
-
Troubleshooting Action: Ensure consistent drug formulation and administration. If variability persists, consider performing a pilot PK study to assess this compound levels in the plasma and tumor tissue of a small cohort of mice to ensure adequate and consistent drug exposure.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound Against Various EGFR Kinases.
| EGFR Mutation | This compound IC50 (nmol/L) |
| Ex19del | 0.84 |
| L858R | 2.50 |
| L861Q | 1.10 |
| G719S | 82.80 |
| D761Y | 1.25 |
| L747S | 1.35 |
| Wild Type (WT) | 49.80 |
Data adapted from in vitro kinase activity assays. The IC50 value represents the concentration of this compound required to inhibit 50% of the kinase activity.[5]
Table 2: In Vivo Efficacy of this compound in an NSCLC PDX Model with an Uncommon EGFR Mutation.
| PDX Model | EGFR Mutation | Treatment | Mean Tumor Volume (Day 26) | Tumor Growth Inhibition (%) |
| LU0387 | H773-V774insNPH | Vehicle | ~1200 mm³ | - |
| LU0387 | H773-V774insNPH | This compound (40 mg/kg, daily) | ~200 mm³ | >80% |
This table summarizes the significant anti-tumor activity of this compound in a PDX model harboring an uncommon EGFR exon 20 insertion mutation.[1]
Experimental Protocols
Protocol 1: Western Blot Analysis of EGFR Pathway Activation in PDX Tumors
Objective: To assess the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins (Akt, ERK) in PDX tumor tissue.
Materials:
-
PDX tumor tissue (snap-frozen in liquid nitrogen)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Protein Extraction: Homogenize frozen PDX tumor tissue in ice-cold RIPA buffer. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash with TBST, then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and apply ECL reagent. Visualize bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts.
Protocol 2: Molecular Characterization of PDX Models Using Next-Generation Sequencing (NGS)
Objective: To identify the genomic landscape of PDX models, including EGFR mutations, co-occurring mutations, and gene amplifications, to correlate with this compound response.
Materials:
-
PDX tumor tissue (snap-frozen)
-
DNA/RNA extraction kit
-
NGS library preparation kit (e.g., for whole-exome or targeted sequencing)
-
Next-generation sequencer (e.g., Illumina platform)
Procedure:
-
Nucleic Acid Extraction: Extract high-quality genomic DNA and/or RNA from the PDX tumor tissue.
-
Library Preparation: Prepare sequencing libraries according to the manufacturer's protocol. This involves DNA fragmentation, adapter ligation, and amplification.
-
Sequencing: Perform sequencing on an NGS platform to generate raw sequencing reads.
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align reads to the human reference genome. It is also recommended to align to the mouse genome to filter out reads from the murine stroma.
-
Variant Calling: Identify single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations (CNVs).
-
Annotation: Annotate the identified variants to determine their potential functional impact.
-
Pathway Analysis: Analyze the data to identify altered signaling pathways that may contribute to this compound resistance or sensitivity.
-
Mandatory Visualizations
References
- 1. Antitumor activity of this compound, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of this compound, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. ilcn.org [ilcn.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound Plus Chemotherapy Improves PFS in NSCLC With EGFR and Concomitant Tumor Suppressor Genes - The ASCO Post [ascopost.com]
- 7. Sequence-dependent synergistic effect of this compound-pemetrexed combined therapy on EGFR-mutant non-small-cell lung carcinoma with pre-clinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound plus chemotherapy as first-line treatment for advanced NSCLC with EGFR exon 19 deletion or exon 21 L858R: a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected cell death with vehicle control for Aumolertinib.
This technical support center provides troubleshooting guidance for researchers encountering unexpected cell death in vehicle-controlled experiments with Aumolertinib.
Troubleshooting Guides & FAQs
This section addresses common issues that may lead to unexpected cell death in your vehicle control groups when working with this compound.
Issue 1: Unexpected Cell Death in Vehicle Control Group
Question: I am observing significant cell death in my cell line treated with the vehicle control (e.g., DMSO) alone. What could be the cause?
Answer: Unexpected toxicity in the vehicle control group is a common issue and can often be attributed to the vehicle itself, most commonly Dimethyl Sulfoxide (DMSO). Even at low concentrations, DMSO is not entirely inert and can impact cellular processes.[1] Here are the primary factors to investigate:
-
DMSO Concentration: The most frequent cause of vehicle-induced cell death is a high concentration of DMSO. While many robust cell lines can tolerate up to 0.5% DMSO for short periods, sensitive cell lines, especially primary cells, may show toxicity at concentrations as low as 0.1%.[2]
-
DMSO Purity and Age: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[1] Over time, this can alter its concentration and purity, potentially leading to increased cytotoxicity. Using old or improperly stored DMSO can introduce contaminants.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to DMSO. It is crucial to determine the optimal, non-toxic concentration for your specific cell line.
-
Contamination: The vehicle control or media could be contaminated with bacteria, fungi, or mycoplasma, leading to widespread cell death.
Issue 2: Inconsistent Results Between Experiments
Question: My results with this compound and the vehicle control are not reproducible. Why might this be happening?
Answer: Inconsistent results can stem from variability in your experimental setup. Key areas to check include:
-
Inconsistent DMSO Concentration: Ensure the final DMSO concentration is identical across all wells and all experiments.[1] If you are preparing different stock concentrations of this compound, you must prepare a corresponding vehicle control for each final DMSO concentration.
-
Variable Exposure Time: The duration of cell exposure to DMSO can influence its effects.[1] Standardize the incubation time across all experiments.
-
DMSO Stock Variability: Using different stock solutions of DMSO between experiments can introduce variability. It is good practice to prepare a large, single batch of vehicle stock for a series of experiments.
Issue 3: Vehicle Control Shows Biological Effects
Answer: Yes, this can happen. DMSO has been shown to modulate various signaling pathways, including those involved in inflammation, apoptosis, and the cell cycle.[1] At concentrations above 10%, DMSO can induce apoptosis through caspase activation.[1] Even at lower concentrations, it can have heterogeneous effects on signaling proteins.[1] This is why a vehicle control with the exact same DMSO concentration as your experimental samples is critical to account for these off-target effects.
This compound-Specific Considerations
Question: Could this compound itself be contributing to the cell death I'm seeing, even at very low, residual concentrations in the vehicle control?
Data Summary
Table 1: Recommended Final DMSO Concentrations in Cell Culture
| DMSO Concentration | General Effect | Recommendations |
| < 0.1% | Generally considered safe with minimal effects.[1][2] | Recommended for sensitive primary cells and long-term exposure studies.[1] |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for up to 72 hours.[1] | A common range for many in vitro assays. Requires validation for your specific cell line.[1] |
| 0.5% - 1.0% | Increased cytotoxicity and effects on cell proliferation observed in some cell lines.[1] | Short-term exposure may be possible for some robust lines. Often toxic.[1] |
| > 1.0% | Significant cytotoxicity, apoptosis, and membrane damage are common.[1] | Highly toxic and generally should be avoided.[1] |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated Concentration of DMSO
This protocol will help you determine the highest concentration of your vehicle (e.g., DMSO) that does not significantly affect the viability of your specific cell line.
-
Cell Plating: Plate your cells at the desired density in a 96-well plate and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your cell culture medium. A typical range to test would be from 0.01% to 2.0% (v/v). Include a "medium only" control (0% DMSO).
-
Treatment: Replace the medium in your cell plates with the medium containing the different concentrations of DMSO.
-
Incubation: Incubate the cells for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Assess Viability: Use a standard cell viability assay (e.g., MTT, MTS, or a trypan blue exclusion assay) to determine the percentage of viable cells at each DMSO concentration.
-
Analysis: Plot cell viability against the DMSO concentration. The highest concentration that does not cause a significant decrease in cell viability is your maximum tolerated concentration.
Protocol 2: this compound Experiment with Appropriate Vehicle Control
-
Stock Solution Preparation:
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution.
-
Prepare a "vehicle stock" of 100% DMSO from the same source.
-
-
Working Solution Preparation:
-
This compound Group: Dilute the this compound stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration is at or below the maximum tolerated concentration determined in Protocol 1.
-
Vehicle Control Group: Dilute the 100% DMSO vehicle stock in the same cell culture medium to the exact same final DMSO concentration as the this compound group.
-
Untreated Control Group (Recommended): This group receives only the cell culture medium without any DMSO or this compound.
-
-
Treatment: Administer the prepared solutions to your cells.
-
Incubation and Analysis: Incubate for the desired time and proceed with your experimental analysis.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected vehicle control cell death.
This compound Signaling Pathway
Caption: Simplified this compound mechanism of action via EGFR inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. An evaluation of this compound for the treatment of EGFR T790M mutation-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scite.ai [scite.ai]
- 6. researchgate.net [researchgate.net]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Western Blot for Low p-EGFR Levels Post-Aumolertinib
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers detecting low levels of phosphorylated Epidermal Growth Factor Receptor (p-EGFR) via Western blot after treatment with Aumolertinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect p-EGFR levels?
This compound is a third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] Its primary mechanism of action is to selectively and irreversibly bind to EGFR with sensitizing mutations (like exon 19 deletions or the L858R mutation) and the T790M resistance mutation.[1][2] By binding to the ATP-binding site of the EGFR kinase domain, this compound inhibits its autophosphorylation, leading to a significant, dose-dependent reduction in p-EGFR levels and blockade of downstream signaling pathways like MAPK and AKT.[4][5] This makes detecting the remaining low levels of p-EGFR challenging.
Q2: Why is it critical to use phosphatase inhibitors when preparing samples for p-EGFR detection?
Upon cell lysis, endogenous phosphatases are released, which can rapidly dephosphorylate proteins.[6][7][8] This is a very rapid process, with the potential for a phosphorylated protein to be dephosphorylated in milliseconds.[8] To preserve the phosphorylation status of EGFR, it is essential to add a cocktail of phosphatase inhibitors to the lysis buffer immediately before use.[6][7][8][9] These cocktails typically contain inhibitors for both serine/threonine and tyrosine phosphatases.[10][11]
Q3: Can I use milk as a blocking agent for my p-EGFR Western blot?
It is strongly advised to avoid using milk as a blocking agent.[6][8] Milk contains high levels of the phosphoprotein casein, which can lead to high background noise due to non-specific binding of the anti-phospho antibody.[6][8][12] Instead, use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for blocking.[6]
Q4: Should I use PBS-based or Tris-based buffers for my washes and antibody incubations?
Use Tris-based buffers like TBST instead of phosphate-buffered saline (PBS).[6][7] The phosphate (B84403) in PBS can compete with the phosphate groups on your target protein for antibody binding, potentially leading to a weaker signal.[7] If PBS must be used for any steps, ensure the membrane is thoroughly washed with TBST before antibody incubation to remove any residual phosphate.[6][7]
Q5: How can I be sure that the faint band I'm seeing is specific to p-EGFR?
To confirm the specificity of your p-EGFR band, you should run appropriate controls.[7] A positive control could be a lysate from cells known to have high p-EGFR levels (e.g., untreated or stimulated with EGF).[13] A negative control can be generated by treating a lysate with a phosphatase, such as lambda phosphatase; the p-EGFR band should disappear after this treatment.[7] Additionally, always probe a parallel blot for total EGFR to confirm that the protein is present in your sample and to normalize the p-EGFR signal.[6][12]
Troubleshooting Guide
Issue: No or very faint p-EGFR signal.
This is a common issue when detecting low-abundance phosphoproteins, especially after potent inhibitor treatment. Below is a step-by-step guide to troubleshoot this problem.
This compound and EGFR Signaling Pathway
References
- 1. An evaluation of this compound for the treatment of EGFR T790M mutation-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor activity of this compound, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 8. inventbiotech.com [inventbiotech.com]
- 9. Protease and phoshatase inhibitor cocktails | Abcam [abcam.com]
- 10. Phosphatase Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 11. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 12. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Preclinical Head-to-Head Comparison of Aumolertinib and Osimertinib in EGFR-Mutated Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective preclinical comparison of two third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), aumolertinib and osimertinib (B560133). The information presented is based on publicly available experimental data to assist researchers and drug development professionals in understanding the nuanced differences between these targeted therapies for non-small cell lung cancer (NSCLC).
Executive Summary
This compound and osimertinib are both potent and selective inhibitors of EGFR-sensitizing and T790M resistance mutations. Preclinical data suggests that both compounds exhibit robust anti-tumor activity in in vitro and in vivo models of EGFR-mutated NSCLC. This compound has demonstrated significant inhibitory effects against a range of uncommon EGFR mutations and has shown favorable pharmacokinetic properties, including higher concentration in plasma and various tissues in mouse models compared to osimertinib.[1] Both drugs effectively suppress the EGFR signaling pathway, leading to the inhibition of downstream effectors such as AKT and ERK.
Data Presentation
In Vitro Kinase Inhibition
The inhibitory activity of this compound and osimertinib against various EGFR mutations was assessed using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| EGFR Mutation | This compound IC50 (nmol/L) | Osimertinib IC50 (nmol/L) |
| L861Q | 0.84 | Not Reported in this study |
| D761Y | 1.12 | Not Reported in this study |
| L747S | 1.15 | Not Reported in this study |
| Other Mutations | 2.50 - 82.80 | Not Reported in this study |
Data extracted from a study evaluating this compound's effect on various EGFR kinases. A direct head-to-head IC50 comparison with osimertinib in the same assay was not available in the reviewed literature.[2]
Cell Proliferation Inhibition
The anti-proliferative activity of this compound and osimertinib was evaluated in Ba/F3 cells engineered to express various uncommon EGFR mutations.
| EGFR Mutation in Ba/F3 Cells | This compound IC50 (nmol/L) | Osimertinib IC50 (nmol/L) |
| FQEA | Potent Inhibition | Close to this compound |
| ASV | Potent Inhibition | Close to this compound |
| SVD | Potent Inhibition | Close to this compound |
| NPH | Potent Inhibition | Close to this compound |
| S768I | Potent Inhibition | Close to this compound |
| L861Q | Potent Inhibition | Close to this compound |
| T790M/L861Q | Potent Inhibition | Close to this compound |
| G719S | Potent Inhibition | Close to this compound |
| Average (uncommon mutations) | 10.68 - 453.47 | Close to this compound |
| EGFR WT | Higher IC50 (Lower Activity) | Lower IC50 (Higher Activity vs. This compound) |
Based on a study where this compound's inhibitory effects were described as potent and close to those of osimertinib for several uncommon EGFR mutations.[2] this compound showed lower activity against wild-type (WT) EGFR compared to osimertinib, suggesting higher selectivity.[2]
In Vivo Anti-Tumor Efficacy
The in vivo anti-tumor activity of this compound and osimertinib was assessed in mouse xenograft models bearing different EGFR mutations.
| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition |
| Ba/F3 EGFR ASV (Ex20ins) Allograft | This compound | 40 mg/kg/day | Significant inhibition |
| Ba/F3 EGFR L861Q Allograft | This compound | 20 mg/kg & 40 mg/kg | Significant inhibition |
| Osimertinib | 20 mg/kg | Significant inhibition | |
| Patient-Derived Xenograft (PDX) H773-V774insNPH | This compound | 20 mg/kg & 40 mg/kg | Significant inhibition |
| Osimertinib | 20 mg/kg | Significant inhibition |
In these preclinical models, both this compound and osimertinib demonstrated significant tumor growth inhibition.[2]
Mechanism of Action: EGFR Signaling Pathway Inhibition
Both this compound and osimertinib are third-generation EGFR-TKIs that irreversibly bind to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain. This covalent binding blocks the downstream signaling pathways, primarily the PI3K-AKT and RAS-RAF-MEK-ERK pathways, thereby inhibiting tumor cell proliferation and survival.[2] Preclinical studies have shown that this compound treatment leads to a significant reduction in the phosphorylation of EGFR, AKT, and ERK in tumor tissues.[2]
References
- 1. Pharmacokinetic Comparison of this compound Osimertinib Gefitinib and Their Major Metabolites in NSCLC - The ASCO Post [ascopost.com]
- 2. Antitumor activity of this compound, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
Aumolertinib's Activity Against EGFR Exon 19 Deletion versus L858R Mutations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Aumolertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has demonstrated significant efficacy in the first-line treatment of locally advanced or metastatic non-small cell lung cancer (NSCLC) harboring EGFR mutations.[1][2] This guide provides a detailed comparison of this compound's activity against the two most common EGFR mutations: exon 19 deletion (Exon 19del) and L858R substitution.
Executive Summary
Clinical evidence, primarily from the pivotal AENEAS phase III trial, suggests that patients with EGFR Exon 19del mutations may derive a greater benefit from this compound compared to those with the L858R mutation, as evidenced by a longer median progression-free survival (PFS).[3] However, this compound remains a highly effective treatment option for both genotypes, significantly outperforming first-generation EGFR-TKIs.[1][4]
Data Presentation: Efficacy of this compound in EGFR Exon 19del vs. L858R
The following table summarizes the key efficacy endpoints for this compound in treatment-naïve patients with EGFR Exon 19del or L858R mutations, primarily drawing from the AENEAS trial.
| Efficacy Endpoint | EGFR Exon 19 Deletion | EGFR L858R Mutation |
| Median Progression-Free Survival (mPFS) | 20.8 months | 13.4 months |
| Hazard Ratio (HR) for PFS vs. Gefitinib (B1684475) | 0.39 | 0.60 |
| Objective Response Rate (ORR) | Data not specifically reported for subgroups in the primary publication. Overall ORR for this compound was 73.8%.[3] | Data not specifically reported for subgroups in the primary publication. Overall ORR for this compound was 73.8%.[3] |
| Disease Control Rate (DCR) | Data not specifically reported for subgroups in the primary publication. Overall DCR for this compound was 93.0%.[3] | Data not specifically reported for subgroups in the primary publication. Overall DCR for this compound was 93.0%.[3] |
| Duration of Response (DoR) | Data not specifically reported for subgroups. Overall median DoR for this compound was 18.1 months.[1] | Data not specifically reported for subgroups. Overall median DoR for this compound was 18.1 months.[1] |
Mechanism of Action
This compound is a potent and irreversible inhibitor of EGFR-sensitizing mutations (including Exon 19del and L858R) and the T790M resistance mutation, while showing minimal activity against wild-type EGFR.[2][5] By covalently binding to the ATP-binding site of the mutant EGFR, this compound blocks downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, thereby inhibiting tumor cell proliferation and survival.[6][7]
References
- 1. This compound vs Gefitinib in Patients With Advanced NSCLC and EGFR Exon 19 Deletion or L858R Mutation - The ASCO Post [ascopost.com]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. EGFR-mutated NSCLC: this compound vs. gefitinib extends PFS | MDedge [mdedge.com]
- 5. An evaluation of this compound for the treatment of EGFR T790M mutation-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activity of this compound, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In vivo comparison of Aumolertinib and afatinib in EGFR-mutant xenografts.
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations, the evolution of tyrosine kinase inhibitors (TKIs) has been pivotal. This guide provides a comparative analysis of two key players: Aumolertinib, a third-generation EGFR-TKI, and Afatinib, a second-generation irreversible ErbB family blocker, focusing on their in vivo performance in EGFR-mutant xenograft models.
This compound has demonstrated potent antitumor activity, particularly against uncommon EGFR mutations, where treatment options have been historically limited.[1][2] In preclinical studies, it has shown high selectivity and efficacy in inhibiting tumor growth.[1][3] Afatinib, a broader spectrum inhibitor, has also been a standard of care, with established efficacy in various EGFR-mutant settings.[4][5] This comparison aims to distill the key findings from in vivo studies to inform researchers, scientists, and drug development professionals.
Comparative Efficacy in EGFR-Mutant Xenograft Models
In vivo studies provide a critical platform for evaluating the therapeutic potential of anticancer agents in a setting that mimics the tumor microenvironment. A key study directly compared the efficacy of this compound and Afatinib in an allograft model of Ba/F3 cells harboring the EGFR L861Q mutation.
| Parameter | This compound | Afatinib | Osimertinib (Control) | Vehicle | Reference |
| EGFR Mutation | L861Q | L861Q | L861Q | L861Q | [1] |
| Model | Ba/F3 Allograft | Ba/F3 Allograft | Ba/F3 Allograft | Ba/F3 Allograft | [1] |
| Dosage | 40 mg/kg | 7.5 mg/kg | 20 mg/kg | - | [1] |
| Administration | Once daily | Once daily | Once daily | Once daily | [1] |
| Treatment Duration | 13 days | 13 days | 13 days | 13 days | [1] |
| Tumor Growth Inhibition (TGI) | 103% (tumor regression) | Similar efficacy to this compound | Similar efficacy to this compound | - | [1] |
Table 1: In Vivo Efficacy of this compound and Afatinib in an EGFR L861Q Allograft Model.
In a separate patient-derived xenograft (PDX) model with an EGFR L858R mutation (LG703), Afatinib demonstrated significant antitumor activity, leading to a complete tumor response during the 21-day treatment period.[4]
| Parameter | Afatinib | Erlotinib (Control) | Vehicle | Reference |
| EGFR Mutation | L858R | L858R | L858R | [4] |
| Model | LG703 PDX | LG703 PDX | LG703 PDX | [4] |
| Dosage | 20 mg/kg | 50 mg/kg | - | [4] |
| Administration | Once daily (po) | Once daily (po) | - | [4] |
| Treatment Duration | 21 days | 21 days | 21 days | [4] |
| Tumor Response | Complete Response | Temporary Growth Delay | - | [4] |
Table 2: In Vivo Efficacy of Afatinib in an EGFR L858R Patient-Derived Xenograft Model.
Pharmacokinetic Profile
While a direct pharmacokinetic comparison in the same study is not available, independent studies shed light on the properties of this compound. A study comparing this compound to Osimertinib and Gefitinib (B1684475) found that this compound exhibited a larger area under the concentration-time curve (AUC) in mouse plasma and bone marrow.[6][7][8] Furthermore, at the time of maximum concentration (tmax), the concentrations of this compound were significantly higher in nine important tissues, including the lung and brain, compared to Osimertinib and Gefitinib.[6][7][8] This suggests excellent bioavailability and tissue distribution for this compound.[6][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are the experimental protocols for the in vivo xenograft studies cited.
This compound Xenograft Study Protocol (EGFR L861Q)
-
Cell Line: Ba/F3 cells engineered to express the EGFR L861Q mutation.
-
Animal Model: Nude mice.
-
Tumor Implantation: Subcutaneous injection of Ba/F3 cells.
-
Treatment Initiation: Treatment began when the tumor volume reached approximately 100 mm³.[1]
-
Drug Administration: this compound was administered orally once a day at a dose of 40 mg/kg.[1] Afatinib was used as a positive control and administered orally once a day at a dose of 7.5 mg/kg.[1]
-
Monitoring: Tumor volume was measured regularly to assess tumor growth inhibition.
-
Endpoint: The study concluded after 13 days of treatment.[1]
Afatinib Patient-Derived Xenograft (PDX) Study Protocol (EGFR L858R)
-
Tumor Model: LG703 patient-derived xenograft harboring an EGFR L858R mutation.[4]
-
Animal Model: NSG (NOD scid gamma) mice.[4]
-
Tumor Implantation: Tumor fragments from the LG703 PDX model were implanted into individual mice.[4]
-
Randomization: Mice were randomized into treatment and control groups.[4]
-
Drug Administration: Afatinib was administered orally (po) once daily at a dose of 20 mg/kg.[4]
-
Treatment Duration: Treatment was administered for 3 weeks, followed by a 75-day monitoring period.[4]
-
Endpoint Assessment: Tumor response was monitored, and changes in signal transduction mediators were assessed at 6 and 24 hours post-treatment.[4]
Visualizing the Mechanisms and Workflow
To better understand the context of these in vivo comparisons, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for xenograft studies.
Caption: EGFR signaling pathway with points of inhibition for Afatinib and this compound.
Caption: Experimental workflow for in vivo xenograft studies.
References
- 1. Antitumor activity of this compound, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of this compound, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic Comparison of this compound Osimertinib Gefitinib and Their Major Metabolites in NSCLC - The ASCO Post [ascopost.com]
- 8. Pharmacokinetics comparison of this compound, osimertinib, gefitinib and their major metabolites in mouse model and NSCLC patients - ecancer [ecancer.org]
Aumolertinib's Cross-Resistance Profile Against Other Third-Generation EGFR TKIs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) have revolutionized the treatment landscape for non-small cell lung cancer (NSCLC) patients with activating EGFR mutations. Aumolertinib, a potent third-generation EGFR TKI, has demonstrated significant clinical activity and a favorable safety profile, comparable to other drugs in its class like osimertinib (B560133) and lazertinib (B608487).[1][2][3][4] However, the emergence of acquired resistance remains a critical challenge, limiting the long-term efficacy of these agents. Understanding the cross-resistance profile of this compound against other third-generation EGFR TKIs is paramount for developing effective sequential and combination therapeutic strategies. This guide provides an objective comparison of this compound's performance against other third-generation alternatives, supported by available preclinical and clinical data.
Comparative Efficacy Against Common EGFR Mutations
This compound, osimertinib, and lazertinib are all highly effective against the common sensitizing EGFR mutations (exon 19 deletions and L858R) and the T790M resistance mutation, which is the primary mechanism of resistance to first- and second-generation EGFR TKIs.[5][6] Preclinical studies have shown that these third-generation inhibitors exhibit potent activity against cell lines harboring these mutations, with IC50 values in the low nanomolar range.
Table 1: Comparative Preclinical Activity of Third-Generation EGFR TKIs Against Common EGFR Mutations
| EGFR Mutation | This compound IC50 (nM) | Osimertinib IC50 (nM) | Lazertinib IC50 (nM) |
| Exon 19 Deletion | 3.3 | ~1-15 | ~3.3-5.7 |
| L858R | ~4-10 | ~10-25 | ~3.3-5.7 |
| Exon 19 Del / T790M | ~1-5 | ~1-10 | ~3.3-5.7 |
| L858R / T790M | 3.3 | ~1-15 | ~3.3-5.7 |
| Wild-Type EGFR | 596.6 | ~150-500 | ~722.7 |
Note: IC50 values are compiled from various preclinical studies and may vary depending on the specific cell line and assay conditions. The data presented is for comparative purposes.[7][8]
Cross-Resistance in the Context of Acquired Resistance Mutations
The primary focus of cross-resistance analysis for third-generation EGFR TKIs centers on acquired mutations that emerge during treatment. The most well-characterized of these is the C797S mutation in exon 20 of the EGFR gene.
The C797S Mutation: A Common Hurdle
This compound, osimertinib, and lazertinib are all irreversible inhibitors that form a covalent bond with the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain.[7][9] The C797S mutation, which replaces this cysteine with a serine, prevents this covalent binding, thereby conferring resistance to all currently approved third-generation EGFR TKIs.[9][10][11]
Preclinical and clinical evidence strongly suggests a high degree of cross-resistance among this compound, osimertinib, and lazertinib in the presence of the C797S mutation.[12] A case report has documented the emergence of the C797S mutation in a patient who developed resistance to lazertinib, with patient-derived cells demonstrating resistance to both lazertinib and osimertinib in viability assays.[12] While specific IC50 values for this compound against C797S-mutant cell lines are not widely published in direct comparative studies, the shared mechanism of action strongly implies a similar lack of efficacy.
The development of fourth-generation EGFR TKIs is actively underway to address the challenge of the C797S mutation, with several candidates demonstrating promising preclinical activity against C797S-mutant models.[7][13][14]
Off-Target Resistance Mechanisms: MET Amplification
MET amplification is another significant mechanism of acquired resistance to third-generation EGFR TKIs, leading to the activation of a bypass signaling pathway. In this scenario, the cancer cells become dependent on MET signaling for their growth and survival, rendering them less sensitive to EGFR inhibition. There is evidence to suggest that MET amplification can confer cross-resistance to different third-generation EGFR TKIs. However, combination strategies targeting both EGFR and MET have shown promise. For instance, a case has been reported where a patient with MET amplification-driven resistance to a second-generation EGFR TKI and crizotinib (B193316) was successfully treated with a combination of this compound and a novel MET inhibitor, gumarontinib.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of EGFR TKI cross-resistance.
Cell Viability Assay (MTT/CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of EGFR TKIs in various EGFR-mutant cell lines.
Protocol:
-
Cell Seeding: Cancer cell lines with specific EGFR mutations are seeded into 96-well plates at a density of 3,000-5,000 cells per well and incubated overnight to allow for cell attachment.
-
Compound Treatment: A serial dilution of the EGFR TKIs (this compound, Osimertinib, Lazertinib) is prepared in the appropriate cell culture medium. The medium in the wells is replaced with the medium containing the different concentrations of the TKIs. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated for a further 2-4 hours. The resulting formazan (B1609692) crystals are then dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
CellTiter-Glo® Luminescent Cell Viability Assay: An equal volume of CellTiter-Glo® reagent is added to each well, and after a brief incubation, the luminescence is measured, which is proportional to the amount of ATP and thus the number of viable cells.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. A dose-response curve is plotted, and the IC50 value is determined using non-linear regression analysis.
Western Blot Analysis
Objective: To assess the effect of EGFR TKIs on the phosphorylation of EGFR and downstream signaling proteins (e.g., AKT, ERK).
Protocol:
-
Cell Treatment and Lysis: Cells are treated with the EGFR TKIs at various concentrations for a specified period. Following treatment, the cells are lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay, such as the BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction. The resulting signal is captured using an imaging system.
-
Analysis: The intensity of the protein bands is quantified, and the levels of phosphorylated proteins are normalized to the total protein levels and the loading control.
Next-Generation Sequencing (NGS) for Resistance Mutation Detection
Objective: To identify acquired resistance mutations in the EGFR gene or other cancer-related genes from tumor tissue or circulating tumor DNA (ctDNA).
Protocol:
-
Sample Collection and DNA Extraction: Tumor tissue from a biopsy or ctDNA from a blood sample is collected from patients who have developed resistance to an EGFR TKI. DNA is then extracted and purified from the sample.
-
Library Preparation: The extracted DNA is used to prepare a sequencing library. This involves fragmenting the DNA, adding adapters for sequencing, and amplifying the library.
-
Target Enrichment (for targeted sequencing): Specific regions of interest, such as the entire coding sequence of the EGFR gene or a panel of cancer-related genes, are captured and enriched.
-
Sequencing: The prepared library is sequenced using an NGS platform.
-
Data Analysis: The sequencing data is processed through a bioinformatics pipeline to align the reads to a reference genome, identify genetic variants (mutations), and determine their allele frequencies.
Visualizations
EGFR Signaling Pathway and TKI Inhibition
Caption: EGFR signaling pathway and the mechanism of action of third-generation TKIs.
Experimental Workflow for Cell Viability Assay
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Clinical study of this compound versus osimertinib in the treatment of EGFR-mutated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]
- 7. Lazertinib: breaking the mold of third-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis for Inhibition of Mutant EGFR with Lazertinib (YH25448) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EGFR C797S as a Resistance Mechanism of Lazertinib in Non-small Cell Lung Cancer with EGFR T790M Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Third generation EGFR TKIs: current data and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn.amegroups.cn [cdn.amegroups.cn]
- 13. Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound challenge as an optional treatment in advanced non small-cell lung cancer after osimertinib failure with epidermal growth factor receptor-sensitive mutation: A case series - PMC [pmc.ncbi.nlm.nih.gov]
Independent validation of Aumolertinib's selectivity for mutant over wild-type EGFR.
Aumolertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has emerged as a significant therapeutic agent in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations.[1][2] A key characteristic of third-generation EGFR-TKIs is their high selectivity for sensitizing and resistance mutations within the EGFR gene, while exhibiting lower activity against the wild-type (WT) form of the receptor. This selectivity profile is crucial for minimizing off-target effects and improving the therapeutic window. This guide provides an independent validation of this compound's selectivity, comparing its performance with other EGFR inhibitors and presenting supporting experimental data.
Comparative Selectivity of EGFR Inhibitors
The inhibitory activity of this compound and other EGFR-TKIs is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of the EGFR kinase by 50%. A lower IC50 value indicates greater potency. The selectivity of a drug for mutant EGFR over wild-type EGFR can be expressed as a ratio of the IC50 for WT EGFR to the IC50 for the mutant EGFR. A higher ratio signifies greater selectivity.
The following table summarizes the in vitro IC50 values for this compound, Osimertinib, Afatinib (B358), and Gefitinib against wild-type EGFR and various common and uncommon EGFR mutations.
| Drug | EGFR WT | EGFR L858R | EGFR ex19del | EGFR T790M | EGFR L858R/T790M | EGFR ex19del/T790M | EGFR C797S |
| This compound | 596.60 nM[3] | 0.84 - 82.80 nM[4] | - | - | - | - | - |
| Osimertinib | ~15-fold higher than mutant[5] | - | - | - | 9 nM (H1975)[6] | 8 nM (PC9 GR)[6] | - |
| Afatinib | 60 nM[7] | 0.7 nM[7] | 0.8 nM (PC-9)[8] | 99 nM[7] | - | - | - |
| Gefitinib | 157 nM[7] | 5 nM[7] | - | - | - | - | - |
| Erlotinib | 110 nM[7] | 40 nM[7] | - | - | - | - | - |
Note: IC50 values can vary between different studies and experimental conditions. The data presented here is a compilation from multiple sources for comparative purposes. The selectivity of this compound for various uncommon EGFR mutations has also been reported, with IC50 values ranging from 10.68 to 453.47 nM.[3]
Experimental Methodologies
The determination of EGFR inhibitor selectivity involves a combination of biochemical and cell-based assays.
Biochemical Kinase Assays
These assays measure the direct interaction between the inhibitor and the purified EGFR kinase domain.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
-
Reagent Preparation: Prepare a stock solution of the test inhibitor (e.g., this compound) in 100% DMSO. Prepare a kinase reaction master mix containing the peptide substrate and ATP in a kinase assay buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).[9] Dilute the recombinant EGFR enzyme (wild-type or mutant) to the desired concentration in the kinase assay buffer.[10]
-
Kinase Reaction: In a 96-well plate, add 5 µL of the diluted inhibitor or control (DMSO for 100% activity, no enzyme for background). Add 10 µL of the kinase reaction master mix to each well. Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well. Incubate the plate at 30°C for 60 minutes.[10]
-
ADP Detection: To stop the kinase reaction and deplete the remaining ATP, add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes. Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.[10]
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 value is determined from the plot of inhibitor concentration versus the percentage of kinase activity.
Cell-Based Assays
These assays assess the inhibitor's activity within a cellular context, providing a more physiologically relevant measure of potency.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is indicative of metabolically active cells.[11]
-
Cell Culture: Seed cancer cell lines with known EGFR mutations (or engineered to express specific mutations) in a 96-well plate and culture overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the EGFR inhibitor for 72 hours.[3]
-
Assay Procedure: Equilibrate the plate and its contents to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[12]
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12] Record the luminescence using a luminometer.[12]
-
Data Analysis: The IC50 value is calculated by plotting the inhibitor concentration against the percentage of cell viability.
EGFR Phosphorylation Assay (Western Blot)
This method directly measures the phosphorylation status of EGFR and its downstream signaling proteins in response to inhibitor treatment.
-
Cell Culture and Treatment: Plate cells and serum-starve them for 12-18 hours to reduce basal EGFR phosphorylation. Treat cells with the desired concentrations of the inhibitor for a specified time (e.g., 2 hours). For some experiments, stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.[13]
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[13]
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per sample by SDS-PAGE and transfer the proteins to a PVDF membrane.[13]
-
Immunodetection: Block the membrane and then incubate it with a primary antibody against phosphorylated EGFR (p-EGFR). Subsequently, incubate with an HRP-conjugated secondary antibody.[13]
-
Signal Detection: Detect the chemiluminescent signal using a digital imager.[13] To ensure equal protein loading, the membrane is typically stripped and re-probed with antibodies against total EGFR and a loading control like β-Actin.[13]
Visualizing EGFR Signaling and Experimental Workflow
To better understand the mechanism of action of this compound and the experimental procedures used for its validation, the following diagrams are provided.
Caption: EGFR Signaling Pathway and this compound's Point of Inhibition.
Caption: General Workflow of an In Vitro Kinase Selectivity Assay.
References
- 1. This compound: A Review in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor activity of this compound, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Clinical and comparative utility of afatinib in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. ch.promega.com [ch.promega.com]
- 13. benchchem.com [benchchem.com]
Aumolertinib vs. Cisplatin in Patient-Derived Xenograft (PDX) Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Aumolertinib and Cisplatin (B142131)
This compound is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed to selectively target both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR. This selectivity aims to reduce off-target toxicities commonly associated with earlier generation EGFR TKIs.
Cisplatin is a platinum-based chemotherapy agent that has been a cornerstone of NSCLC treatment for decades. Its mechanism of action involves binding to DNA, where it forms cross-links that disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Mechanism of Action and Signaling Pathways
The distinct mechanisms of this compound and cisplatin are reflected in the signaling pathways they modulate.
This compound's primary target is the EGFR signaling pathway. By irreversibly binding to the ATP-binding site of mutant EGFR, it inhibits downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for tumor cell proliferation, survival, and growth.
Cisplatin , on the other hand, exerts its cytotoxic effects primarily through DNA damage. Upon entering the cell, it forms platinum-DNA adducts, which trigger a DNA damage response. This can activate various signaling pathways, including those involving ATM/ATR, p53, and MAPK, leading to cell cycle arrest and apoptosis.
Efficacy in Patient-Derived Xenograft (PDX) Models
PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered more clinically relevant than traditional cell line-derived xenografts as they better recapitulate the heterogeneity of human tumors.
While direct comparative studies are lacking, individual studies have demonstrated the anti-tumor activity of both this compound and cisplatin in NSCLC PDX models.
This compound Efficacy Data
A study investigating this compound's activity in a PDX model harboring an uncommon EGFR mutation (H773-V774insNPH) demonstrated significant tumor growth inhibition.[1] This suggests that this compound's efficacy may extend beyond the more common EGFR mutations.
| Drug | PDX Model | EGFR Mutation | Key Finding |
| This compound | NSCLC PDX | H773-V774insNPH | Significant tumor growth inhibition |
Cisplatin Efficacy Data
Multiple studies have utilized NSCLC PDX models to evaluate the efficacy of cisplatin. One study reported that cisplatin significantly inhibited tumor growth in NSCLC PDX models.[2] Another study demonstrated that cisplatin, in combination with other agents, could enhance anti-tumor effects in these models.[3] The response to cisplatin in PDX models has also been shown to correlate with the clinical outcomes of the patients from whom the tumors were derived.
| Drug | PDX Model | Key Finding |
| Cisplatin | NSCLC PDX | Significant tumor growth inhibition |
| Cisplatin (in combination) | NSCLC PDX | Enhanced anti-tumor efficacy |
Note: The data presented above is from separate studies with different PDX models and experimental conditions. Therefore, a direct comparison of the magnitude of tumor growth inhibition between this compound and cisplatin cannot be made from this data.
Experimental Protocols for PDX-Based Drug Efficacy Studies
The following is a generalized protocol for establishing NSCLC PDX models and evaluating the in vivo efficacy of therapeutic agents, based on methodologies described in the literature.
Detailed Methodologies:
-
PDX Model Establishment:
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection or biopsy.
-
Implantation: Small fragments of the tumor (typically 2-3 mm³) are subcutaneously implanted into immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth and Passaging: Once the tumors reach a certain size (e.g., 1000-1500 mm³), they are harvested and can be serially passaged into new cohorts of mice for model expansion.
-
-
In Vivo Drug Efficacy Studies:
-
Animal Cohorts: Mice bearing established PDX tumors of a specified size are randomized into treatment and control groups.
-
Drug Administration: this compound is typically administered orally, while cisplatin is administered via intraperitoneal or intravenous injection. Dosing schedules and concentrations are determined based on preclinical toxicology studies.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
-
Biomarker Analysis: At the end of the study, tumors may be harvested for biomarker analysis (e.g., immunohistochemistry, western blotting, or genomic sequencing) to investigate the molecular mechanisms of drug response and resistance.
-
Conclusion
Both this compound and cisplatin have demonstrated anti-tumor activity in NSCLC PDX models, consistent with their distinct mechanisms of action. This compound's targeted inhibition of the EGFR pathway makes it a potent option for patients with specific EGFR mutations, while cisplatin's broad DNA-damaging effects provide a therapeutic option for a wider range of NSCLC histologies.
The use of PDX models provides a valuable preclinical platform to further investigate the efficacy of these agents, explore mechanisms of resistance, and identify predictive biomarkers to guide personalized treatment strategies in NSCLC. Future studies directly comparing this compound and cisplatin in well-characterized NSCLC PDX models would be invaluable for defining their relative efficacy in specific patient subpopulations.
References
- 1. Antitumor activity of this compound, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validating Predictive Biomarkers for Aumolertinib Sensitivity In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Aumolertinib's in vitro performance with other EGFR tyrosine kinase inhibitors (TKIs), supported by experimental data. We delve into the predictive biomarkers that determine sensitivity to this compound, offering detailed experimental protocols and visual representations of key biological pathways and workflows to aid in research and development.
Comparative Efficacy of this compound Against EGFR Mutations
This compound, a third-generation EGFR-TKI, has demonstrated potent and selective inhibitory activity against non-small cell lung cancer (NSCLC) harboring various EGFR mutations.[1][2] Its efficacy is particularly notable against both common sensitizing mutations (Exon 19 deletions and L858R) and the T790M resistance mutation, which often emerges after treatment with first or second-generation EGFR-TKIs.[2][3][4] Furthermore, in vitro studies have highlighted this compound's activity against a range of uncommon EGFR mutations.[1][5]
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound compared to other EGFR-TKIs across different EGFR mutation statuses, providing a quantitative measure of their relative potency.
Table 1: In Vitro Inhibitory Activity (IC50, nmol/L) of this compound and Comparator EGFR-TKIs Against Various EGFR Kinases
| EGFR Mutation | This compound | Osimertinib | Afatinib |
| L861Q | Potent Inhibition | - | - |
| D761Y | Potent Inhibition | - | - |
| L747S | Potent Inhibition | - | - |
| Other Uncommon Mutations | 0.84 - 82.80 | Similar to this compound | - |
| Data compiled from studies on in vitro kinase activity.[1] |
Table 2: In Vitro Cell Viability Inhibition (IC50, nmol/L) of this compound and Comparator EGFR-TKIs in Engineered Ba/F3 Cells
| EGFR Mutation | This compound | Osimertinib | Afatinib |
| Uncommon Mutations (Average) | 10.68 - 453.47 | Similar to this compound | - |
| FQEA | Most Potent | - | - |
| ASV | Most Potent | - | - |
| SVD | Most Potent | - | - |
| NPH | Most Potent | - | - |
| S768I | Most Potent | - | - |
| L861Q | Most Potent | - | - |
| T790M/L861Q | Most Potent | - | - |
| G719S | Most Potent | - | - |
| Wild-Type (WT) | 596.60 | Lower than this compound | Higher than this compound |
| Data from cell viability assays on Ba/F3 cells expressing various EGFR mutations.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro assays used to determine this compound sensitivity.
Cell Viability Assay (CellTiter-Glo® Assay)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Plate engineered Ba/F3 cells or patient-derived cells harboring specific EGFR mutations in 96-well plates at a density of 5,000-10,000 cells per well.
-
Drug Treatment: After 24 hours of incubation, treat the cells with serial dilutions of this compound, Osimertinib, and Afatinib for 72 hours.
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for EGFR Pathway Phosphorylation
This technique is used to detect the phosphorylation status of EGFR and its downstream signaling proteins, providing insight into the drug's mechanism of action.
-
Cell Lysis: Treat cells with the desired concentrations of EGFR-TKIs for a specified time (e.g., 4 hours), then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated EGFR (pEGFR), total EGFR, phosphorylated AKT (pAKT), total AKT, phosphorylated ERK (pERK), and total ERK.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing Molecular Pathways and Experimental Processes
Understanding the underlying biological mechanisms and experimental designs is facilitated by clear visual diagrams.
Caption: EGFR signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for validating predictive biomarkers.
Caption: Logical relationship between EGFR mutations and this compound sensitivity.
References
- 1. Antitumor activity of this compound, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Aumolertinib and Osimertinib in Complex with EGFR: A Structural Perspective
Aumolertinib and Osimertinib, two prominent third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), have revolutionized the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR mutations. While both drugs exhibit remarkable clinical efficacy, a detailed comparison of their crystal structures when bound to EGFR reveals subtle yet significant differences in their binding modes and interactions. This guide provides a comprehensive analysis of these structures, offering valuable insights for researchers and drug development professionals.
This comparative guide delves into the structural nuances of this compound and Osimertinib bound to EGFR, presenting key quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological pathways and experimental workflows.
Crystallographic and Binding Data at a Glance
To facilitate a direct comparison, the following tables summarize the key crystallographic data and binding interactions of this compound and Osimertinib with EGFR.
| Crystallographic Data | This compound-EGFR (WT) | Osimertinib-EGFR (T790M) | Osimertinib-EGFR (L858R/T790M/C797S) | Osimertinib-EGFR (T790M/V948R) |
| PDB ID | 6JXT[1][2][3] | 6JX0[4][5] | 6LUD | 6Z4B[4][6] |
| Resolution (Å) | 2.31[1] | 2.53[5] | 2.05[7] | 2.50[6] |
| EGFR Mutant | Wild-Type | T790M | L858R/T790M/C797S | T790M/V948R |
| R-Value Work | 0.216[1] | 0.192[5] | 0.206[7] | 0.221[6] |
| R-Value Free | 0.239[1] | 0.222[5] | 0.222[7] | 0.251[6] |
| Key Binding Interactions | This compound (PDB: 6JXT) | Osimertinib (PDB: 6JX0) |
| Covalent Bond | Cys797 | Cys797 |
| Hydrogen Bonds | Met793 (main chain) | Met793 (main chain) |
| Asp855 | Asp855 | |
| Hydrophobic Interactions | Leu718, Val726, Ala743, Met766, Leu788, Thr790, Leu844, Thr854, Phe856 | Leu718, Val726, Ala743, Met766, Leu788, Met790, Leu844, Thr854, Phe856 |
Unraveling the Binding Geometries
Both this compound and Osimertinib are irreversible inhibitors that form a covalent bond with the Cys797 residue in the ATP-binding pocket of EGFR. This covalent linkage is a hallmark of third-generation EGFR TKIs, enabling potent and sustained inhibition.[8]
Analysis of the crystal structures reveals that both inhibitors occupy the ATP-binding site and engage in a network of hydrogen bonds and hydrophobic interactions that contribute to their high affinity and selectivity. The pyrimidine (B1678525) core of both molecules forms crucial hydrogen bonds with the main chain of Met793 in the hinge region of the kinase domain.
A key distinction lies in the interactions with the gatekeeper residue at position 790. In the wild-type EGFR, this residue is a threonine (Thr790), while the common resistance mutation replaces it with a larger methionine (T790M). Osimertinib's design allows it to accommodate the bulkier methionine residue, a feature that contributes to its efficacy against T790M-mutant NSCLC.[3][5] Molecular dynamics simulations have suggested that Osimertinib interacts extensively with Met790 in the mutant, a factor contributing to its higher affinity for the T790M mutant over the wild-type EGFR.[3][5]
This compound also demonstrates high potency against EGFR with the T790M mutation. The innovative introduction of a cyclopropyl (B3062369) group on the indole (B1671886) nitrogen in this compound is reported to enhance its metabolic stability and selectivity.
Visualizing the EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) signaling pathway is a complex network that regulates cell proliferation, survival, and differentiation. Its dysregulation is a key driver in many cancers. The diagram below illustrates the major components and cascades within this pathway.
Figure 1: The EGFR signaling pathway, illustrating the major downstream cascades including the Ras-Raf-MEK-ERK, PI3K-Akt-mTOR, and PLCγ-PKC pathways.
Experimental Protocols: A Step-by-Step Overview
The determination of the crystal structures of this compound and Osimertinib in complex with EGFR involves a multi-step process. Below is a generalized protocol based on standard protein crystallography techniques.
Protein Expression and Purification
The kinase domain of human EGFR (wild-type or mutant) is typically expressed in an insect cell system, such as Spodoptera frugiperda (Sf9) cells, using a baculovirus expression vector.[1][5] This system is well-suited for producing large quantities of properly folded eukaryotic proteins.
The expressed protein is then purified to homogeneity using a series of chromatography steps. This often includes an initial affinity chromatography step (e.g., Ni-NTA for His-tagged proteins), followed by ion-exchange and size-exclusion chromatography to remove any remaining impurities and aggregated protein.
Crystallization
Crystallization is the process of forming a well-ordered, three-dimensional lattice of the protein-inhibitor complex. This is a critical and often challenging step.
-
Complex Formation: The purified EGFR protein is incubated with a molar excess of either this compound or Osimertinib to ensure complete binding.
-
Crystallization Screening: The protein-inhibitor complex is then subjected to a wide range of crystallization conditions using high-throughput screening methods. These screens vary parameters such as pH, precipitant type and concentration (e.g., polyethylene (B3416737) glycol, salts), and temperature.
-
Optimization: Once initial crystal hits are identified, the conditions are optimized to produce larger, single crystals of high quality suitable for X-ray diffraction.
X-ray Diffraction Data Collection and Structure Determination
A single, high-quality crystal is mounted and cryo-cooled in liquid nitrogen to prevent radiation damage. The crystal is then exposed to a high-intensity X-ray beam, typically at a synchrotron source. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern.
This diffraction data is processed to determine the electron density map of the molecule. A model of the protein-inhibitor complex is then built into the electron density map and refined to produce the final, high-resolution crystal structure.
Visualizing the Experimental Workflow
The following diagram outlines the general workflow for determining the crystal structure of a protein-ligand complex.
Figure 2: A generalized workflow for protein crystallography, from protein expression to final structure validation.
Conclusion
The crystal structures of this compound and Osimertinib bound to EGFR provide invaluable atomic-level insights into their mechanisms of action. While both inhibitors share a common covalent binding mechanism and key interactions within the ATP pocket, subtle differences in their chemical structures and interactions with specific EGFR mutants likely contribute to their distinct pharmacological profiles. This detailed structural comparison, coupled with an understanding of the experimental methodologies, offers a solid foundation for the rational design of next-generation EGFR inhibitors with improved efficacy and resistance profiles.
References
- 1. rcsb.org [rcsb.org]
- 2. wwPDB: pdb_00006jxt [wwpdb.org]
- 3. 6jxt - Crystal structure of EGFR 696-1022 WT in complex with AZD9291 prepared by cocrystallization - Summary - Protein Data Bank Japan [pdbj.org]
- 4. Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
A Comparative Guide to the Preclinical Reproducibility of Aumolertinib in EGFR-Mutant Non-Small Cell Lung Cancer
This guide provides a comprehensive analysis of published preclinical data on aumolertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI). It aims to assess the reproducibility of its anti-tumor activity by comparing key quantitative data and experimental methodologies from various studies. This document is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's preclinical performance against other EGFR inhibitors.
I. In Vitro Potency and Selectivity of this compound
This compound has been evaluated in multiple preclinical studies for its inhibitory activity against various EGFR mutations and its selectivity over wild-type (WT) EGFR. The half-maximal inhibitory concentration (IC50) is a critical parameter for assessing the potency of a drug. The following table summarizes the IC50 values of this compound and comparator EGFR-TKIs from different studies.
Table 1: Comparative In Vitro IC50 Values (nM) of this compound and Other EGFR-TKIs
| Cell Line/Mutation | This compound | Osimertinib | Afatinib | Gefitinib | Study |
| Uncommon EGFR Mutations | |||||
| Ba/F3 L861Q | Potent Inhibition | - | - | - | [1] |
| Ba/F3 D761Y | Potent Inhibition | - | - | - | [2] |
| Ba/F3 L747S | Potent Inhibition | - | - | - | [2] |
| Engineered Ba/F3 cells (various uncommon mutations) | 0.84 - 82.80 | - | Similar range to this compound | - | [2] |
| Common EGFR Mutations | |||||
| Cell lines with Ex19del, L858R, T790M | Similar to Osimertinib | Similar to this compound | - | - | [3] |
| Wild-Type EGFR | |||||
| Ba/F3 EGFR WT | Lower activity than Osimertinib and Afatinib | Higher activity than this compound | Higher activity than this compound | - | [1][2] |
Note: "-" indicates that data was not provided in the cited study. "Potent inhibition" indicates that the study reported strong activity without specifying the exact IC50 value in the abstract.
The data consistently demonstrates this compound's potent activity against a range of uncommon and common EGFR mutations.[1][2] Notably, multiple studies highlight its lower activity against wild-type EGFR compared to other TKIs, suggesting a higher selectivity and a potentially better safety profile by minimizing off-target effects.[1][2][3]
II. In Vivo Anti-Tumor Efficacy
The anti-tumor activity of this compound has been assessed in vivo using various preclinical models, primarily patient-derived xenografts (PDX) and cell-line derived xenografts (CDX).
Table 2: Summary of In Vivo Efficacy of this compound in Preclinical Models
| Model Type | EGFR Mutation | This compound Effect | Comparator(s) | Study |
| Mouse Allograft | V769-D770insASV | Significant tumor growth inhibition | - | [1][4] |
| Mouse Allograft | L861Q | Significant tumor growth inhibition | - | [1][4] |
| PDX Model | H773-V774insNPH | Significant tumor growth inhibition | - | [1][4] |
| NSCLC Brain Metastases Models | EGFR-Mutant | Evidence of clinical brain metastases activity | Osimertinib | [5] |
The in vivo studies consistently show that this compound significantly inhibits tumor growth in models harboring various EGFR mutations.[1][4] These findings are crucial as they provide evidence of the drug's potential efficacy in a more complex biological system, corroborating the in vitro results.
III. Clinical Efficacy and Safety Profile
While this guide focuses on preclinical data, a brief overview of clinical findings helps to contextualize the preclinical results and their translatability.
Table 3: Overview of this compound Clinical Trial Outcomes
| Trial/Study | Patient Population | Key Findings | Comparator |
| AENEAS (Phase 3) | First-line advanced EGFR mutation-positive NSCLC | Median PFS: 19.3 months vs. 9.9 months; Median DoR: 18.1 months vs. 8.3 months. Lower incidence of rash and diarrhea. | Gefitinib |
| APOLLO (Phase 1/2) | EGFR T790M mutation-positive NSCLC (progressed on prior EGFR-TKI) | Good clinical activity (ORR, PFS, DoR, OS). Manageable tolerability. | - |
| ACHIEVE (Phase 2) | Untreated EGFR-variant NSCLC with brain metastases | 12-month PFS rate of 62.1%; Median PFS of 20.5 months. Manageable safety profile. | - |
| Real-world study | EGFR-mutated advanced NSCLC | First-line mPFS: 24.97 months; ORR: 77.92%; DCR: 100%. | - |
| Retrospective Study | EGFR-mutant advanced NSCLC | mPFS of 19 months (first-line). Similar efficacy and safety to osimertinib. | Osimertinib |
Clinical data from multiple trials and real-world studies consistently demonstrate the efficacy and manageable safety profile of this compound in patients with EGFR-mutated NSCLC.[3][6][7][8][9] The improved progression-free survival (PFS) and duration of response (DoR) compared to gefitinib, along with a favorable safety profile, support the preclinical observations of high potency and selectivity.[6][10]
IV. Experimental Protocols
Reproducibility is critically dependent on the detailed reporting of experimental methods. Below are generalized protocols based on the methodologies described in the reviewed studies.
In Vitro Cell Viability Assays (e.g., IC50 determination):
-
Cell Culture: Engineered Ba/F3 cells or patient-derived cells harboring specific EGFR mutations are cultured in appropriate media supplemented with growth factors.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound, osimertinib, afatinib, or other comparators for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a non-linear regression model.
In Vivo Xenograft Studies:
-
Animal Models: Immunocompromised mice (e.g., BALB/c nude mice) are used.
-
Tumor Implantation: Tumor cells or patient-derived tumor fragments are implanted subcutaneously or orthotopically into the mice.
-
Drug Administration: Once tumors reach a specified size, mice are randomized into treatment and control groups. This compound is typically administered orally once daily.
-
Efficacy Evaluation: Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study.
V. Signaling Pathway and Experimental Workflow
The mechanism of action of this compound involves the inhibition of the EGFR signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for its evaluation.
Caption: EGFR signaling pathway inhibited by this compound.
This compound inhibits the phosphorylation of EGFR, thereby blocking downstream signaling through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are critical for tumor cell proliferation and survival.[1][11]
References
- 1. Antitumor activity of this compound, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor activity of this compound, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of this compound in EGFR-mutated non-small cell lung cancer with leptomeningeal metastasis: a single‑center retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. targetedonc.com [targetedonc.com]
- 8. Frontiers | Clinical efficacy and safety analysis of this compound in real-world treatment of EGFR-mutated advanced non-small-cell lung cancer [frontiersin.org]
- 9. ajmc.com [ajmc.com]
- 10. scite.ai [scite.ai]
- 11. Sequence-dependent synergistic effect of this compound-pemetrexed combined therapy on EGFR-mutant non-small-cell lung carcinoma with pre-clinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
Aumolertinib Demonstrates Favorable Metabolic Stability Compared to Other EGFR Tyrosinse Kinase Inhibitors
Aumolertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), exhibits a distinct and favorable metabolic stability profile when compared to other EGFR TKIs, including the fellow third-generation inhibitor osimertinib (B560133) and first-generation agents such as gefitinib (B1684475) and erlotinib. This enhanced stability, largely attributed to its unique cyclopropyl (B3062369) structure, results in a desirable pharmacokinetic profile characterized by high drug exposure and tissue distribution, albeit with a shorter plasma half-life in preclinical models.
Recent comparative studies have illuminated the pharmacokinetic differences between these critical cancer therapeutics. In a key preclinical study involving mouse models, this compound, when administered at an equivalent dose ratio with osimertinib and gefitinib, demonstrated the largest area under the concentration-time curve (AUC) in both plasma and bone marrow.[1][2][3][4] This indicates a higher overall exposure of the drug in the body. However, the study also revealed that this compound has the shortest elimination half-life (t1/2) among the three.[1][2][3][4]
The major active metabolite of this compound has been identified as HAS719.[1][3] Both this compound and HAS719 were found to have the highest AUC in mouse plasma and bone marrow compared to osimertinib and gefitinib and their respective metabolites.[1][3] Furthermore, at the time to reach maximum concentration (Tmax), the levels of this compound were significantly higher in nine important tissues, including the lung and brain, compared to osimertinib and gefitinib.[1][2][4] This extensive tissue distribution is a crucial factor in the drug's efficacy, particularly in treating metastatic disease.
The enhanced metabolic stability of this compound is linked to its chemical structure, which features an innovative cyclopropyl group. This modification is believed to reduce the formation of non-selective metabolites that can inhibit wild-type EGFR, a common cause of adverse effects with other EGFR TKIs.
Comparative Pharmacokinetic Parameters in a Mouse Model
The following table summarizes the key in vivo pharmacokinetic parameters of this compound, osimertinib, and gefitinib following a single oral administration in a mouse model, as reported in a comparative study.
| Parameter | This compound | Osimertinib | Gefitinib | Unit |
| Tmax (Time to Maximum Concentration) | 3 | 1 | 3 | hours |
| Cmax (Maximum Concentration) in Plasma | ~2500 | ~1500 | ~500 | ng/mL |
| AUC (Area Under the Curve) in Plasma | Highest | Intermediate | Lowest | ng·h/mL |
| t1/2 (Elimination Half-life) in Plasma | Shortest | Intermediate | Longest | hours |
Note: The values for Cmax, AUC, and t1/2 are presented qualitatively based on the graphical data and statements from the source, as precise numerical values were not provided in a tabular format in the referenced abstracts. The data is derived from studies in mouse models and may not be directly translatable to humans.
Metabolite Profiles
The metabolic profile of an EGFR TKI is critical to its overall efficacy and safety. This compound is primarily metabolized to its active metabolite, HAS719. In contrast, osimertinib's major metabolites include AZ5104, while gefitinib is metabolized into several compounds, including M523595, M608236, and M387783. The high exposure of this compound and its active metabolite, HAS719, suggests a significant contribution of both parent drug and metabolite to the overall therapeutic effect.
Experimental Protocols
The determination of metabolic stability and pharmacokinetic parameters involves a series of standardized in vitro and in vivo experiments.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay evaluates the intrinsic metabolic stability of a compound by incubating it with liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s.
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound (e.g., this compound, Osimertinib, etc.)
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates, incubator, centrifuge, and LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound in the phosphate buffer.
-
In a 96-well plate, add the liver microsomes and the test compound solution.
-
Pre-incubate the plate at 37°C for approximately 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated.
-
The natural logarithm of the percentage remaining is plotted against time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
The in vitro half-life is calculated as: t1/2 = 0.693 / k
-
The intrinsic clearance is calculated as: CLint (μL/min/mg protein) = (0.693 / t1/2) / (microsomal protein concentration in mg/mL)
In Vivo Pharmacokinetic Study in a Mouse Model
This study design is aimed at determining the pharmacokinetic profile of a drug after administration to a living organism.
Objective: To determine key pharmacokinetic parameters such as Tmax, Cmax, AUC, and t1/2 of a test compound in mice.
Materials:
-
Test compounds (this compound, Osimertinib, Gefitinib)
-
Female BALB/c nude mice (or other appropriate strain)
-
Vehicle for drug administration (e.g., 0.5% methylcellulose)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge and UPLC-MS/MS system
Procedure:
-
House the mice under standard laboratory conditions with ad libitum access to food and water.
-
Administer a single oral dose of the test compound to each mouse at a predetermined dosage.
-
Collect blood samples from the mice at various time points post-administration (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours).
-
Process the blood samples to separate the plasma by centrifugation.
-
Analyze the plasma samples using a validated UPLC-MS/MS method to determine the concentration of the parent drug and its major metabolites.
Data Analysis:
-
Plot the plasma concentration of the drug versus time.
-
Tmax and Cmax are determined directly from the concentration-time profile.
-
The AUC is calculated using the trapezoidal rule.
-
The elimination half-life (t1/2) is calculated from the terminal elimination phase of the concentration-time curve.
Visualizing Key Concepts
To better understand the context of this comparison, the following diagrams illustrate the EGFR signaling pathway, the general workflow of a metabolic stability assay, and the generational relationship of EGFR TKIs.
Caption: EGFR Signaling Pathway and TKI Inhibition.
Caption: In Vitro Metabolic Stability Assay Workflow.
Caption: Evolution of EGFR Tyrosine Kinase Inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic Comparison of this compound Osimertinib Gefitinib and Their Major Metabolites in NSCLC - The ASCO Post [ascopost.com]
- 3. Pharmacokinetics comparison of this compound, osimertinib, gefitinib and their major metabolites in mouse model and NSCLC patients - ecancer [ecancer.org]
- 4. oncologynews.com.au [oncologynews.com.au]
A Head-to-Head Comparison of Aumolertinib and Lazertinib in Preclinical CNS Metastasis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of two third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), aumolertinib and lazertinib (B608487), in the context of central nervous system (CNS) metastasis. While direct head-to-head preclinical studies are limited, this document synthesizes available data from individual studies to offer an objective comparison of their performance, supported by experimental data.
Data Presentation
The following tables summarize the quantitative data on the CNS penetration and efficacy of this compound and lazertinib from preclinical and clinical studies. It is important to note that the data are compiled from separate studies and not from direct comparative trials.
Table 1: Preclinical CNS Penetration and Efficacy
| Parameter | This compound | Lazertinib |
| Animal Model | Mice | Mouse |
| Cell Line (Intracranial) | PC9 | H1975 |
| Dose (mg/kg) | 25 mg/kg | 10 mg/kg |
| Brain-to-Plasma Ratio | Not explicitly stated, but noted to cross the BBB | 0.9[1][2] |
| Intracranial Tumor-to-Plasma Ratio | Not explicitly stated | 7.0[1][2] |
| Intracranial Tumor-to-Brain Ratio | Not explicitly stated | 7.9[1][2] |
| Tumor Growth Inhibition | Showed good efficacy in a PC9-LUC nude mouse brain metastasis model, leading to tumor regression. | More effectively inhibited intracranial tumor growth than osimertinib.[1] Near-complete tumor regression (90%) at 10 mg/kg.[1] |
Table 2: Clinical Intracranial Efficacy in Patients with EGFR-Mutated NSCLC and Brain Metastases
| Parameter | This compound | Lazertinib |
| Intracranial Objective Response Rate (iORR) | 60.9% (APOLLO study)[3] | 55% (Phase 2 trial, NCT05326425)[4][5] |
| 82.5% (ACHIEVE trial, high-dose)[6][7][8] | 80% in T790M-positive patients (Phase 2 trial)[4][5] | |
| 74.4% (with anlotinib)[9] | 54.5% (Phase I/II study)[10] | |
| Intracranial Disease Control Rate (iDCR) | 91.3% (APOLLO study)[3] | 97% (Phase 2 trial, NCT05326425)[4] |
| 100% (ACHIEVE trial, high-dose) | 90.9% (Phase I/II study)[10] | |
| 100% (with anlotinib)[9] | ||
| Median Intracranial Progression-Free Survival (iPFS) | 10.8 months (APOLLO study)[3] | 15.8 months (Phase 2 trial, NCT05326425)[4][5] |
| Not reached (ACHIEVE trial, high-dose)[8] | Not reached (Phase I/II study)[10] | |
| Cerebrospinal Fluid (CSF) Penetration Rate (%) | Not explicitly stated | 46.2%[2][4] |
Experimental Protocols
Detailed experimental protocols from a direct head-to-head study are not available. However, based on the methodologies described in the referenced studies, a general protocol for assessing the efficacy of these TKIs in preclinical CNS metastasis models can be outlined.
1. Cell Lines and Culture:
-
Human non-small cell lung cancer (NSCLC) cell lines with relevant EGFR mutations, such as PC9 (EGFR exon 19 deletion) and H1975 (L858R and T790M mutations), are commonly used.
-
Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Models:
-
Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of human tumor xenografts.
-
For brain metastasis models, a stereotactic intracranial injection of tumor cells into the brain parenchyma is performed.
3. Drug Administration:
-
This compound or lazertinib is administered orally, typically by gavage, at specified doses and schedules.
-
A vehicle control group receives the same treatment schedule with the vehicle solution.
4. Efficacy Evaluation:
-
Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).
-
Animal body weight and general health are monitored regularly.
-
At the end of the study, animals are euthanized, and brains are harvested for further analysis.
5. Pharmacokinetic Analysis:
-
To determine brain penetration, blood and brain tissue samples are collected at various time points after drug administration.
-
Drug concentrations in plasma and brain homogenates are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The brain-to-plasma concentration ratio is calculated to assess the extent of blood-brain barrier penetration.
Mandatory Visualization
Caption: EGFR signaling pathway inhibited by this compound and Lazertinib.
References
- 1. Lazertinib: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Intracranial complete remissions in an this compound-treated EGFR mutation-positive non-small cell lung cancer (NSCLC) patient with symptomatic brain metastases and Eastern Cooperative Oncology Group performance status (ECOG PS) up to 4: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lazertinib in EGFR-Variant Non–Small Cell Lung Cancer With CNS Failure to Prior EGFR Tyrosine Kinase Inhibitors: A Nonrandomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. targetedonc.com [targetedonc.com]
- 8. High-Dose this compound for Untreated EGFR-Variant Non-Small Cell Lung Cancer With Brain Metastases: The ACHIEVE Phase 2 Nonrandomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. ascopubs.org [ascopubs.org]
Safety Operating Guide
Safe Disposal of Aumolertinib: A Procedural Guide for Laboratory Professionals
Aumolertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, requires stringent disposal procedures to mitigate risks to personnel and the environment. As a potent pharmaceutical compound classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, proper handling and disposal are paramount for maintaining a secure laboratory environment and ensuring regulatory compliance.[1] This guide provides essential, step-by-step information for the proper disposal of this compound.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound, including during disposal, should be conducted in a designated work area, such as a biological safety cabinet, to prevent contamination.
| Equipment | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-grade gloves | Prevents skin contact and cross-contamination. |
| Gown | Impermeable, long-sleeved gown | Protects skin and clothing from contamination. |
| Eye Protection | Safety goggles or a face shield | Prevents eye exposure to dust or aerosols.[1] |
| Respiratory Protection | Suitable respirator | Avoids inhalation of dust or aerosols.[1] |
This compound Waste Segregation and Containment
Proper segregation of pharmaceutical waste is crucial for ensuring compliance and cost-effective disposal.[2] All materials contaminated with this compound are considered cytotoxic waste and must be segregated from regular laboratory trash at the source of generation.[3]
| Waste Type | Container | Labeling |
| Non-Sharps Waste | Yellow, puncture-proof, and leak-proof container | "Chemotherapeutic Waste" or "Cytotoxic Waste"[4][5] |
| Sharps Waste | Yellow, puncture-resistant sharps container | "Chemotherapy Sharps Waste"[4] |
| Bulk Waste | Black, hazardous waste container | "Hazardous Waste"[2][4] |
Trace vs. Bulk Contamination:
-
Trace Chemotherapy Waste: Contains less than 3% of the original drug volume by weight. This includes empty vials, syringes, IV bags, and contaminated PPE.[4] These items are typically placed in yellow containers.[4]
-
Bulk Chemotherapy Waste: Includes partially used vials, expired drugs, and materials used to clean up large spills. These must be disposed of as hazardous waste in black containers.[4]
Step-by-Step Disposal Procedure
The following procedure outlines the general steps for the proper disposal of this compound waste. Always adhere to your institution's specific policies and local regulations.
-
Segregation at the Point of Generation: Immediately after use, place all this compound-contaminated items into the appropriate, clearly labeled waste container (yellow for trace waste, black for bulk waste).[3]
-
Container Management:
-
Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.[1]
-
Wear appropriate PPE before cleaning the spill.[1]
-
Absorb liquid spills with an inert material (e.g., diatomite, universal binders).[1]
-
Collect all cleanup materials and place them in a black hazardous waste container.[4]
-
Decontaminate the spill area with an appropriate cleaning agent.[1]
-
-
Final Disposal: The ultimate disposal of this compound waste should be carried out via high-temperature incineration by a licensed and approved hazardous waste management company.[2][3][6][7] Never dispose of this compound or its containers in the regular trash or down the drain.[5][7]
Experimental Protocols
Specific experimental protocols for the deactivation or disposal of this compound are not publicly available. The standard and recommended procedure for the disposal of cytotoxic and hazardous pharmaceutical waste, including this compound, is high-temperature incineration.
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of this compound waste.
References
- 1. selleck.cn [selleck.cn]
- 2. danielshealth.com [danielshealth.com]
- 3. benchchem.com [benchchem.com]
- 4. medprodisposal.com [medprodisposal.com]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. Managing pharmaceutical waste – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Personal protective equipment for handling Aumolertinib
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Aumolertinib. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following personal protective equipment (PPE) is required, based on safety data sheet recommendations.[1][2][3]
Eye and Face Protection:
-
Safety Goggles: Always wear safety goggles with side-shields to protect against splashes and airborne particles.[1][2]
-
Face Shield: In situations where there is a higher risk of splashing or aerosol generation, a face shield should be worn in addition to safety goggles.[4][5]
Skin and Body Protection:
-
Gloves: Wear protective, chemotherapy-rated gloves at all times.[1][2][4] For many activities involving hazardous drugs, double-gloving is recommended.[4][5] Gloves should be changed immediately if they become contaminated.
-
Lab Coat/Gown: An impervious, long-sleeved gown or lab coat is mandatory to protect the skin.[1][2] This should be disposable or a dedicated, reusable gown that is decontaminated after use.
Respiratory Protection:
-
Respirator: A suitable respirator should be used when there is a potential for inhalation of dust or aerosols.[1][2][3] For tasks such as weighing or preparing solutions, a NIOSH-approved N95 respirator or higher is recommended, particularly if not performed in a certified chemical fume hood or biological safety cabinet.[4][5]
General Hygiene and Handling:
-
Avoid all direct contact with the compound.
-
Work in a well-ventilated area, preferably within a chemical fume hood or other contained ventilation device.[1][2]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1][2]
Occupational Exposure Limits
The following table summarizes the available quantitative occupational exposure limit for this compound.
| Compound Component | Occupational Exposure Limit (OEL) | Source |
| TAK-788 (this compound) | 12 µg/m³ (Time-Weighted Average) | Takeda (Internal Value)[6] |
PPE Selection Workflow
The following diagram outlines the logical workflow for selecting the appropriate personal protective equipment when handling this compound.
Disposal Plan
All waste materials contaminated with this compound, including disposable PPE, must be considered hazardous waste.
-
Collection: Collect all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of the waste through an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[1] Do not dispose of this compound or contaminated materials in the regular trash or down the drain.[1]
This document is intended as a guide and does not replace a thorough review of the official Safety Data Sheet (SDS) for this compound and adherence to all institutional safety protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
